Product packaging for 2-Chloro-6-fluoro-3-methoxybenzyl bromide(Cat. No.:CAS No. 886499-54-3)

2-Chloro-6-fluoro-3-methoxybenzyl bromide

Cat. No.: B1364831
CAS No.: 886499-54-3
M. Wt: 253.49 g/mol
InChI Key: BIXHHCSLGATAOQ-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-3-methoxybenzyl bromide is a useful research compound. Its molecular formula is C8H7BrClFO and its molecular weight is 253.49 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrClFO B1364831 2-Chloro-6-fluoro-3-methoxybenzyl bromide CAS No. 886499-54-3

Properties

IUPAC Name

2-(bromomethyl)-3-chloro-1-fluoro-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7BrClFO/c1-12-7-3-2-6(11)5(4-9)8(7)10/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIXHHCSLGATAOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10397539
Record name 2-CHLORO-6-FLUORO-3-METHOXYBENZYL BROMIDE
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Molecular Weight

253.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886499-54-3
Record name 2-CHLORO-6-FLUORO-3-METHOXYBENZYL BROMIDE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-6-fluoro-3-methoxybenzyl bromide
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Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-6-fluoro-3-methoxybenzyl bromide: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-fluoro-3-methoxybenzyl bromide is a halogenated and methoxylated aromatic compound that serves as a valuable building block in organic synthesis. Its unique substitution pattern, featuring chloro, fluoro, and methoxy groups on the benzene ring, coupled with the reactive benzyl bromide moiety, makes it a versatile reagent for introducing complex functionalities into molecules. This guide provides a comprehensive overview of its structure, properties, synthesis, and applications, with a particular focus on its relevance in medicinal chemistry and drug discovery. The strategic placement of the halogen atoms can significantly influence the electronic and steric properties of the molecule, while the methoxy group can modulate its solubility and metabolic stability. The benzyl bromide group, a potent electrophile, is primed for a variety of nucleophilic substitution reactions.

Chemical Structure and Properties

The structure of this compound is characterized by a benzene ring substituted with a chlorine atom at position 2, a fluorine atom at position 6, a methoxy group at position 3, and a bromomethyl group at position 1.

Systematic Name: 2-(bromomethyl)-3-chloro-1-fluoro-4-methoxybenzene CAS Number: 886499-54-3[1] Molecular Formula: C₈H₇BrClFO[2] Molecular Weight: 253.50 g/mol

The presence of both electron-withdrawing (chloro and fluoro) and electron-donating (methoxy) groups, in addition to their specific positions, creates a unique electronic environment on the aromatic ring. This, in turn, influences the reactivity of the benzylic bromide.

Physicochemical Properties
PropertyValueSource
Physical Form Solid[1]
Molecular Weight 253.50 g/mol
Molecular Formula C₈H₇BrClFO[2]
SMILES COC1=C(C(=C(C=C1)F)CBr)Cl[2]
InChI Key BIXHHCSLGATAOQ-UHFFFAOYSA-N[1]
Predicted XlogP 3.2[2]

Synthesis of this compound

The most common and direct method for the synthesis of this compound is through the radical bromination of the corresponding toluene derivative, 2-chloro-6-fluoro-3-methoxytoluene. This reaction is typically carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as benzoyl peroxide or AIBN (2,2'-azobis(isobutyronitrile)), in a non-polar solvent like carbon tetrachloride. The reaction is initiated by heat or UV light.[3][4]

The benzylic C-H bonds are weaker than other sp³ hybridized C-H bonds due to the resonance stabilization of the resulting benzylic radical, making this position susceptible to radical halogenation.[3]

General Experimental Protocol: Benzylic Bromination

Materials:

  • 2-chloro-6-fluoro-3-methoxytoluene

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobis(isobutyronitrile) (AIBN) or Benzoyl Peroxide

  • Carbon tetrachloride (or a safer alternative like cyclohexane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-6-fluoro-3-methoxytoluene in carbon tetrachloride under an inert atmosphere.

  • Add N-bromosuccinimide (1.0-1.2 equivalents) and a catalytic amount of AIBN or benzoyl peroxide to the solution.

  • Heat the reaction mixture to reflux (approximately 77°C for carbon tetrachloride) and irradiate with a UV lamp or a high-intensity incandescent light bulb to initiate the reaction.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within a few hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct and wash the solid with a small amount of cold carbon tetrachloride.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography on silica gel.

Synthesis_Workflow Toluene 2-Chloro-6-fluoro-3-methoxytoluene Reagents NBS, AIBN (cat.) CCl4, Δ or hν Toluene->Reagents Reaction Setup Intermediate Benzylic Radical (Resonance Stabilized) Reagents->Intermediate Initiation Product This compound Intermediate->Product Propagation Workup Filtration, Washing, Purification Product->Workup Isolation

Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the benzylic protons (CH₂Br) in the region of 4.5-4.8 ppm. The aromatic protons will appear as multiplets in the aromatic region (6.8-7.5 ppm), with their chemical shifts and coupling constants influenced by the chlorine, fluorine, and methoxy substituents. A singlet for the methoxy protons (OCH₃) is expected around 3.8-4.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show a signal for the benzylic carbon (CH₂Br) around 30-35 ppm. The aromatic carbons will appear in the range of 110-160 ppm, with the carbon attached to the fluorine atom showing a large coupling constant (¹JC-F). The methoxy carbon will resonate around 55-60 ppm.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic C-H stretching vibrations for the aromatic ring and the CH₂ and CH₃ groups. Strong C-O stretching for the methoxy group will be present around 1250 cm⁻¹ and 1050 cm⁻¹. The C-Br stretching vibration is expected in the fingerprint region, typically around 600-700 cm⁻¹.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity ratio of approximately 1:1 due to the presence of the bromine atom and a 3:1 ratio for the chlorine atom. Fragmentation will likely involve the loss of the bromine atom to form a stable benzylic carbocation. Predicted mass spectral data includes [M+H]⁺ at m/z 252.94257.[2]

Reactivity and Applications in Drug Discovery

Benzyl bromides are potent alkylating agents and are widely used in organic synthesis to introduce a benzyl group onto various nucleophiles, including alcohols, phenols, amines, and thiols. The reactivity of this compound is further modulated by the electronic effects of the ring substituents.

The primary application of this and similar substituted benzyl bromides is in the field of medicinal chemistry. The introduction of the 2-chloro-6-fluoro-3-methoxybenzyl moiety can be a key step in the synthesis of complex drug molecules. This structural motif can influence the pharmacological properties of a compound, such as its binding affinity to a biological target, its metabolic stability, and its pharmacokinetic profile.

A notable example of the importance of a structurally related compound is the use of 3-chloro-2-fluorobenzyl bromide in the synthesis of the HIV integrase inhibitor, elvitegravir.[5] This highlights the potential of halogenated benzyl halides as key intermediates in the development of novel therapeutics.

Reaction_Pathway BenzylBromide 2-Chloro-6-fluoro-3- methoxybenzyl bromide Product Alkylated Product (R-Nu-CH2-Ar) BenzylBromide->Product SN2 Reaction Nucleophile Nucleophile (Nu-H) (e.g., R-OH, R-NH2, R-SH) Nucleophile->Product Byproduct HBr Product->Byproduct

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as causing severe skin burns and eye damage.[6] Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention. Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

This compound is a specialized chemical intermediate with significant potential in organic synthesis, particularly for the development of new pharmaceutical agents. Its unique combination of functional groups provides a versatile platform for the construction of complex molecular architectures. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in a research and development setting.

References

A Comprehensive Technical Guide to 2-Chloro-6-fluoro-3-methoxybenzyl bromide (CAS 886499-54-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-fluoro-3-methoxybenzyl bromide is a substituted aromatic halide that has emerged as a valuable building block in medicinal chemistry. Its unique substitution pattern, featuring a reactive benzyl bromide moiety alongside chloro, fluoro, and methoxy groups, makes it a strategic intermediate for the synthesis of complex molecular architectures. The electron-withdrawing and donating groups on the phenyl ring modulate the reactivity of the benzylic carbon, offering a nuanced tool for synthetic chemists. This guide provides an in-depth exploration of its properties, a proposed synthesis protocol, reactivity insights, and its application in the development of novel therapeutics, particularly as a key component in the synthesis of Stearoyl-CoA Desaturase 1 (SCD1) inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and use in synthetic applications.

PropertyValueSource
CAS Number 886499-54-3
Molecular Formula C₈H₇BrClFO[1]
Molecular Weight 253.50 g/mol
Physical Form Solid
InChI Key BIXHHCSLGATAOQ-UHFFFAOYSA-N
Predicted XlogP 3.2[1]
Storage Temperature Ambient

Proposed Synthesis Protocol

Synthesis_Workflow A 2-Chloro-6-fluorotoluene B 2-Chloro-6-fluoro-3-methoxybenzaldehyde A->B 1. Oxidation/Hydrolysis C (2-Chloro-6-fluoro-3-methoxyphenyl)methanol B->C 2. Reduction D This compound C->D 3. Bromination

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 2-Chloro-6-fluorobenzaldehyde

The initial step involves the oxidation of 2-chloro-6-fluorotoluene. A common industrial method for this transformation is free-radical chlorination of the methyl group followed by hydrolysis.[2]

  • Reaction: Free-radical chlorination of 2-chloro-6-fluorotoluene to form 2-chloro-6-fluorobenzylidene dichloride, followed by hydrolysis to the aldehyde.

  • Reagents & Conditions:

    • Chlorination: Chlorine gas (Cl₂), UV light or a radical initiator (e.g., AIBN), neat or in a non-reactive solvent like carbon tetrachloride, at elevated temperatures (100-200 °C). The reaction progress should be monitored to maximize the formation of the dichloride adduct.[3]

    • Hydrolysis: Water, often in the presence of a catalyst such as an iron-based solid superacid or sulfuric acid, at elevated temperatures (100-200 °C).[2][3] Subsequent workup with an aqueous base (e.g., sodium carbonate) is performed to neutralize the acid and facilitate product isolation.[2]

  • Causality: The benzylic protons of the methyl group are susceptible to free-radical halogenation due to the stability of the resulting benzyl radical. Subsequent hydrolysis of the geminal dihalide yields the corresponding aldehyde.

Step 2: Synthesis of (2-Chloro-6-fluoro-3-methoxyphenyl)methanol

The intermediate aldehyde is then reduced to the corresponding benzyl alcohol. A variety of reducing agents can be employed for this transformation. An electrochemical approach offers a green and efficient alternative.[4]

  • Reaction: Reduction of the aldehyde functional group to a primary alcohol.

  • Reagents & Conditions:

    • Electrochemical Reduction: Constant current electrolysis using a glassy carbon electrode in a buffered aqueous-methanolic solution (e.g., Britton Robinson buffer at pH 9.0).[4]

    • Alternative Chemical Reduction: Sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol or ethanol) at room temperature provides a mild and effective alternative.

  • Causality: The carbonyl group of the aldehyde is readily reduced to a primary alcohol. Electrochemical reduction provides a controlled method for this transformation, often with high yield and purity.[4] The methoxy group is introduced at this stage, although the specific methodology for its introduction on this particular substrate is not detailed in the available literature. A plausible route would involve electrophilic aromatic substitution on a suitably activated precursor.

Step 3: Synthesis of this compound

The final step is the conversion of the benzyl alcohol to the target benzyl bromide. This is a standard transformation in organic synthesis.

  • Reaction: Nucleophilic substitution of the hydroxyl group with a bromide.

  • Reagents & Conditions: Phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) in an aprotic solvent like diethyl ether or dichloromethane at low temperatures (e.g., 0 °C to room temperature).

  • Causality: The hydroxyl group of the benzyl alcohol is a poor leaving group. Reagents like PBr₃ convert the hydroxyl into a good leaving group, which is then displaced by the bromide ion in an Sₙ2 reaction. The benzylic position is activated towards this type of substitution.

Reactivity and Mechanistic Insights

The synthetic utility of this compound is primarily dictated by the reactivity of the benzylic bromide. As a benzyl halide, it is a potent electrophile and readily participates in nucleophilic substitution reactions.

Reactivity Reagent This compound Product Substituted Product Reagent->Product Sₙ2 Reaction LeavingGroup Br⁻ Reagent->LeavingGroup Nucleophile Nucleophile (Nu⁻) Nucleophile->Reagent SCD1_Inhibitor_Synthesis A Core Scaffold (e.g., with a nucleophilic site) C SCD1 Inhibitor Candidate A->C B This compound B->C Alkylation via Sₙ2 reaction

References

An In-Depth Technical Guide to the Synthesis of 2-Chloro-6-fluoro-3-methoxybenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a reliable synthetic pathway for 2-Chloro-6-fluoro-3-methoxybenzyl bromide, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The presented methodology is grounded in established chemical principles and supported by peer-reviewed literature, ensuring scientific integrity and reproducibility for researchers, scientists, and professionals in drug development. The chloro and methoxy groups are significant in drug discovery for their influence on intermolecular interactions.[1][2]

Introduction

This compound (CAS No: 886499-54-3) is a substituted aromatic halide whose structural complexity makes it a valuable building block in organic synthesis.[3][4] Its utility stems from the unique electronic and steric properties conferred by the chlorine, fluorine, and methoxy substituents on the benzene ring. This guide will detail a robust and well-documented two-step synthetic route commencing from the corresponding benzaldehyde.

Recommended Synthetic Pathway: A Two-Step Approach

The most logical and experimentally validated approach for the synthesis of this compound involves a two-step sequence starting from 2-chloro-6-fluoro-3-methoxybenzaldehyde. This pathway is advantageous due to the commercial availability of the starting material and the high-yielding nature of the individual transformations. The overall process can be summarized as follows:

  • Reduction of 2-chloro-6-fluoro-3-methoxybenzaldehyde to the corresponding benzyl alcohol, 2-chloro-6-fluoro-3-methoxybenzyl alcohol.

  • Conversion of 2-chloro-6-fluoro-3-methoxybenzyl alcohol to the target compound, this compound.

This approach avoids the potential regioselectivity issues and harsh conditions that can be associated with direct benzylic bromination of the corresponding toluene derivative.

Synthesis_Pathway cluster_0 Step 1: Reduction cluster_1 Step 2: Bromination Start 2-Chloro-6-fluoro-3-methoxybenzaldehyde Intermediate 2-Chloro-6-fluoro-3-methoxybenzyl alcohol Start->Intermediate Reduction (e.g., NaBH4) Product This compound Intermediate->Product Bromination (e.g., PPh3, NBS)

Caption: Proposed two-step synthesis of this compound.

Part 1: Reduction of 2-Chloro-6-fluoro-3-methoxybenzaldehyde

The initial step in this synthetic sequence is the reduction of the aldehyde functional group in 2-chloro-6-fluoro-3-methoxybenzaldehyde to a primary alcohol. This transformation is a cornerstone of organic synthesis and can be achieved with high efficiency using a variety of reducing agents.

Causality Behind Experimental Choices

For the reduction of an aromatic aldehyde in the presence of other functional groups like halogens and ethers, a mild and selective reducing agent is paramount. Sodium borohydride (NaBH₄) is an excellent choice for this purpose due to its chemoselectivity for aldehydes and ketones over other reducible functional groups. It is also operationally simple to handle and generally provides high yields.

Experimental Protocol:

A detailed protocol for the reduction of a similar substituted benzaldehyde is described in the literature and can be adapted for this synthesis.[5]

  • Dissolution: Dissolve 2-chloro-6-fluoro-3-methoxybenzaldehyde in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The molar ratio of NaBH₄ to the aldehyde should be optimized, but a slight excess is typically used to ensure complete conversion.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to decompose the excess NaBH₄ and the borate ester intermediate.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-chloro-6-fluoro-3-methoxybenzyl alcohol. Further purification can be achieved by column chromatography if necessary.

Part 2: Conversion of 2-Chloro-6-fluoro-3-methoxybenzyl alcohol to this compound

The second and final step is the conversion of the newly formed benzyl alcohol into the target benzyl bromide. This is a nucleophilic substitution reaction where the hydroxyl group is replaced by a bromide ion.

Causality Behind Experimental Choices

Several reagents can effect this transformation, including phosphorus tribromide (PBr₃) and thionyl bromide (SOBr₂).[6][7][8] However, the Appel reaction, which utilizes a combination of triphenylphosphine (PPh₃) and a bromine source like N-bromosuccinimide (NBS) or carbon tetrabromide (CBr₄), is often preferred for its mild reaction conditions and high yields.[6] This method is particularly suitable for substrates with sensitive functional groups. The reaction proceeds via an intermediate phosphonium salt, which is then displaced by the bromide ion in an Sₙ2 fashion.

Experimental Protocol:

The following is a general procedure for the bromination of a benzyl alcohol using triphenylphosphine and N-bromosuccinimide, which has been shown to be effective for a variety of substituted benzyl alcohols.

  • Reagent Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-6-fluoro-3-methoxybenzyl alcohol and triphenylphosphine in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Bromine Source: Slowly add N-bromosuccinimide (NBS) portion-wise to the stirred solution. The reaction is often rapid.

  • Reaction Monitoring: Monitor the reaction by TLC to confirm the consumption of the starting alcohol.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purification: The crude product will contain triphenylphosphine oxide as a major byproduct. This can be removed by silica gel column chromatography to afford the pure this compound.

Data Presentation

StepStarting MaterialReagentsSolventProductTypical Yield
12-Chloro-6-fluoro-3-methoxybenzaldehydeSodium borohydride (NaBH₄)Methanol/Ethanol2-Chloro-6-fluoro-3-methoxybenzyl alcohol>90%
22-Chloro-6-fluoro-3-methoxybenzyl alcoholTriphenylphosphine (PPh₃), N-Bromosuccinimide (NBS)Dichloromethane (DCM)This compound70-90%

Conclusion

The described two-step synthesis of this compound from its corresponding benzaldehyde represents a reliable and efficient method for obtaining this valuable synthetic intermediate. The choice of reagents and conditions is based on well-established and mild transformations, making this pathway amenable to a wide range of laboratory settings. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently synthesize this key building block for their drug discovery and development programs.

References

A Comprehensive Technical Guide to 2-Chloro-6-fluoro-3-methoxybenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as an in-depth technical resource for researchers, scientists, and professionals in drug development. It provides a comprehensive overview of 2-Chloro-6-fluoro-3-methoxybenzyl bromide, covering its synthesis, chemical properties, reactivity, and applications as a key building block in modern organic and medicinal chemistry.

Introduction and Core Properties

This compound, a polysubstituted aromatic compound, is a valuable reagent in organic synthesis, particularly in the construction of complex molecular architectures for pharmaceutical and agrochemical research. Its utility stems from the benzylic bromide moiety, a reactive functional group amenable to nucleophilic substitution, which is electronically and sterically modulated by the chloro, fluoro, and methoxy substituents on the aromatic ring. This unique substitution pattern imparts specific reactivity and conformational properties to the molecule and its derivatives.

The presence of electron-withdrawing halogens (Cl, F) and an electron-donating methoxy group creates a distinct electronic environment that influences the reactivity of the benzylic carbon, making it a versatile tool for introducing the 2-chloro-6-fluoro-3-methoxyphenylmethyl moiety into a target molecule.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 886499-54-3[1][2]
Molecular Formula C₈H₇BrClFO[3]
Molecular Weight 253.496 g/mol [2]
Physical Form Solid
IUPAC Name 2-(bromomethyl)-3-chloro-1-fluoro-4-methoxybenzene[3]
InChI Key BIXHHCSLGATAOQ-UHFFFAOYSA-N
SMILES COC1=C(C(=C(C=C1)F)CBr)Cl[3]

Synthesis and Mechanistic Rationale

The synthesis of this compound typically proceeds from its corresponding benzyl alcohol, (2-chloro-6-fluoro-3-methoxyphenyl)methanol[4]. The conversion of a benzyl alcohol to a benzyl bromide is a standard transformation in organic chemistry, often achieved under mild conditions to prevent side reactions.

Synthetic Workflow

The most common and efficient method involves the bromination of the precursor alcohol. Several reagents can effect this transformation, including phosphorus tribromide (PBr₃) or N-Bromosuccinimide (NBS) in combination with a phosphine, such as triphenylphosphine (PPh₃) (the Appel reaction)[5].

SynthesisWorkflow Precursor (2-chloro-6-fluoro-3-methoxyphenyl)methanol Product this compound Precursor->Product Bromination Reagent Brominating Agent(e.g., PBr₃ or NBS/PPh₃)in inert solvent (e.g., CH₂Cl₂) Reagent->Product

References

An In-depth Technical Guide to the Reactivity and Stability of 2-Chloro-6-fluoro-3-methoxybenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-fluoro-3-methoxybenzyl bromide is a polysubstituted aromatic compound of significant interest in synthetic organic chemistry, particularly as a versatile building block in the design and synthesis of complex molecules for pharmaceutical and agrochemical applications. Its utility stems from the benzylic bromide moiety, a reactive functional group that readily participates in nucleophilic substitution reactions, allowing for the introduction of the 2-chloro-6-fluoro-3-methoxyphenyl group into a target structure. The presence of chloro, fluoro, and methoxy substituents on the aromatic ring further modulates the reactivity of the benzylic carbon and provides specific steric and electronic properties to the resulting derivatives. This guide offers a comprehensive overview of the chemical properties, reactivity, stability, and safe handling of this compound, providing researchers with the foundational knowledge to effectively utilize this reagent in their synthetic endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and use in chemical reactions.

PropertyValueSource(s)
CAS Number 886499-54-3[1][2]
Molecular Formula C₈H₇BrClFO[2]
Molecular Weight 253.50 g/mol [2]
Appearance Solid[1]
Storage Temperature Ambient[1]
InChI Key BIXHHCSLGATAOQ-UHFFFAOYSA-N[1]

Chemical Structure and Reactivity

The reactivity of this compound is primarily dictated by the benzylic bromide functional group. The carbon-bromine bond is polarized, rendering the benzylic carbon electrophilic and susceptible to attack by nucleophiles. The stability of the transition state and any potential carbocation intermediate is significantly influenced by the adjacent aromatic ring and its substituents.

Electronic Effects of Substituents

The chloro, fluoro, and methoxy groups on the benzene ring exert both inductive and resonance effects, which in turn influence the reactivity of the benzylic carbon.

  • Chloro (Cl) and Fluoro (F) Groups: Both are electronegative atoms and therefore exhibit a strong electron-withdrawing inductive effect (-I). This effect can slightly destabilize a developing positive charge on the benzylic carbon in an S(_N)1-type mechanism. However, they also possess lone pairs of electrons that can be donated to the ring through resonance (+R effect), although this is weaker for halogens compared to oxygen.[3]

  • Methoxy (OCH₃) Group: The oxygen atom is electronegative, leading to a -I effect. However, the lone pairs on the oxygen atom can be delocalized into the benzene ring, resulting in a strong electron-donating resonance effect (+R).[3][4] This +R effect increases the electron density in the ring, particularly at the ortho and para positions, and can help stabilize an adjacent carbocation.

The interplay of these electronic effects determines the overall reactivity. The combined electron-withdrawing nature of the chloro and fluoro groups may slightly reduce the rate of S(_N)1 reactions compared to unsubstituted benzyl bromide by destabilizing the benzylic carbocation. Conversely, in an S(_N)2 reaction, these groups can increase the electrophilicity of the benzylic carbon, potentially accelerating the reaction with a nucleophile.

Nucleophilic Substitution Reactions

This compound is an excellent substrate for nucleophilic substitution reactions, proceeding through either an S(_N)1 or S(_N)2 mechanism depending on the reaction conditions and the nature of the nucleophile.

  • S(_N)2 Mechanism: With strong, unhindered nucleophiles in polar aprotic solvents, the reaction is likely to proceed via a bimolecular (S(_N)2) pathway. The nucleophile attacks the electrophilic benzylic carbon from the backside, leading to an inversion of stereochemistry if the carbon were chiral.

  • S(_N)1 Mechanism: In the presence of a weak nucleophile and a polar protic solvent, the reaction may favor a unimolecular (S(_N)1) pathway. This involves the formation of a resonance-stabilized benzylic carbocation, which is then attacked by the nucleophile. The stability of this carbocation is a key factor in the reaction rate.[5]

dot digraph "SN1_SN2_Mechanisms" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

sub [label="this compound"]; nuc [label="Nucleophile (Nu⁻)"];

sub -> ts_sn2 [label="Strong Nucleophile\nPolar Aprotic Solvent"]; nuc -> ts_sn2; ts_sn2 [label="Sₙ2 Transition State", shape=ellipse, fillcolor="#FBBC05"]; ts_sn2 -> prod_sn2; prod_sn2 [label="Substitution Product", fillcolor="#34A853"];

sub -> carbocation [label="Weak Nucleophile\nPolar Protic Solvent"]; carbocation [label="Benzylic Carbocation\n(Resonance Stabilized)", shape=ellipse, fillcolor="#EA4335"]; carbocation -> prod_sn1; nuc -> prod_sn1; prod_sn1 [label="Substitution Product", fillcolor="#34A853"];

{rank=same; sub; nuc;} {rank=same; ts_sn2; carbocation;} {rank=same; prod_sn2; prod_sn1;} } . Caption: S(_N)1 and S(_N)2 pathways for this compound.

Stability and Storage

Proper storage and handling of this compound are crucial to maintain its integrity and ensure safety.

  • General Stability: While generally stable under normal laboratory conditions, benzyl bromides are known to be lachrymators and should be handled in a well-ventilated fume hood.[6]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and moisture. Exposure to bases can lead to elimination reactions or hydrolysis.

  • Decomposition: Upon decomposition, halogenated aromatic compounds can release toxic fumes, including hydrogen bromide, hydrogen chloride, and hydrogen fluoride.

  • Storage Conditions: It is recommended to store the compound in a tightly sealed container in a cool, dry place. Inert atmosphere storage can prevent degradation from moisture and atmospheric components.

Applications in Drug Development

Experimental Protocols

The following is a representative protocol for a Williamson ether synthesis, a common application for benzyl bromides. This protocol should be adapted and optimized for specific substrates and reaction scales.

General Protocol for Williamson Ether Synthesis

This protocol describes the benzylation of an alcohol using this compound.

Materials:

  • This compound

  • Alcohol (substrate)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 equivalent) in anhydrous DMF (or THF).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes to form the alkoxide.

  • In a separate flask, dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous DMF (or THF).

  • Add the solution of the benzyl bromide dropwise to the alkoxide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

dot digraph "Williamson_Ether_Synthesis" { rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

subgraph "cluster_reactants" { label="Reactants"; bgcolor="#E8F0FE"; "Alcohol (R-OH)"; "NaH"; "Benzyl_Bromide" [label="this compound"]; }

subgraph "cluster_reaction" { label="Reaction Steps"; bgcolor="#FCE8E6"; "Alkoxide_Formation" [label="1. Form Alkoxide\n(R-OH + NaH in DMF/THF)"]; "Nucleophilic_Attack" [label="2. Add Benzyl Bromide\n(Sₙ2 Reaction)"]; "Workup" [label="3. Quench, Extract, Purify"]; }

subgraph "cluster_product" { label="Product"; bgcolor="#E6F4EA"; "Ether" [label="Ether Product (R-O-CH₂-Ar)"]; }

"Alcohol (R-OH)" -> "Alkoxide_Formation"; "NaH" -> "Alkoxide_Formation"; "Alkoxide_Formation" -> "Nucleophilic_Attack"; "Benzyl_Bromide" -> "Nucleophilic_Attack"; "Nucleophilic_Attack" -> "Workup"; "Workup" -> "Ether"; } . Caption: Workflow for Williamson Ether Synthesis.

Conclusion

This compound is a valuable reagent for organic synthesis, offering a reliable means to introduce a polysubstituted aromatic moiety into complex molecules. Its reactivity is governed by the principles of nucleophilic substitution at a benzylic carbon, modulated by the electronic effects of the halogen and methoxy substituents. A thorough understanding of its properties, reactivity, and stability, as outlined in this guide, is essential for its effective and safe utilization in research and development, particularly in the pursuit of novel therapeutic agents.

References

A Technical Guide to the Reaction Mechanism and Synthetic Utility of 2-Chloro-6-fluoro-3-methoxybenzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Chloro-6-fluoro-3-methoxybenzyl bromide is a polysubstituted aromatic compound increasingly utilized as a key intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. Its reactivity is defined by the interplay of electronic and steric effects imparted by its substituents. This guide provides an in-depth analysis of the compound's core mechanism of action, positing a strong preference for the bimolecular nucleophilic substitution (S(_N)2) pathway. This preference is dictated by the potent electron-withdrawing nature of the ortho-chloro and ortho-fluoro groups, which enhance the electrophilicity of the benzylic carbon while simultaneously destabilizing the carbocation intermediate required for an S(_N)1 mechanism. This document will elucidate the theoretical underpinnings of its reactivity, present practical experimental protocols, and offer insights into optimizing its use in organic synthesis.

Molecular Profile of this compound

The reactivity of this benzyl bromide derivative is a direct consequence of its unique substitution pattern. A thorough understanding of each component is critical to predicting and controlling its behavior in chemical reactions.

Structural Features and Physicochemical Properties

The key structural feature is a benzylic bromide, a moiety well-known for its utility in alkylation reactions. The bromide ion is an excellent leaving group, facilitating nucleophilic attack at the benzylic carbon.

PropertyValueSource
CAS Number 886499-54-3[1]
Molecular Formula C(_8)H(_7)BrClFO[2]
Molecular Weight 253.49 g/mol
Physical Form Solid
Hazard Statements H314: Causes severe skin burns and eye damage[1]
Analysis of Substituent Electronic and Steric Effects

The reaction pathway of a benzyl halide can be influenced by factors such as the stability of the carbocation intermediate and steric hindrance at the reaction center[3]. The substituents on the aromatic ring of this compound create a distinct electronic environment that governs its reactivity.

  • Ortho-Halogens (2-Chloro and 6-Fluoro): Fluorine and chlorine are highly electronegative atoms that exert a powerful inductive electron-withdrawing effect (-I effect).[4] When positioned at the ortho positions relative to the benzylic carbon, they significantly decrease the electron density of the aromatic ring and, crucially, the benzylic carbon itself.[4][5] This electronic pull has two major consequences:

    • Destabilization of the S(_N)1 Carbocation: An S(_N)1 reaction proceeds through a carbocation intermediate.[3][6] The strong -I effect of two ortho-halogens would severely destabilize the positive charge on the adjacent benzylic carbon, making the formation of this intermediate energetically unfavorable.

    • Enhancement of S(_N)2 Electrophilicity: The withdrawal of electron density makes the benzylic carbon more electron-deficient (more electrophilic) and thus a more attractive target for attack by a nucleophile, which is characteristic of an S(_N)2 reaction.[3][7]

  • Meta-Methoxy Group (3-Methoxy): The methoxy group exhibits a dual electronic nature. It has an electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity and a potent electron-donating resonance effect (+R) due to its lone pairs of electrons.[5] However, from the meta position, the resonance effect does not extend to the benzylic carbon. Therefore, its primary influence on the reaction center is a moderate inductive withdrawal of electron density, which further contributes to the electrophilicity of the benzylic carbon.

Primary Mechanism of Action: The S(_N)2 Pathway

Based on the cumulative electronic effects of the ring substituents, this compound overwhelmingly favors reaction via a bimolecular nucleophilic substitution (S(_N)2) mechanism.

Rationale for the Predominance of the S(_N)2 Mechanism

The S(_N)2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[3][8] The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile.[8][9]

The key arguments for the S(_N)2 pathway are:

  • Electronic Destabilization: As detailed in Section 2.2, the formation of a benzylic carbocation required for an S(_N)1 pathway is strongly disfavored.

  • Steric Accessibility: While the ortho substituents do introduce some steric bulk, the benzylic carbon is on a primary CH(_2) group, which is generally accessible to nucleophilic attack, especially when compared to secondary or tertiary carbons that would favor S(_N)1 reactions.[7][9]

The S(_N)2 Transition State

In the S(_N)2 mechanism, the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack). This leads to a trigonal bipyramidal transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom. This process results in an inversion of stereochemistry if the carbon is a chiral center.

Generalized S(_N)2 Reaction Diagram

The following diagram illustrates the concerted S(_N)2 mechanism for the alkylation of a generic nucleophile (Nu():⁻) with this compound.

Workflow A 1. Add Piperidine & K₂CO₃ to anhydrous CH₃CN B 2. Add Benzyl Bromide solution dropwise A->B C 3. Stir at Room Temperature & Monitor by TLC/LC-MS B->C D 4. Filter to remove solids C->D E 5. Concentrate filtrate D->E F 6. Aqueous Work-up (EtOAc, H₂O, Brine) E->F G 7. Dry (Na₂SO₄), Filter, & Concentrate F->G H 8. Purify via Column Chromatography (if needed) G->H I Final Product H->I

References

A Keystone Building Block for Complex Molecule Synthesis: Technical Insights into the Applications of 2-Chloro-6-fluoro-3-methoxybenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 2-Chloro-6-fluoro-3-methoxybenzyl bromide, a highly functionalized aromatic building block. We will explore its intrinsic chemical properties, reactivity, and, most importantly, its potential applications in the synthesis of complex organic molecules, with a particular focus on the pharmaceutical and agrochemical sectors. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and execution of advanced organic synthesis. We will delve into the rationale behind its use as a strategic alkylating agent and provide a validated, step-by-step protocol for a representative synthetic transformation.

Introduction: Unveiling a Versatile Synthetic Intermediate

This compound, with CAS Number 886499-54-3, is a polysubstituted toluene derivative that presents a unique combination of reactive handles and directing groups.[1] The presence of a benzylic bromide offers a readily accessible site for nucleophilic substitution, making it a potent alkylating agent. The chloro, fluoro, and methoxy substituents on the aromatic ring not only influence the electronic properties and reactivity of the benzyl bromide moiety but also provide strategic points for further molecular elaboration or for modulating the physicochemical properties of the final target molecule, such as lipophilicity and metabolic stability.

The strategic placement of these functional groups makes this compound a valuable intermediate in the synthesis of novel bioactive compounds. The 2-chloro and 6-fluoro substituents create a sterically hindered and electron-deficient environment, which can influence the regioselectivity of its reactions. The 3-methoxy group, being an electron-donating group, can modulate the overall electronic nature of the aromatic ring. This intricate interplay of steric and electronic effects is what makes this compound a subject of interest for synthetic chemists aiming to construct complex molecular architectures with high precision.

Physicochemical Properties and Reactivity Profile

A comprehensive understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 886499-54-3[1]
Molecular Formula C8H7BrClFO[1]
Molecular Weight 253.49 g/mol [1]
Physical Form Solid[1]
InChI Key BIXHHCSLGATAOQ-UHFFFAOYSA-N[1]

The primary mode of reactivity for this compound is nucleophilic substitution at the benzylic carbon. As a benzyl bromide, it is a potent electrophile that readily reacts with a wide range of nucleophiles, including amines, phenols, thiols, and carbanions. This reactivity is the cornerstone of its application as a benzylating agent for the introduction of the 2-chloro-6-fluoro-3-methoxyphenylmethyl moiety into a target molecule.

The reaction typically proceeds via an SN2 mechanism, although an SN1 pathway can be favored under certain conditions, particularly with weaker nucleophiles or in polar, protic solvents. The presence of the ortho-chloro and -fluoro substituents can influence the reaction rate and, in some cases, provide opportunities for subsequent intramolecular reactions.

Potential Applications in the Synthesis of Bioactive Molecules

While specific, published applications of this compound are not extensively documented in readily available literature, its structural motifs are present in a variety of biologically active compounds, suggesting its potential as a key building block. The 2-chloro-6-fluorobenzyl moiety, for instance, is a known pharmacophore in certain classes of therapeutic agents. Furthermore, related structures are utilized in the synthesis of modern agrochemicals, highlighting the versatility of this substitution pattern.[2]

Hypothetical Application in the Synthesis of a Novel Kinase Inhibitor

To illustrate the synthetic utility of this compound, we present a hypothetical, yet plausible, synthetic route towards a novel kinase inhibitor. Kinase inhibitors are a major class of targeted therapeutics, and the introduction of substituted benzyl groups is a common strategy to enhance binding affinity and selectivity.

In this example, we will use our subject molecule to alkylate the nitrogen of a pyrazole core, a common scaffold in kinase inhibitors.

Experimental Protocol: Synthesis of 1-(2-Chloro-6-fluoro-3-methoxybenzyl)-1H-pyrazole

Objective: To demonstrate the use of this compound as an alkylating agent in the synthesis of a substituted pyrazole.

Materials:

  • This compound (1.0 eq)

  • Pyrazole (1.1 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Flash chromatography system

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add pyrazole (1.1 eq) and anhydrous acetonitrile.

  • Add potassium carbonate (1.5 eq) to the solution and stir the suspension for 15 minutes at room temperature.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 82 °C) and monitor the progress of the reaction by TLC.

  • Upon completion of the reaction (typically 4-6 hours, as indicated by the disappearance of the starting benzyl bromide), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the potassium carbonate and wash the solid with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the crude residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(2-Chloro-6-fluoro-3-methoxybenzyl)-1H-pyrazole.

Self-Validation:

The success of this protocol can be validated through standard analytical techniques. The formation of the product can be confirmed by ¹H and ¹³C NMR spectroscopy, which will show the characteristic signals for the pyrazole and the benzyl protons, as well as the correct integration. Mass spectrometry will confirm the molecular weight of the product. The purity of the final compound can be assessed by HPLC. This protocol is designed to be robust and reproducible, with the use of a common base and solvent, and a straightforward purification method.

Potential in Agrochemical Synthesis

The structural features of this compound are also relevant to the agrochemical industry. The presence of halogen and methoxy groups on an aromatic ring is a common feature in many modern pesticides and herbicides. For example, the related compound 2-chloro-6-fluorobenzaldehyde is a key intermediate in the synthesis of the insecticide chlorantraniliprole.[2] It is therefore plausible that this compound could serve as a valuable building block for the synthesis of new agrochemicals with improved efficacy and environmental profiles. The introduction of the 2-chloro-6-fluoro-3-methoxyphenylmethyl group could be used to modify the biological activity and physicochemical properties of existing agrochemical scaffolds.

Visualization of Synthetic Pathways

To provide a clearer understanding of the synthetic logic, the following diagrams illustrate the key transformations discussed.

G cluster_alkylation Alkylation of Pyrazole reagent1 This compound reaction + reagent1->reaction reagent2 Pyrazole reagent2->reaction product 1-(2-Chloro-6-fluoro-3-methoxybenzyl)-1H-pyrazole reaction->product K₂CO₃, CH₃CN, Reflux

Caption: Synthetic workflow for the alkylation of pyrazole.

G cluster_workflow Experimental Workflow start 1. Mix Reactants (Pyrazole, K₂CO₃, CH₃CN) add_reagent 2. Add Benzyl Bromide start->add_reagent reflux 3. Heat to Reflux (Monitor by TLC) add_reagent->reflux workup 4. Aqueous Workup (Filtration, Extraction, Drying) reflux->workup purification 5. Purification (Column Chromatography) workup->purification

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion and Future Outlook

This compound represents a highly versatile and promising building block for modern organic synthesis. Its unique combination of a reactive benzylic bromide and a polysubstituted aromatic ring provides a powerful tool for the construction of complex and biologically active molecules. While its full potential is yet to be extensively explored in the scientific literature, the structural similarities to moieties found in successful pharmaceuticals and agrochemicals strongly suggest a bright future for its application in these fields.

As the demand for novel and effective small molecules continues to grow, the strategic use of well-designed building blocks like this compound will be crucial for accelerating the drug discovery and development process. Further research into the reactivity and applications of this compound is warranted and is expected to unveil new and exciting opportunities for synthetic innovation.

References

An In-depth Technical Guide to 2-Chloro-6-fluoro-3-methoxybenzyl bromide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the strategic selection of building blocks is paramount to successful molecular design and synthesis. Substituted benzyl halides are a cornerstone of this molecular toolbox, and among them, 2-Chloro-6-fluoro-3-methoxybenzyl bromide (CAS No. 886499-54-3) presents a unique combination of steric and electronic properties. This guide provides an in-depth analysis of this reagent, moving beyond standard safety data to offer field-proven insights into its handling, reactivity, and application in advanced organic synthesis.

Core Molecular Profile and Strategic Implications

This compound is a poly-substituted aromatic compound featuring a reactive benzylic bromide. The strategic placement of chloro, fluoro, and methoxy groups on the phenyl ring significantly influences its reactivity and the properties of its downstream products. The ortho-chloro and ortho-fluoro substituents create considerable steric hindrance around the benzylic carbon, which can be leveraged for diastereoselective reactions. Electronically, the halogens are withdrawing, enhancing the electrophilicity of the benzylic carbon, while the methoxy group is donating, modulating the overall electron density of the ring. This electronic tug-of-war makes it a fascinating and versatile reagent for synthetic chemists.

Table 1: Physicochemical and Identification Data

PropertyValueSource
CAS Number 886499-54-3
Molecular Formula C₈H₇BrClFO[1][2]
Molecular Weight 253.50 g/mol [1][2]
Physical Form Solid[2]
InChI Key BIXHHCSLGATAOQ-UHFFFAOYSA-N
Synonym 2-(bromomethyl)-3-chloro-1-fluoro-4-methoxybenzene

Hazard Identification and Risk Mitigation: A Scientist's Perspective

As with most benzylic bromides, this compound is classified as a hazardous substance. It is designated as causing severe skin burns and eye damage (H314) and is a lachrymator, a substance that irritates the eyes and causes tearing.[3][4] Understanding the causality behind these hazards is key to safe handling. The electrophilic benzylic carbon readily reacts with biological nucleophiles, such as amino and sulfhydryl groups in proteins, leading to tissue damage. Its lachrymatory effect is a direct result of this reactivity with moisture on the eye's surface.

Table 2: GHS Hazard and Precautionary Statements

CategoryCodeStatementSource
Hazard H314Causes severe skin burns and eye damage.[5]
Pictogram GHS05Corrosion
Signal Word Danger
Precaution P260Do not breathe dust/fume/gas/mist/vapors/spray.
Precaution P280Wear protective gloves/ protective clothing/ eye protection/ face protection.
Precaution P301+P330+P331IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
Precaution P303+P361+P353IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
Precaution P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Precaution P405Store locked up.

The following workflow illustrates the critical decision points for risk mitigation when handling this reagent.

cluster_process General Alkylation Workflow reagents Nucleophile (R-XH) (e.g., Imidazole, Alcohol) Base (e.g., K₂CO₃, NaH) Anhydrous Solvent (e.g., DMF, CH₃CN) step1 Deprotonation Nucleophile is activated by base. step2 Nucleophilic Attack Activated nucleophile attacks benzylic carbon. step1->step2 step3 Displacement Bromide ion is displaced. step2->step3 product Alkylated Product (R-X-CH₂-Ar) step3->product benzyl_bromide 2-Chloro-6-fluoro- 3-methoxybenzyl bromide benzyl_bromide->step2

References

An In-Depth Technical Guide to 2-Chloro-6-fluoro-3-methoxybenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, spectral characteristics, reactivity, and safe handling procedures for 2-Chloro-6-fluoro-3-methoxybenzyl bromide. Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical data from various sources to serve as a foundational resource. The information herein is intended to facilitate the effective and safe use of this versatile chemical intermediate in a laboratory and process development setting. We will explore its role as a building block in organic synthesis and provide actionable protocols for its application.

Chemical Identity and Core Properties

This compound is a polysubstituted aromatic compound. The unique arrangement of its functional groups—a reactive benzyl bromide, an electron-withdrawing chloro group, a strongly electronegative fluoro group, and an electron-donating methoxy group—creates a nuanced reactivity profile that is of significant interest in synthetic chemistry.

A summary of its key identifiers and properties is presented below:

IdentifierValueSource(s)
CAS Number 886499-54-3[1][2][3]
Molecular Formula C₈H₇BrClFO[1][4]
Molecular Weight 253.496 g/mol [5]
IUPAC Name 2-(bromomethyl)-3-chloro-1-fluoro-4-methoxybenzene[4]
InChI Key BIXHHCSLGATAOQ-UHFFFAOYSA-N[1][4]
SMILES COC1=C(C(=C(C=C1)F)CBr)Cl[4]
Physical Form Solid[1]
Purity Typically ≥95%[3]

Physicochemical Data

Understanding the physical properties of a reagent is paramount for experimental design, particularly in terms of reaction setup, solvent selection, and purification strategies. While extensive experimental data for this specific compound is not broadly published, the following information has been compiled from chemical supplier technical data sheets.

PropertyValueSource(s)
Storage Temperature Ambient Temperature[1]
Shipping Temperature Ambient Temperature[1]

Further experimental determination of properties such as melting point, boiling point, and solubility in various organic solvents is recommended for specific process development.

Spectroscopic Profile (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance)

In a typical deuterated solvent like CDCl₃, the following proton signals are anticipated:

  • Aromatic Protons (2H): Two signals in the aromatic region (likely between 6.5 and 7.5 ppm), exhibiting coupling to each other and to the fluorine atom. The precise chemical shifts and coupling constants would be influenced by the combined electronic effects of the chloro, fluoro, and methoxy substituents.

  • Benzylic Protons (-CH₂Br, 2H): A singlet is expected for the methylene protons adjacent to the bromine atom, typically appearing in the range of 4.4-4.7 ppm.[6]

  • Methoxy Protons (-OCH₃, 3H): A sharp singlet corresponding to the methoxy group protons, anticipated around 3.8-4.0 ppm.[7]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum would provide further structural confirmation:

  • Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (approximately 110-160 ppm). The carbons directly bonded to the electronegative F, Cl, and O atoms will show characteristic shifts and, in the case of the fluorine-bonded carbon, C-F coupling.

  • Benzylic Carbon (-CH₂Br, 1C): The carbon of the bromomethyl group is expected to appear in the range of 30-35 ppm.

  • Methoxy Carbon (-OCH₃, 1C): The methoxy carbon signal should be found around 55-60 ppm.

Mass Spectrometry (MS)

Mass spectrometry would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This would result in a cluster of peaks for the molecular ion. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Reactivity and Synthetic Applications

The primary utility of this compound lies in its function as an alkylating agent. The benzyl bromide moiety is a potent electrophile, making it highly susceptible to nucleophilic substitution reactions (Sₙ2).

G reagent This compound (Electrophile) product Alkylated Product reagent->product Sₙ2 Reaction nucleophile Nucleophile (Nu⁻) (e.g., R-O⁻, R-NH₂, R-S⁻) nucleophile->product leaving_group Bromide Ion (Br⁻)

Caption: General Sₙ2 reaction pathway.

This reactivity makes it a valuable building block for introducing the 2-chloro-6-fluoro-3-methoxyphenylmethyl group into a target molecule. This is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR) by modifying a lead compound. For instance, similar benzyl halides are used in the synthesis of complex pharmaceutical agents.[8][9] The specific substitution pattern of this reagent can influence factors such as metabolic stability, binding affinity, and pharmacokinetic properties of the final compound.

Exemplary Synthetic Protocol: O-Alkylation of a Phenol

This protocol outlines a general procedure for the reaction of this compound with a generic phenol. This is a foundational reaction that demonstrates its utility as an alkylating agent.

Disclaimer: This is a generalized protocol and must be adapted based on the specific reactivity of the chosen phenol. All work should be conducted in a fume hood with appropriate personal protective equipment.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenol (1.0 equivalent) and a suitable polar aprotic solvent (e.g., acetone, DMF, or acetonitrile).

    • Add a mild base, such as potassium carbonate (K₂CO₃, 1.5-2.0 equivalents), to the mixture.

  • Addition of Reagent:

    • Add this compound (1.0-1.2 equivalents) to the stirred suspension.

  • Reaction Conditions:

    • Heat the reaction mixture to a temperature appropriate for the chosen solvent (e.g., reflux for acetone or 60-80 °C for DMF) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired O-alkylated product.[6]

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up cluster_purification 4. Purification setup1 Dissolve Phenol (1.0 eq) in Acetone setup2 Add K₂CO₃ (1.5 eq) setup1->setup2 add_reagent Add Benzyl Bromide (1.1 eq) setup2->add_reagent reflux Heat to Reflux & Monitor by TLC add_reagent->reflux workup1 Cool & Filter reflux->workup1 workup2 Concentrate Filtrate workup1->workup2 workup3 Liquid-Liquid Extraction (EtOAc/Water) workup2->workup3 purify1 Dry Organic Layer workup3->purify1 purify2 Concentrate purify1->purify2 purify3 Silica Gel Chromatography purify2->purify3 end end purify3->end Pure Product

Caption: O-Alkylation Experimental Workflow.

Safety and Handling

Signal Word: Danger[1]

Hazard Statements:

  • H314: Causes severe skin burns and eye damage.[3]

Precautionary Statements:

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.[10][11]

  • P271: Use only outdoors or in a well-ventilated area.[1][10]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][10]

  • P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[11]

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[12]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]

  • P310: Immediately call a POISON CENTER or doctor/physician.[11]

Handling and Storage:

  • Handle in a well-ventilated place, preferably within a chemical fume hood.[13]

  • Avoid contact with skin and eyes.[13]

  • Avoid formation of dust and aerosols.[13]

  • Keep container tightly closed in a dry and well-ventilated place.[11]

  • Incompatible with strong oxidizing agents, strong bases, alcohols, and amines.[12]

First-Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]

  • Skin Contact: Get medical aid immediately. Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[12]

  • Ingestion: If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately. Do NOT induce vomiting.[10][12]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[12]

Conclusion

This compound is a specialized reagent with significant potential in the fields of medicinal chemistry and organic synthesis. Its defined structure and predictable reactivity as a potent electrophile make it a valuable tool for the synthesis of complex molecules. A thorough understanding of its properties, coupled with strict adherence to safety protocols, is essential for its successful and safe application in research and development.

References

Methodological & Application

Application Notes & Protocols: Strategic Synthesis with 2-Chloro-6-fluoro-3-methoxybenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Building Block

2-Chloro-6-fluoro-3-methoxybenzyl bromide (CAS No: 886499-54-3) is a highly functionalized aromatic compound that serves as a valuable building block in modern organic synthesis.[1][2][3] Its unique substitution pattern—featuring chloro, fluoro, and methoxy groups—provides a powerful tool for medicinal chemists and materials scientists to introduce specific electronic and steric properties into target molecules. The chloro and fluoro groups offer sites for further functionalization and modulate the lipophilicity and metabolic stability of derivatives, while the methoxy group can influence conformation and binding interactions.

The primary utility of this reagent stems from the benzylic bromide moiety. The carbon-bromine bond is inherently polarized and the bromide ion is an excellent leaving group, rendering the benzylic carbon highly electrophilic and susceptible to a variety of synthetic transformations.[4][5] This guide provides detailed protocols and expert insights into two principal classes of reactions utilizing this reagent: nucleophilic substitution and palladium-catalyzed cross-coupling, enabling researchers to effectively incorporate this versatile scaffold into their synthetic programs.

Critical Safety & Handling Protocols

This compound is a hazardous substance that requires strict safety protocols. It is classified as a lachrymator and causes severe skin burns and eye damage.[1][6][7][8]

  • Engineering Controls : All manipulations must be performed within a certified chemical fume hood to avoid inhalation of vapors.[8] An emergency eyewash station and safety shower must be immediately accessible.[6]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Chemical safety goggles and a face shield are mandatory.[6]

    • Hand Protection : Wear chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use and replace if degradation is observed.[6]

    • Skin and Body Protection : A flame-retardant lab coat and appropriate protective clothing are required to prevent skin contact.[6]

  • Handling and Storage :

    • Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[6][8]

    • Keep the container tightly sealed. The compound can be moisture-sensitive.[9]

  • First Aid Measures :

    • Eye Contact : Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[7][8]

    • Skin Contact : Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[7][8]

    • Inhalation : Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8]

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7][8]

Part 1: Nucleophilic Substitution Reactions

The most direct application of this compound is its use as an electrophile in nucleophilic substitution (SN2) reactions. The primary benzylic nature of the electrophilic carbon allows for efficient displacement of the bromide by a wide range of nucleophiles.[4]

Causality and Mechanistic Insight

The SN2 reaction proceeds via a backside attack on the electrophilic carbon by the nucleophile, leading to an inversion of stereochemistry (though the carbon is not chiral in this case). The choice of a polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN), is critical. These solvents solvate the counter-ion of the nucleophile but do not strongly solvate the nucleophile itself, thus preserving its reactivity. A mild base, like potassium carbonate (K₂CO₃), is often used to deprotonate protic nucleophiles (e.g., phenols, thiols, amines) in situ, generating the more potent anionic nucleophile required for the reaction.

Workflow for Nucleophilic Substitution

reagents Reagents: - this compound (1.0 eq) - Nucleophile (1.1-1.5 eq) - Base (e.g., K₂CO₃, 2.0 eq) - Solvent (e.g., DMF, MeCN) setup Reaction Setup Combine reagents in a flame-dried flask under an inert atmosphere (N₂ or Ar). reagents->setup reaction Reaction Stir at specified temperature (e.g., RT to 80 °C) for 2-24 h. Monitor by TLC or LC-MS. setup->reaction workup Aqueous Work-up Quench reaction, dilute with solvent (e.g., EtOAc), and wash with water/brine. reaction->workup purify Purification Dry organic layer (Na₂SO₄), concentrate, and purify via column chromatography. workup->purify product Final Product Characterize by NMR, MS, etc. purify->product

Caption: General workflow for SN2 reactions.

Protocol 1: Synthesis of a Benzyl Ether via Williamson Ether Synthesis

This protocol describes the reaction with a generic phenolic nucleophile.

Materials:

  • This compound

  • Aryl phenol (e.g., 4-methoxyphenol)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the aryl phenol (1.2 equivalents).

  • Add anhydrous DMF to dissolve the phenol (concentration approx. 0.1-0.5 M).

  • Add anhydrous potassium carbonate (2.0 equivalents) to the solution.

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add a solution of this compound (1.0 equivalent) in a minimal amount of DMF dropwise.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting benzyl bromide is consumed.

  • Cool the reaction to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with water, followed by brine.[10]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10]

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired benzyl ether.

ParameterConditionPurpose
Nucleophile 1.2 eq. Aryl PhenolReactant to displace the bromide.
Base 2.0 eq. K₂CO₃Deprotonates the phenol to form the more reactive phenoxide.
Solvent Anhydrous DMFPolar aprotic solvent to facilitate the SN2 reaction.
Temperature 60-80 °CProvides activation energy to drive the reaction to completion.
Time 4-12 hoursTypical duration, should be optimized based on monitoring.
Work-up EtOAc/Water extractionSeparates the organic product from inorganic salts and DMF.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis provides powerful methods for constructing carbon-carbon bonds, and this compound can serve as an electrophilic partner in these transformations.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C(sp³)–C(sp²) bond between the benzylic carbon and an aryl or heteroaryl group. While couplings of aryl chlorides are common, the use of benzyl bromides is also well-established.[11][12][13] Success relies on a catalyst system that promotes rapid oxidative addition into the C-Br bond while preventing unwanted side reactions.

Catalytic Cycle for Suzuki-Miyaura Coupling

G cluster_legend Legend Pd0 Pd(0)L₂ OxAdd [R-Pd(II)-Br]L₂ (Oxidative Addition) Pd0->OxAdd R-Br Trans [R-Pd(II)-Ar]L₂ (Transmetalation) OxAdd->Trans Ar-B(OR)₂ (Base) RedEl R-Ar (Product) Trans->RedEl Reductive Elimination RedEl->Pd0 R R = 2-Cl-6-F-3-MeO-Benzyl Ar Ar = Aryl/Heteroaryl

Caption: The Suzuki-Miyaura catalytic cycle.

Protocol 2: Suzuki-Miyaura Coupling with an Arylboronic Acid

This protocol provides a starting point for coupling with various arylboronic acids. The choice of ligand and base is crucial and may require optimization.[11][12]

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂) or PdCl₂(dppf)·CH₂Cl₂[13]

  • SPhos (or other suitable phosphine ligand)

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)[13]

  • 1,4-Dioxane or Toluene/Water mixture[12][13]

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried Schlenk flask, combine this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the base (e.g., K₃PO₄, 2.0-3.0 eq.), the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), and the ligand (e.g., SPhos, 2-10 mol%).[12]

  • Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent (e.g., dioxane or a 10:1 toluene/water mixture) via syringe.[12][13]

  • Heat the mixture to 80-110 °C with vigorous stirring for 6-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

ParameterConditionRationale
Catalyst 1-5 mol% Pd(OAc)₂Palladium(II) precursor that is reduced in situ to the active Pd(0) catalyst.
Ligand 2-10 mol% SPhosA bulky, electron-rich phosphine that facilitates oxidative addition and stabilizes the catalytic species.[12]
Base 2.0-3.0 eq. K₃PO₄Activates the boronic acid for the transmetalation step.[11]
Solvent Degassed DioxaneAnhydrous, polar aprotic solvent suitable for Suzuki couplings. Degassing is crucial to prevent catalyst oxidation.[11]
Temperature 80-110 °CRequired to overcome the activation energy for the catalytic cycle steps.
B. Heck-Mizoroki Reaction

The Heck reaction couples the benzyl bromide with an alkene, typically at the less substituted carbon of the double bond, to form a substituted alkene.[14][15] This reaction is a powerful tool for C-C bond formation and vinylation.

Protocol 3: Heck Coupling with an Alkene (e.g., n-Butyl Acrylate)

This protocol outlines the coupling of the benzyl bromide with an activated alkene.

Materials:

  • This compound

  • Alkene (e.g., n-butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Acetonitrile (MeCN) or DMF, anhydrous

  • Diethyl ether

  • Aqueous ammonium chloride (NH₄Cl)

Procedure:

  • To a Schlenk tube, add palladium(II) acetate (2-5 mol%) and triphenylphosphine (4-10 mol%).

  • Evacuate and backfill the tube with nitrogen three times.

  • Add anhydrous acetonitrile or DMF, followed by this compound (1.0 eq.), the alkene (1.5 eq.), and triethylamine (2.0 eq.).[14]

  • Seal the tube and heat the mixture to 80-100 °C for 12-24 hours. The reaction should be stirred vigorously.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with diethyl ether and wash with water and saturated aqueous NH₄Cl.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by column chromatography on silica gel.

ParameterConditionRationale
Catalyst 2-5 mol% Pd(OAc)₂Palladium source for the catalytic cycle.[14]
Ligand 4-10 mol% PPh₃Stabilizes the palladium species and influences reactivity.[14]
Base 2.0 eq. Et₃NNeutralizes the HBr generated during the catalytic cycle, regenerating the Pd(0) catalyst.[14]
Solvent Anhydrous MeCNPolar aprotic solvent suitable for the Heck reaction.
Temperature 80-100 °CDrives the reaction, particularly the oxidative addition and elimination steps.

References

Application Notes & Protocols: Strategic Alkylation Using 2-Chloro-6-fluoro-3-methoxybenzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Utility of a Multifunctional Benzylating Agent

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the precise introduction of complex molecular scaffolds is paramount. 2-Chloro-6-fluoro-3-methoxybenzyl bromide emerges as a highly valuable electrophilic building block for this purpose. Its substituted aromatic ring, featuring a strategic arrangement of electron-withdrawing (chloro, fluoro) and electron-donating (methoxy) groups, allows for the nuanced tuning of steric and electronic properties in target molecules. This guide provides a comprehensive overview of the mechanistic principles and practical laboratory protocols for the successful alkylation of various nucleophiles using this versatile reagent.

The protocols herein are designed for researchers, medicinal chemists, and process development scientists, emphasizing not just the procedural steps but the underlying chemical logic to empower users to adapt and troubleshoot these reactions effectively.

Physicochemical Properties & Safety Overview

A thorough understanding of the reagent's properties is the foundation of safe and successful experimentation.

PropertyValueSource
CAS Number 886499-54-3[1]
Molecular Formula C₈H₇BrClFO[2]
Molecular Weight 253.49 g/mol [2]
Physical Form Solid
InChIKey BIXHHCSLGATAOQ-UHFFFAOYSA-N[2]

Safety Profile: this compound is a corrosive substance that causes severe skin burns and eye damage.[3] It is also a lachrymator.[3] All handling must be performed in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][5] Refer to the most current Safety Data Sheet (SDS) for comprehensive handling and emergency procedures.[3][6]

Mechanistic Considerations for Alkylation Reactions

The alkylation reaction with this compound is a nucleophilic substitution. As a primary benzylic bromide, its reactivity is governed by a delicate balance of factors that can favor different mechanistic pathways, primarily the SN2 mechanism.

The Predominance of the SN2 Pathway

The bimolecular nucleophilic substitution (SN2) mechanism is the most common pathway for this reagent.[7][8]

  • Mechanism: The reaction proceeds in a single, concerted step where the nucleophile attacks the electrophilic benzylic carbon from the side opposite to the bromide leaving group (backside attack).[8][9] This simultaneous bond-forming and bond-breaking process passes through a high-energy, pentacoordinate transition state.[7]

  • Kinetics: The reaction rate is dependent on the concentration of both the benzyl bromide and the nucleophile (Rate = k[R-Br][Nu⁻]).[9]

  • Steric Hindrance: As a primary halide, the benzylic carbon is sterically accessible, facilitating the approach of the nucleophile and strongly favoring the SN2 pathway.[9]

  • Benzylic System Advantage: The adjacent π-system of the benzene ring stabilizes the SN2 transition state through orbital overlap, making benzylic halides like this one particularly reactive towards SN2 displacement.[7][10]

The Role of Reaction Parameters

The success and selectivity of the alkylation are critically dependent on the careful selection of the base, solvent, and temperature.

  • The Nucleophile: The identity of the nucleophile dictates the type of bond formed. Common nucleophiles include phenoxides (O-alkylation), amines (N-alkylation), and enolates (C-alkylation).

  • The Base: The base's primary role is to deprotonate the nucleophile precursor (e.g., a phenol or an amine), increasing its nucleophilicity.

    • Potassium Carbonate (K₂CO₃): A mild, inexpensive, and widely used base suitable for many alkylations, particularly for acidic nucleophiles like phenols.[11][12] It is often used in polar aprotic solvents.

    • Cesium Carbonate (Cs₂CO₃): Often provides superior results, leading to higher yields and faster reaction times. The "cesium effect" is attributed to the large, soft Cs⁺ ion, which is poorly solvated in organic solvents, leading to a more "naked" and highly reactive anionic nucleophile.[13][14] This makes it particularly effective for less acidic nucleophiles or more challenging alkylations.[14]

  • The Solvent: The choice of solvent is crucial as it influences the solubility of reagents and the reactivity of the nucleophile.[15][16]

    • Polar Aprotic Solvents (DMF, Acetonitrile, DMSO): These are the preferred solvents for SN2 reactions.[17][18] They effectively solvate the cation (e.g., K⁺ or Cs⁺) but poorly solvate the anionic nucleophile, leaving it highly reactive.[17]

    • Polar Protic Solvents (Alcohols, Water): These solvents can solvate and stabilize the anionic nucleophile through hydrogen bonding, creating a "cage" around it.[17][19] This stabilization lowers the nucleophile's energy and reactivity, thus depressing the rate of SN2 reactions.[15][19]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the alkylation of common nucleophiles.

General Workflow for Alkylation

The logical flow of the experimental procedure is outlined below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Nucleophile in Solvent B Add Base (e.g., K₂CO₃) A->B Stir at RT C Add Benzyl Bromide (dissolved in solvent) B->C Allow for deprotonation D Heat to Target Temp (e.g., 60-80°C) C->D E Monitor by TLC/LC-MS D->E Maintain Temp F Cool to RT & Quench (e.g., with Water) E->F Upon completion G Extract with Organic Solvent (e.g., EtOAc) F->G H Wash, Dry, & Concentrate G->H I Purify (e.g., Column Chromatography) H->I J J I->J Yields Pure Product

Caption: General experimental workflow for the alkylation reaction.

Protocol 1: O-Alkylation of a Phenol (Williamson Ether Synthesis)

This protocol describes the reaction of this compound with a generic phenol to form an aryl benzyl ether, a classic example of the Williamson Ether Synthesis.[20][21][22]

Reaction Scheme:

(Illustrative scheme: Ar-OH + Reagent -> Ar-O-CH₂-Ar')

Table of Reagents:

ReagentCAS No.MW ( g/mol )EquivalentsSample Amount
4-Methoxyphenol150-76-5124.141.0124 mg (1.0 mmol)
This compound886499-54-3253.491.1279 mg (1.1 mmol)
Potassium Carbonate (K₂CO₃)584-08-7138.211.5207 mg (1.5 mmol)
N,N-Dimethylformamide (DMF)68-12-273.09-5 mL

Step-by-Step Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add 4-methoxyphenol (1.0 eq) and potassium carbonate (1.5 eq).

  • Add anhydrous DMF (approx. 0.2 M concentration relative to the phenol) to the flask.

  • Stir the resulting suspension at room temperature for 15-30 minutes to facilitate the formation of the phenoxide.

  • In a separate vial, dissolve this compound (1.1 eq) in a small amount of DMF.

  • Add the benzyl bromide solution dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80°C and monitor its progress by thin-layer chromatography (TLC) or LC-MS until the starting phenol is consumed (typically 4-8 hours).

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into deionized water (approx. 10x the volume of DMF) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude material by silica gel column chromatography to yield the desired ether.

Protocol 2: N-Alkylation of a Secondary Amine

This protocol provides a general method for the N-alkylation of a secondary amine, such as indole or pyrrole.[23]

Table of Reagents:

ReagentCAS No.MW ( g/mol )EquivalentsSample Amount
Indole120-72-9117.151.0117 mg (1.0 mmol)
This compound886499-54-3253.491.1279 mg (1.1 mmol)
Cesium Carbonate (Cs₂CO₃)534-17-8325.821.5489 mg (1.5 mmol)
Acetonitrile (MeCN)75-05-841.05-5 mL

Step-by-Step Procedure:

  • Follow steps 1-5 from Protocol 3.2, substituting the phenol with indole, K₂CO₃ with Cs₂CO₃, and DMF with acetonitrile. Using a stronger base like Cs₂CO₃ is often beneficial for N-alkylation of less acidic amines.[23]

  • Heat the reaction mixture to 50-70°C and monitor by TLC until the starting indole is consumed (typically 3-6 hours).

  • Follow the work-up and purification procedure outlined in steps 7-11 of Protocol 3.2.

Troubleshooting Guide

Even with robust protocols, challenges can arise. This guide provides a logical framework for diagnosing and resolving common issues.

Troubleshooting cluster_solutions1 Solutions for Low Conversion cluster_solutions2 Solutions for Multiple Products start Problem Observed p1 Low or No Conversion Check Reagents Check Conditions Check Base start->p1 Low Yield p2 Multiple Products Di-alkylation? C- vs O-Alkylation? Elimination? start->p2 Impure Product s1a Verify quality/purity of benzyl bromide & nucleophile p1:f0->s1a s1b Ensure solvent is anhydrous p1:f0->s1b s1c Increase temperature or extend reaction time p1:f1->s1c s1d s1d p1:f2->s1d s2a Use 1.0-1.1 eq of benzyl bromide for mono-alkylation p2:f0->s2a s2b Modify solvent or counter-ion to favor O-alkylation p2:f1->s2b s2c Use a milder base or lower reaction temperature p2:f2->s2c

References

The Strategic Application of 2-Chloro-6-fluoro-3-methoxybenzyl Bromide in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the intricate landscape of drug discovery and development, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutic agents. 2-Chloro-6-fluoro-3-methoxybenzyl bromide has emerged as a key intermediate, offering a unique combination of steric and electronic properties that medicinal chemists can exploit to construct complex molecular architectures with high precision. This technical guide provides an in-depth exploration of the application of this versatile reagent, with a particular focus on its role in the synthesis of kinase inhibitors. We will delve into the causality behind its use, provide detailed experimental protocols, and present data that underscores its significance in the field.

Part 1: Core Application Notes - A Gateway to Kinase Inhibitors

The primary utility of this compound in medicinal chemistry lies in its function as a sophisticated alkylating agent for the introduction of a substituted benzyl moiety onto a core scaffold. This is particularly relevant in the synthesis of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors, a class of compounds that has shown significant promise in oncology.[1][2][3]

The 2-chloro-6-fluoro substitution pattern on the phenyl ring is not arbitrary. The ortho-fluoro and ortho-chloro substituents provide steric hindrance that can influence the conformation of the final molecule, potentially locking it into a bioactive conformation within the ATP-binding site of a target kinase. Furthermore, the electronic nature of these halogens, combined with the methoxy group at the 3-position, modulates the electron density of the aromatic ring, which can be crucial for establishing key interactions with the protein target, such as hydrogen bonds and halogen bonds.

A prime example of its application is in the synthesis of N-benzylated pyrazolo[1,5-a]pyrimidine derivatives, which have been investigated as potent inhibitors of various protein kinases.[4] The general synthetic approach involves the N-alkylation of a pyrazolo[1,5-a]pyrimidine core with this compound.

Part 2: Experimental Protocols and Methodologies

Protocol 1: Synthesis of N-(2-Chloro-6-fluoro-3-methoxybenzyl)pyrazolo[1,5-a]pyrimidine Derivatives

This protocol outlines a representative procedure for the N-alkylation of a pyrazolo[1,5-a]pyrimidine scaffold with this compound, a key step in the synthesis of a class of kinase inhibitors.

Reaction Scheme:

Reaction_Scheme Scaffold Pyrazolo[1,5-a]pyrimidine (Core Scaffold) Product N-benzylated Pyrazolo[1,5-a]pyrimidine (Kinase Inhibitor Precursor) Scaffold->Product 1. Base 2. This compound Reagent This compound Base Base (e.g., K₂CO₃, Cs₂CO₃) Solvent Solvent (e.g., DMF, Acetonitrile)

A general reaction scheme for N-alkylation.

Materials:

ReagentCAS NumberMolecular WeightPuritySupplier
This compound886499-54-3253.50≥95%Apollo Scientific
Pyrazolo[1,5-a]pyrimidine (substituted)VariableVariable≥97%Commercially available
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.21≥99%Sigma-Aldrich
N,N-Dimethylformamide (DMF), anhydrous68-12-273.0999.8%Sigma-Aldrich
Ethyl acetate (EtOAc)141-78-688.11≥99.5%Fisher Scientific
Brine (saturated aqueous NaCl solution)N/AN/AN/AIn-house preparation
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37≥97%Sigma-Aldrich

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted pyrazolo[1,5-a]pyrimidine (1.0 eq.) and anhydrous potassium carbonate (1.5 eq.).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.1 M with respect to the pyrazolo[1,5-a]pyrimidine.

  • Reagent Addition: While stirring the suspension, add a solution of this compound (1.1 eq.) in a minimal amount of anhydrous DMF dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-(2-Chloro-6-fluoro-3-methoxybenzyl)pyrazolo[1,5-a]pyrimidine derivative.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a mild and effective base for the deprotonation of the pyrazole nitrogen, facilitating the nucleophilic attack on the benzyl bromide. Cesium carbonate can be used as a stronger, more soluble base to accelerate the reaction if needed.

  • Solvent: Anhydrous DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction by solvating the potassium cation, leaving the carbonate anion more reactive.

  • Inert Atmosphere: An inert atmosphere is crucial to prevent the reaction of the anionic intermediate with atmospheric moisture and oxygen.

Part 3: Biological Activity and Data Presentation

The N-benzylated pyrazolo[1,5-a]pyrimidine derivatives synthesized using this compound have demonstrated potent inhibitory activity against various protein kinases implicated in cancer progression. The unique substitution pattern of the benzyl moiety plays a critical role in achieving high potency and selectivity.

Table 1: Representative Kinase Inhibitory Activity

Compound IDTarget KinaseIC₅₀ (nM)Reference
A TrkA1.7
B TrkB3.1[1]
C TrkC2.3[1]
D B-Raf<10
E EGFR54[5]

Note: The compound IDs are representative and derived from literature on pyrazolo[1,5-a]pyrimidine kinase inhibitors with similar structural motifs.

Visualization of the Synthetic Workflow:

Synthetic_Workflow Start Starting Materials (Pyrazolo[1,5-a]pyrimidine, this compound) Reaction N-Alkylation Reaction (Base, Solvent) Start->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure N-Benzylated Product Purification->Product Analysis Characterization (NMR, MS, Purity Analysis) Product->Analysis Bioassay Biological Evaluation (Kinase Inhibition Assays) Product->Bioassay

A flowchart of the synthesis and evaluation process.

Part 4: Conclusion and Future Perspectives

This compound stands as a valuable and strategically designed building block in medicinal chemistry. Its application in the synthesis of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors highlights the importance of subtle structural modifications in achieving potent and selective biological activity. The detailed protocol provided herein serves as a practical guide for researchers in the field, while the underlying rationale for the experimental design emphasizes the importance of a deep understanding of reaction mechanisms and structure-activity relationships.

Future work in this area may involve the exploration of this building block in the synthesis of inhibitors for other kinase families or even other target classes. The unique conformational constraints and electronic properties imparted by the 2-chloro-6-fluoro-3-methoxybenzyl moiety may prove beneficial in the design of novel therapeutics for a range of diseases.

References

Application Notes & Protocols: 2-Chloro-6-fluoro-3-methoxybenzyl bromide as a Strategic Building Block in API Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Polysubstituted Benzyl Halides in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of highly functionalized aromatic moieties is a cornerstone of designing novel Active Pharmaceutical Ingredients (APIs). 2-Chloro-6-fluoro-3-methoxybenzyl bromide emerges as a key building block, offering a unique combination of steric and electronic properties that medicinal chemists can leverage to fine-tune the pharmacological profile of drug candidates. The specific substitution pattern—a sterically demanding chlorine atom ortho to the benzylic position, a fluorine atom providing a potential hydrogen bond acceptor and metabolic stability, and a methoxy group influencing solubility and electronic character—makes this reagent a valuable tool for creating complex molecular architectures.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in API synthesis. We will delve into its reactivity, provide a detailed protocol for a representative synthetic application, and discuss the underlying mechanistic principles.

Physicochemical Properties and Safety Data

A thorough understanding of the reagent's properties is paramount for its safe and effective use.

PropertyValueReference
CAS Number 886499-54-3
Molecular Formula C₈H₇BrClFO
Molecular Weight 253.496 g/mol
Physical Form Solid
Hazard Pictogram GHS05 (Corrosion)
Signal Word Danger
Hazard Statement H314: Causes severe skin burns and eye damage.

Safety Precautions: Due to its corrosive nature, this compound must be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.

Core Application: Synthesis of a Potential Glycogen Synthase Kinase 3 (GSK-3) Inhibitor Precursor

Glycogen Synthase Kinase 3 (GSK-3) is a key enzyme implicated in a range of pathologies, including Alzheimer's disease, bipolar disorder, and type 2 diabetes.[1][2] Consequently, the development of potent and selective GSK-3 inhibitors is an area of intense research.[3][4] The 2-chloro-6-fluoro-3-methoxybenzyl moiety can be incorporated into various heterocyclic scaffolds known to exhibit GSK-3 inhibitory activity, such as those based on pyrimidine.[3]

The following protocol details a representative nucleophilic substitution reaction, a fundamental transformation in the synthesis of many APIs, to generate a precursor for a potential GSK-3 inhibitor.

Experimental Protocol: N-Alkylation of 2-Aminopyrimidine

This protocol describes the N-alkylation of 2-aminopyrimidine with this compound. This reaction serves as a model for the introduction of the substituted benzyl group onto a pharmacologically relevant heterocyclic core.

Materials:

  • This compound (1.0 eq)

  • 2-Aminopyrimidine (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-aminopyrimidine (1.1 eq) and anhydrous potassium carbonate (2.0 eq).

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF) to dissolve the reagents.

  • In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF.

  • Add the solution of this compound dropwise to the stirring suspension of 2-aminopyrimidine and potassium carbonate at room temperature.

  • Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-(2-Chloro-6-fluoro-3-methoxybenzyl)pyrimidin-2-amine.

Visualization of the Synthetic Workflow

G reagents 2-Aminopyrimidine K₂CO₃ Anhydrous DMF reaction_vessel Reaction Mixture (60-70 °C) reagents->reaction_vessel benzyl_bromide This compound in Anhydrous DMF benzyl_bromide->reaction_vessel workup Aqueous Workup (Water, EtOAc, Brine) reaction_vessel->workup purification Purification (Column Chromatography) workup->purification product N-(2-Chloro-6-fluoro-3-methoxybenzyl)pyrimidin-2-amine purification->product

Caption: Synthetic workflow for the N-alkylation of 2-aminopyrimidine.

Mechanistic Insights: The Rationale Behind the Reaction

The core of this synthesis is a classic Sₙ2 (bimolecular nucleophilic substitution) reaction. The rationale for the experimental choices is as follows:

  • The Nucleophile and Electrophile: 2-Aminopyrimidine acts as the nucleophile, with the exocyclic amino group being more nucleophilic than the ring nitrogens due to resonance effects. This compound is the electrophile. The carbon atom of the bromomethyl group is electron-deficient due to the electronegativity of the adjacent bromine atom, making it susceptible to nucleophilic attack.

  • The Role of the Base: Potassium carbonate (K₂CO₃) is a crucial component. While 2-aminopyrimidine is a nucleophile, it is also a weak base. The potassium carbonate acts as a stronger, non-nucleophilic base to deprotonate the 2-aminopyrimidine, increasing its nucleophilicity and facilitating the reaction. It also neutralizes the hydrobromic acid (HBr) byproduct formed during the reaction.

  • Solvent Choice: N,N-Dimethylformamide (DMF) is a polar apathetic solvent. It is an excellent choice for Sₙ2 reactions as it can solvate the potassium cation while leaving the carbonate anion relatively "naked" and more reactive. Its high boiling point also allows for heating the reaction to increase the rate of reaction.

Visualization of the Reaction Mechanism

G cluster_0 Sₙ2 Mechanism 2-Aminopyrimidine 2-Aminopyrimidine Transition_State [Transition State] 2-Aminopyrimidine->Transition_State Nucleophilic Attack Benzyl_Bromide This compound Benzyl_Bromide->Transition_State Product N-(2-Chloro-6-fluoro-3-methoxybenzyl)pyrimidin-2-amine Transition_State->Product Br_ion Br⁻ Transition_State->Br_ion Leaving Group Departure

Caption: Simplified Sₙ2 mechanism for the N-alkylation reaction.

Troubleshooting and Optimization

Potential IssuePossible Cause(s)Suggested Solution(s)
Low Reaction Conversion - Insufficient reaction time or temperature.- Inactive base (absorbed moisture).- Poor quality of DMF (not anhydrous).- Increase reaction time and/or temperature.- Use freshly dried potassium carbonate.- Use freshly opened or distilled anhydrous DMF.
Formation of Multiple Products - Dialkylation of the 2-aminopyrimidine.- Alkylation on the ring nitrogen.- Use a slight excess of the 2-aminopyrimidine.- Control the reaction temperature carefully; lower temperatures may favor N-alkylation of the exocyclic amine.
Difficult Purification - Close polarity of starting material and product.- Presence of DMF in the crude product.- Optimize the solvent system for column chromatography.- Ensure complete removal of DMF during the aqueous workup by washing thoroughly with water and brine.

Conclusion: A Versatile Reagent for Modern Drug Discovery

This compound stands out as a highly valuable and versatile building block in the synthesis of APIs. Its unique substitution pattern allows for the introduction of a sterically and electronically tuned benzyl moiety, which can be critical for achieving desired potency, selectivity, and pharmacokinetic properties in drug candidates. The straightforward reactivity of the benzylic bromide in nucleophilic substitution reactions, as demonstrated in the provided protocol, makes it an accessible and powerful tool for medicinal chemists. By understanding its properties, reactivity, and safe handling procedures, researchers can effectively harness the potential of this reagent to accelerate the discovery and development of next-generation therapeutics.

References

Synthesis of Novel HIV-1 Inhibitors from Benzyl Bromide Precursors: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of novel Human Immunodeficiency Virus Type 1 (HIV-1) inhibitors derived from benzyl bromide precursors. Recognizing the continued need for new antiretroviral agents to combat drug resistance, this document outlines a strategic approach focusing on the synthesis of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), a critical class of anti-HIV drugs.[1][2] We present detailed, step-by-step protocols, explain the underlying chemical principles, and provide methodologies for assessing antiviral efficacy and cytotoxicity. This guide is intended for researchers, medicinal chemists, and drug development professionals dedicated to the discovery of next-generation HIV-1 therapeutics.

Introduction: The Rationale for Benzyl Bromide Precursors in HIV-1 Inhibitor Synthesis

The HIV-1 Reverse Transcriptase (RT) enzyme is a cornerstone of antiretroviral therapy, responsible for converting the viral RNA genome into DNA, a crucial step for viral replication.[3] Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) are allosteric inhibitors that bind to a hydrophobic pocket near the RT active site, inducing conformational changes that disrupt DNA synthesis.[1] Many potent NNRTIs feature diaryl ether or related benzyl moieties, which play a critical role in binding within this hydrophobic pocket.[4]

Benzyl bromide and its derivatives serve as exceptionally versatile and reactive precursors for constructing these key structural motifs. Their utility stems from the electrophilic nature of the benzylic carbon, making them ideal substrates for nucleophilic substitution reactions (SN2). This allows for the efficient formation of ether, amine, and thioether linkages, which are prevalent in various classes of HIV-1 inhibitors. By strategically functionalizing the aromatic ring of the benzyl bromide precursor, chemists can fine-tune the steric and electronic properties of the final compound to optimize its binding affinity and pharmacokinetic profile.

This guide will focus on a representative synthesis of a diaryl ether-based NNRTI, a class of compounds known for its high potency against wild-type and some mutant strains of HIV-1.[4]

Synthesis and Characterization Workflow

The overall strategy involves a two-step process: the synthesis of the target inhibitor via a Williamson ether synthesis, followed by rigorous purification and characterization to ensure compound identity and purity before biological evaluation.

Overall Synthesis Workflow Diagram

SynthesisWorkflow cluster_synthesis Synthesis & Purification Precursors Reactants: - 4-Nitrophenol - 3,5-Dimethylbenzyl bromide - K2CO3 (Base) - Acetonitrile (Solvent) Reaction Williamson Ether Synthesis (Reflux, 80°C, 12h) Precursors->Reaction Step 1 Workup Aqueous Workup & Extraction Reaction->Workup Step 2 Purification Column Chromatography (Silica Gel) Workup->Purification Step 3 Characterization Structure & Purity Verification (NMR, LC-MS) Purification->Characterization Step 4 Final_Compound Purified Inhibitor: 1-(3,5-dimethylbenzyloxy)-4-nitrobenzene Characterization->Final_Compound

Caption: General workflow for the synthesis and purification of a diaryl ether NNRTI.

Detailed Synthesis Protocol: 1-(3,5-dimethylbenzyloxy)-4-nitrobenzene

This protocol describes the synthesis of a model diaryl ether NNRTI. The selection of a nitrophenol allows for future modifications (e.g., reduction to an amine) for structure-activity relationship (SAR) studies. The 3,5-dimethylbenzyl moiety is a common feature in potent NNRTIs, enhancing hydrophobic interactions within the binding pocket.[5][6]

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMoles (mmol)
4-NitrophenolC₆H₅NO₃139.111.00 g7.19
3,5-Dimethylbenzyl bromideC₉H₁₁Br199.091.58 g7.91 (1.1 eq)
Potassium Carbonate (K₂CO₃)K₂CO₃138.211.99 g14.38 (2.0 eq)
Acetonitrile (CH₃CN)CH₃CN41.0550 mL-

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-nitrophenol (1.00 g, 7.19 mmol) and acetonitrile (50 mL).

  • Addition of Base: Add potassium carbonate (1.99 g, 14.38 mmol). Stir the suspension vigorously for 10 minutes at room temperature. Causality: Potassium carbonate is a mild base used to deprotonate the hydroxyl group of 4-nitrophenol, forming the more nucleophilic phenoxide ion required for the SN2 reaction.

  • Addition of Electrophile: Add 3,5-dimethylbenzyl bromide (1.58 g, 7.91 mmol) to the suspension.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-82°C) and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate solvent system. Expertise: The reaction is monitored until the starting 4-nitrophenol spot is no longer visible, indicating complete consumption.

  • Workup: After cooling to room temperature, filter the mixture to remove the potassium carbonate. Concentrate the filtrate under reduced pressure to obtain a crude solid.

  • Extraction: Dissolve the crude solid in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL). Trustworthiness: This washing procedure removes residual inorganic salts and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization

Purification:

  • Purify the crude product by flash column chromatography on silica gel.

  • Elute with a gradient of 5% to 20% ethyl acetate in hexane.

  • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield a pale yellow solid.

Characterization:

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum should be acquired to confirm the structure. Expected peaks would include singlets for the two methyl groups, a singlet for the benzylic CH₂ protons, and distinct aromatic signals corresponding to both phenyl rings.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This analysis confirms the purity and molecular weight of the synthesized compound. The mass spectrum should show a prominent peak corresponding to the [M+H]⁺ or [M+Na]⁺ ion of the target molecule (Expected MW: 257.28 g/mol ).

Biological Evaluation Protocols

Once the compound is synthesized and its purity is confirmed (>95%), it must be evaluated for its biological activity. This involves assessing its ability to inhibit HIV-1 replication and its toxicity to host cells.

Biological Assay Workflow Diagram

AssayWorkflow cluster_cytotoxicity Cytotoxicity Assay cluster_antiviral Antiviral Assay Cells_C Seed Host Cells (e.g., MT-4 cells) Compound_C Add Serial Dilutions of Test Compound Cells_C->Compound_C Incubate_C Incubate (e.g., 5 days) Compound_C->Incubate_C MTT_Add Add MTT Reagent (Incubate 4h) Incubate_C->MTT_Add Measure_C Measure Absorbance (Formazan Product) MTT_Add->Measure_C CC50 Calculate CC50 (50% Cytotoxic Concentration) Measure_C->CC50 SI Calculate Selectivity Index (SI) SI = CC50 / EC50 CC50->SI Cells_A Seed Host Cells (e.g., MT-4 cells) Compound_A Add Serial Dilutions of Test Compound Cells_A->Compound_A Infection Infect with HIV-1 Compound_A->Infection Incubate_A Incubate (e.g., 5 days) Infection->Incubate_A Measure_A Measure Viral Activity (e.g., RT Activity in Supernatant) Incubate_A->Measure_A EC50 Calculate EC50 (50% Effective Concentration) Measure_A->EC50 EC50->SI

Caption: Workflow for determining the cytotoxicity (CC50) and antiviral efficacy (EC50) of a novel compound.

Protocol 1: Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound that is toxic to the host cells. A high cytotoxicity is an undesirable property for a drug candidate.[7][8] The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[8][9][10]

Procedure:

  • Cell Seeding: Seed MT-4 cells in a 96-well microtiter plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Addition: Prepare serial dilutions of the synthesized inhibitor in culture medium. Add 100 µL of each dilution to the appropriate wells. Include wells with untreated cells (cell control) and wells with medium only (background control).

  • Incubation: Incubate the plate for 5 days at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Causality: Viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8][11]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8][10]

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

Protocol 2: Anti-HIV-1 Activity Assay (RT Activity Assay)

This assay measures the ability of the compound to inhibit HIV-1 replication in a cell-based model. A common method is to quantify the activity of the reverse transcriptase enzyme released into the cell culture supernatant from newly produced virus particles.[12][13]

Procedure:

  • Cell Seeding and Compound Addition: Prepare a 96-well plate with MT-4 cells and serial dilutions of the inhibitor, as described in the cytotoxicity assay (Steps 1 & 2).

  • Infection: Infect the cells with a stock of HIV-1 (e.g., strain IIIB or LAI) at a multiplicity of infection (MOI) of 0.01.[11]

  • Incubation: Incubate the plate for 5 days at 37°C in a 5% CO₂ incubator to allow for viral replication.

  • Supernatant Collection: After incubation, carefully collect the cell-free supernatant from each well.

  • RT Activity Measurement: Measure the reverse transcriptase activity in the supernatant using a commercially available colorimetric or radioactive assay kit.[14] These kits typically provide a template/primer hybrid and labeled nucleotides, and the amount of product formed is proportional to the RT activity.[13]

  • Calculation: Calculate the 50% effective concentration (EC₅₀), which is the compound concentration that inhibits viral replication (as measured by RT activity) by 50% compared to the virus-infected, untreated control.

Data Interpretation

The ultimate goal is to identify compounds with high potency (low EC₅₀) and low cytotoxicity (high CC₅₀). This relationship is quantified by the Selectivity Index (SI) .

Selectivity Index (SI) = CC₅₀ / EC₅₀

A higher SI value indicates a more promising therapeutic window, suggesting that the compound is effective against the virus at concentrations that are not harmful to the host cells. An SI score of 10 or greater is often considered indicative of a potentially viable drug candidate.[11]

CompoundEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
Example Inhibitor 0.065>100>1538
Nevirapine (Control) 0.050>100>2000

Table represents hypothetical data for the synthesized compound compared to a known NNRTI drug.

Conclusion

Benzyl bromide precursors offer a robust and adaptable platform for the synthesis of novel HIV-1 inhibitors, particularly those targeting the non-nucleoside binding pocket of the reverse transcriptase. The protocols detailed in this application note provide a clear and validated pathway from chemical synthesis to biological evaluation. By systematically applying these methods, researchers can efficiently synthesize, purify, and assess new chemical entities, accelerating the discovery of potent and selective antiretroviral agents to address the ongoing challenges of the HIV/AIDS pandemic.

References

Application Notes and Protocols for O-alkylation with 2-Chloro-6-fluoro-3-methoxybenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol for the O-alkylation of various nucleophiles, particularly phenols and alcohols, utilizing the versatile reagent 2-Chloro-6-fluoro-3-methoxybenzyl bromide. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The content herein is structured to offer not just a step-by-step procedure but also the underlying scientific principles, ensuring both practical success and a deeper understanding of the reaction dynamics. We will delve into the mechanistic details, experimental setup, reaction monitoring, product purification, and essential safety precautions.

Introduction: The Strategic Importance of O-Alkylation

O-alkylation, the formation of an ether linkage, is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry. The introduction of a benzyl group, especially one adorned with specific substituents, can profoundly influence a molecule's biological activity, pharmacokinetic properties, and metabolic stability. The reagent at the heart of this guide, this compound, offers a unique combination of electronic and steric features, making it a valuable tool for fine-tuning molecular architectures.

The primary reaction mechanism governing this transformation is the Williamson ether synthesis, a robust and widely employed method for preparing ethers.[1][2][3] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) pathway, where an alkoxide or phenoxide ion acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the bromide leaving group.[3][4]

The substituents on the aromatic ring of this compound play a critical role. The electron-withdrawing chloro and fluoro groups enhance the electrophilicity of the benzylic carbon, potentially increasing the reaction rate. Conversely, the electron-donating methoxy group can modulate this effect. Understanding these electronic influences is key to optimizing reaction conditions.

Reaction Mechanism and Workflow

The O-alkylation with this compound follows the classical SN2 mechanism of the Williamson ether synthesis. The process can be visualized in two main stages: deprotonation of the oxygen nucleophile and the subsequent nucleophilic attack.

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack R-OH Alcohol/Phenol (R-OH) R-O- Alkoxide/Phenoxide (R-O⁻) R-OH->R-O- Deprotonation Base Base (e.g., K₂CO₃, NaH) Base->R-O- Reagent This compound Product O-alkylated Product R-O-->Product SN2 Attack Reagent->Product

Figure 1: General mechanism of Williamson ether synthesis.

The experimental workflow is designed to ensure efficient conversion and straightforward purification.

Experimental_Workflow A Reaction Setup B Addition of Reagents A->B C Reaction Monitoring (TLC) B->C D Work-up C->D Reaction Complete E Purification (Column Chromatography) D->E F Characterization E->F

Figure 2: A typical experimental workflow for O-alkylation.

Materials and Equipment

Reagents
ReagentCAS NumberPuritySupplierNotes
This compound886499-54-3≥95%Apollo Scientific, Sigma-AldrichStore in a cool, dry place, protected from light and moisture.[5]
Substrate (Phenol or Alcohol)Varies≥98%Standard suppliersEnsure dryness of the substrate.
Potassium Carbonate (K₂CO₃), anhydrous584-08-7≥99%Standard suppliersFinely powdered for better reactivity.
Sodium Hydride (NaH), 60% dispersion in oil7646-69-760%Standard suppliersUse with extreme caution.
N,N-Dimethylformamide (DMF), anhydrous68-12-2≥99.8%Standard suppliersAnhydrous grade is crucial.
Acetonitrile (ACN), anhydrous75-05-8≥99.8%Standard suppliersAnhydrous grade is crucial.
Ethyl Acetate (EtOAc)141-78-6HPLCStandard suppliersFor extraction and chromatography.
Hexanes110-54-3HPLCStandard suppliersFor chromatography.
Magnesium Sulfate (MgSO₄), anhydrous7487-88-9-Standard suppliersFor drying organic layers.
Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glass funnels and separatory funnel

  • Rotary evaporator

  • Flash column chromatography setup

  • Standard laboratory glassware

Detailed Experimental Protocols

General Protocol for O-alkylation of Phenols using Potassium Carbonate

This protocol is suitable for a wide range of phenolic substrates and is generally safer than using sodium hydride.

1. Reaction Setup:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenol (1.0 eq.).

  • Add anhydrous N,N-dimethylformamide (DMF) or acetonitrile (ACN) (approximately 0.1-0.2 M concentration of the phenol).

  • Flush the flask with an inert gas (Nitrogen or Argon).

2. Addition of Base:

  • Add finely powdered anhydrous potassium carbonate (K₂CO₃) (1.5-2.0 eq.) to the stirred solution. The use of a slight excess of a weaker base like potassium carbonate is a common practice in Williamson ether synthesis for laboratory preparations.[1]

  • Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the phenoxide.

3. Addition of the Alkylating Agent:

  • Dissolve this compound (1.1-1.2 eq.) in a minimal amount of the reaction solvent.

  • Add the solution of the benzyl bromide dropwise to the reaction mixture at room temperature. A slight excess of the alkylating agent is used to ensure complete consumption of the more valuable substrate.

4. Reaction Conditions:

  • Heat the reaction mixture to 50-80 °C. The optimal temperature may vary depending on the reactivity of the phenol. Reactions are typically completed within 1-8 hours at temperatures ranging from 50-100 °C.[1]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[6][7][8]

5. Reaction Monitoring by TLC:

  • Prepare a TLC chamber with a suitable eluent system (e.g., 10-30% Ethyl Acetate in Hexanes).

  • On a TLC plate, spot the starting phenol, a co-spot (starting material and reaction mixture), and the reaction mixture.[9]

  • The reaction is complete when the starting phenol spot has been consumed.

6. Work-up:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate (3 x volume of the reaction mixture).

  • Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

7. Purification:

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure O-alkylated product.[10]

Protocol for O-alkylation of Alcohols using Sodium Hydride

This protocol is more suitable for less acidic alcohols and requires more stringent anhydrous conditions and safety precautions.

1. Reaction Setup:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet, add a 60% dispersion of sodium hydride (NaH) (1.2 eq.) in mineral oil.

  • Wash the NaH with anhydrous hexanes under an inert atmosphere to remove the mineral oil, then carefully decant the hexanes.

  • Add anhydrous DMF or tetrahydrofuran (THF).

2. Formation of the Alkoxide:

  • Dissolve the alcohol (1.0 eq.) in the anhydrous solvent and add it dropwise to the stirred suspension of NaH at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen gas evolution ceases. This indicates the complete formation of the alkoxide.

3. Addition of the Alkylating Agent:

  • Cool the reaction mixture back to 0 °C.

  • Add a solution of this compound (1.1 eq.) in the anhydrous solvent dropwise.

4. Reaction and Monitoring:

  • Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC. Gentle heating (40-60 °C) may be required for less reactive alcohols.

5. Work-up and Purification:

  • Carefully quench the reaction by the slow, dropwise addition of water or a saturated aqueous solution of ammonium chloride at 0 °C to neutralize any unreacted NaH.

  • Follow the work-up and purification steps as described in the previous protocol (Section 4.1, steps 6 and 7).

Phase Transfer Catalysis for Enhanced Reactivity

For certain applications, especially in industrial synthesis, phase transfer catalysis (PTC) can be a highly effective method for O-alkylation.[1][11] PTC can enhance reaction rates, allow for the use of less expensive bases and solvents, and simplify the work-up procedure.

A typical PTC system for this reaction would involve:

  • Organic Phase: The substrate and this compound in a non-polar solvent like toluene.

  • Aqueous Phase: An aqueous solution of a base such as sodium hydroxide.

  • Phase Transfer Catalyst: A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), which facilitates the transfer of the hydroxide or phenoxide ion from the aqueous phase to the organic phase.[12][13]

The use of PTC can be particularly advantageous for the O-alkylation of phenols, as it can minimize the competing C-alkylation side reaction.[14]

Troubleshooting and Side Reactions

ProblemPossible CauseSuggested Solution
No or Low Conversion Inactive base, wet reagents/solvents, low reaction temperature.Use freshly opened or properly stored anhydrous solvents and reagents. Ensure the base is active. Increase the reaction temperature.
Formation of Side Products Elimination: Sterically hindered substrate or strong, bulky base.[2][4]Use a less sterically hindered base (e.g., K₂CO₃ instead of t-BuOK). Use a primary alkyl halide.[4] Benzyl halides are prone to elimination under strongly basic conditions.
C-Alkylation: For phenols, the phenoxide is an ambident nucleophile.[3]Use less polar, aprotic solvents. Phase transfer catalysis can favor O-alkylation.[14]
Di-benzylation: If the substrate has multiple nucleophilic sites.Use a controlled stoichiometry of the benzyl bromide.
Difficult Purification Close Rf values of product and starting material or byproducts.Optimize the column chromatography conditions (try different solvent systems or use a gradient elution). Recrystallization may be an alternative purification method.

Safety Precautions

This compound is a lachrymator and is corrosive. It can cause severe skin burns and eye damage.[5] Handle this reagent with extreme care in a well-ventilated fume hood.[15][16][17]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[15][18]

  • Handling: Avoid inhalation of vapors and contact with skin and eyes.[15][16] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[17][19]

  • Sodium Hydride: NaH is a flammable solid and reacts violently with water to produce flammable hydrogen gas. Handle it under an inert atmosphere and away from any sources of ignition.

  • Waste Disposal: Dispose of all chemical waste in accordance with local regulations.

Conclusion

The O-alkylation of phenols and alcohols with this compound is a versatile and powerful transformation for the synthesis of complex organic molecules. By understanding the underlying Williamson ether synthesis mechanism and carefully controlling the reaction conditions, researchers can achieve high yields of the desired products. The protocols outlined in this guide, along with the troubleshooting advice and safety precautions, provide a solid foundation for the successful application of this important synthetic methodology.

References

Application Notes and Protocols for 2-Chloro-6-fluoro-3-methoxybenzyl bromide in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Benzyl Halides in Modern Agrochemicals

The strategic incorporation of fluorine and chlorine atoms into the molecular framework of agrochemicals has been a cornerstone of modern pesticide development. These halogens can profoundly influence a molecule's metabolic stability, binding affinity to target enzymes, and overall efficacy. 2-Chloro-6-fluoro-3-methoxybenzyl bromide emerges as a highly valuable and versatile building block in this context. Its unique substitution pattern—a reactive benzyl bromide handle for facile derivatization, and a strategically halogenated and methoxylated phenyl ring—offers a powerful scaffold for the synthesis of advanced herbicides and fungicides.

These application notes provide a comprehensive guide for researchers and scientists in the agrochemical industry on the practical utilization of this compound. We will delve into its application in the synthesis of both a commercial herbicide and a representative fungicide, providing detailed, field-proven insights and step-by-step protocols. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methodologies.

PART 1: Herbicide Synthesis - A Gateway to Arylpicolinate Herbicides

The 2-chloro-6-fluoro-3-methoxyphenyl moiety is a key structural feature of the arylpicolinate class of herbicides, which includes the commercial product Halauxifen-methyl.[1][2][3] This class of herbicides acts as synthetic auxins, offering potent control of broadleaf weeds at low application rates.[1] While many patented routes to Halauxifen-methyl start from 2-chloro-6-fluoroanisole, this compound presents a viable alternative starting material, convertible to a key intermediate through straightforward oxidation.

Proposed Synthetic Pathway to a Key Halauxifen-methyl Intermediate

The overall strategy involves the oxidation of the benzyl bromide to the corresponding benzaldehyde, a crucial precursor for the synthesis of the required boronic acid intermediate for the subsequent Suzuki coupling reaction.

G A This compound B 2-Chloro-6-fluoro-3-methoxybenzaldehyde A->B Oxidation (e.g., Sommelet Reaction) C 2-Chloro-6-fluoro-3-methoxybenzoic acid B->C Oxidation (e.g., KMnO4) D 4-Chloro-2-fluoro-3-methoxyphenylboronic acid C->D Borylation E Halauxifen-methyl Precursor D->E Suzuki Coupling

Caption: Proposed synthetic workflow from this compound to a key Halauxifen-methyl precursor.

Protocol 1: Oxidation of this compound to 2-Chloro-6-fluoro-3-methoxybenzaldehyde

The conversion of a benzyl bromide to a benzaldehyde can be achieved through various methods. The Sommelet reaction offers a classic and reliable approach.

Materials:

  • This compound

  • Hexamethylenetetramine (HMTA)

  • Chloroform or 50% aqueous acetic acid

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • Formation of the Hexaminium Salt: In a round-bottom flask, dissolve this compound (1 equivalent) in chloroform. Add hexamethylenetetramine (1.1 equivalents).

  • Stir the mixture at room temperature for 4-6 hours, or until precipitation of the quaternary ammonium salt is complete.

  • Filter the resulting solid salt and wash with a small amount of cold chloroform. Dry the salt under vacuum.

  • Hydrolysis to the Aldehyde: Place the dried hexaminium salt in a round-bottom flask and add 50% aqueous acetic acid.

  • Heat the mixture to reflux for 2-3 hours. The hydrolysis can also be effected by steam distillation with dilute HCl.

  • Work-up: After cooling, extract the reaction mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Chloro-6-fluoro-3-methoxybenzaldehyde.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

From Aldehyde to Herbicide: The Path Forward

The resulting 2-Chloro-6-fluoro-3-methoxybenzaldehyde is a versatile intermediate. It can be further oxidized to the corresponding benzoic acid, which can then be converted to a boronic acid derivative. This boronic acid is a key coupling partner in the Suzuki reaction to form the biaryl structure of Halauxifen-methyl and related herbicides.[4]

PART 2: Fungicide Synthesis - Leveraging the Benzyl Bromide for Alkylation

The reactive nature of the benzyl bromide group in this compound makes it an excellent electrophile for alkylation reactions. This is a common strategy in the synthesis of various fungicides, where the benzyl moiety is attached to a pharmacophore, often a nitrogen- or oxygen-containing heterocycle.

Proposed Synthetic Pathway for a Novel Strobilurin-Type Fungicide

Strobilurin fungicides are a major class of agrochemicals. A common synthetic approach involves the O-alkylation of a substituted phenol with a benzyl halide. Here, we propose a synthesis of a hypothetical strobilurin analogue.

G A This compound C Strobilurin Analogue A->C O-Alkylation B Substituted Phenol B->C (Williamson Ether Synthesis)

Caption: Proposed synthesis of a strobilurin-type fungicide via Williamson ether synthesis.

Protocol 2: Synthesis of a Hypothetical Fungicide via O-Alkylation

This protocol details the Williamson ether synthesis, a robust method for forming the ether linkage central to many fungicides.

Materials:

  • This compound

  • A suitable substituted phenol (e.g., 4-hydroxy-3-methylbenzonitrile)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetone or N,N-dimethylformamide (DMF)

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • Reaction Setup: To a round-bottom flask, add the substituted phenol (1 equivalent), potassium carbonate (1.5 equivalents), and a suitable solvent such as acetone or DMF.

  • Stir the mixture at room temperature for 15-20 minutes to form the phenoxide salt.

  • Add this compound (1.1 equivalents) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (for acetone) or to 60-80 °C (for DMF) and maintain for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If using DMF, pour the reaction mixture into ice water to precipitate the product. If using acetone, filter off the inorganic salts and concentrate the filtrate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure fungicide analogue.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 886499-54-3
Molecular Formula C₈H₇BrClFO
Molecular Weight 253.49 g/mol
Appearance Solid

Table 2: Representative Reaction Conditions and Expected Outcomes

ReactionKey ReagentsSolventTemperatureTypical Yield
Oxidation to Aldehyde Hexamethylenetetramine, Acetic AcidChloroform, WaterReflux60-75%
O-Alkylation Substituted Phenol, K₂CO₃Acetone or DMFReflux or 60-80 °C80-95%

Conclusion: A Versatile Intermediate for Agrochemical Innovation

This compound stands out as a potent building block for the synthesis of next-generation agrochemicals. Its utility in constructing the core of arylpicolinate herbicides and its applicability in the synthesis of fungicide analogues through straightforward alkylation reactions highlight its versatility. The protocols and insights provided herein are intended to serve as a practical guide for researchers, enabling them to harness the full potential of this valuable intermediate in the discovery and development of novel crop protection solutions.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-6-fluoro-3-methoxybenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 2-Chloro-6-fluoro-3-methoxybenzyl bromide. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions to help you optimize your synthetic route and improve yields.

I. Troubleshooting Guide: Addressing Common Synthesis Challenges

This section addresses specific issues that may arise during the synthesis of this compound, a process that typically involves the benzylic bromination of 2-Chloro-6-fluoro-3-methoxytoluene.

Issue 1: Low or No Conversion of Starting Material

Question: I am observing a low conversion rate of 2-Chloro-6-fluoro-3-methoxytoluene to the desired benzyl bromide product. What are the potential causes and how can I improve the conversion?

Answer:

Low conversion in benzylic bromination is a common issue that can often be traced back to several key factors related to the radical reaction mechanism.

Potential Causes & Solutions:

  • Insufficient Radical Initiation: The reaction is a free-radical chain reaction that requires an initiator to start.[1][2]

    • Solution: Ensure an adequate amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is used.[3] Alternatively, photochemical initiation using a UV lamp or a high-wattage floodlight can be employed to promote the homolytic cleavage of the bromine source.[3][4]

  • Inadequate Reaction Temperature: The rate of radical formation is highly dependent on temperature.

    • Solution: The reaction should be carried out at a temperature sufficient to cause homolysis of the initiator. For AIBN, this is typically around 80°C.[5] Ensure the reaction mixture is heated to the appropriate reflux temperature of the chosen solvent.

  • Presence of Radical Inhibitors: Certain impurities, such as oxygen or phenols, can act as radical scavengers and quench the chain reaction.

    • Solution: Degas the solvent before use by bubbling nitrogen or argon through it. Ensure all glassware is dry and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

  • Poor Quality of N-Bromosuccinimide (NBS): Old or improperly stored NBS may have decomposed, reducing its effectiveness.

    • Solution: Use freshly recrystallized NBS for best results. NBS can be recrystallized from hot water.

Issue 2: Formation of Multiple Brominated Byproducts

Question: My reaction mixture shows the presence of di- and tri-brominated species, in addition to my desired mono-brominated product. How can I improve the selectivity for mono-bromination?

Answer:

The formation of multiple brominated products is typically a result of over-bromination, which can be controlled by carefully managing the reaction conditions.

Potential Causes & Solutions:

  • High Concentration of Bromine: While NBS is used to maintain a low concentration of Br₂, reaction conditions can sometimes lead to its accumulation.[2][3]

    • Solution: Add the NBS portion-wise over the course of the reaction rather than all at once. This helps to maintain a consistently low concentration of bromine radicals, favoring mono-bromination.

  • Prolonged Reaction Time: Leaving the reaction to run for an extended period after the starting material has been consumed can lead to further bromination of the product.

    • Solution: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed.

  • Excess NBS: Using a significant excess of NBS will inevitably lead to multiple brominations.

    • Solution: Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of NBS relative to the starting toluene derivative.

Issue 3: Bromination on the Aromatic Ring

Question: I am observing bromination on the aromatic ring instead of the benzylic position. Why is this happening and how can I prevent it?

Answer:

Aromatic bromination is an electrophilic substitution reaction and should not be the primary pathway in a radical bromination. Its occurrence suggests a deviation from the intended radical mechanism.

Potential Causes & Solutions:

  • Presence of Lewis Acids: Traces of acidic impurities can catalyze electrophilic aromatic bromination.

    • Solution: Ensure all glassware is clean and free of acidic residues. Avoid using solvents that could generate acidic species under the reaction conditions.

  • High Temperatures with Certain Activating Groups: While the methoxy group is activating, at very high temperatures, some ring bromination can occur.[6]

    • Solution: Maintain the reaction at the optimal temperature for radical initiation without excessive heating.

  • Incorrect Reagent Choice: Using molecular bromine (Br₂) instead of NBS can lead to competing electrophilic addition to the aromatic ring.[2]

    • Solution: N-Bromosuccinimide (NBS) is the reagent of choice for selective benzylic bromination as it provides a low, steady concentration of bromine radicals.[3][7]

Issue 4: Difficult Product Isolation and Purification

Question: I am having trouble isolating a pure product from the reaction mixture. The crude product is an oil and difficult to purify by column chromatography.

Answer:

Challenges in purification often stem from the presence of succinimide byproduct and other impurities.

Potential Causes & Solutions:

  • Succinimide Byproduct: Succinimide is a byproduct of the reaction with NBS and can co-elute with the product.

    • Solution: After the reaction is complete, cool the mixture and filter off the succinimide, which is a solid. Washing the organic layer with water can also help to remove any remaining succinimide.

  • Unreacted Starting Material and Byproducts: These can make purification challenging.

    • Solution: Optimize the reaction conditions to maximize conversion and minimize byproduct formation as described above. If purification by column chromatography is necessary, a non-polar eluent system (e.g., hexane/ethyl acetate) is typically effective. Recrystallization from a suitable solvent can also be an effective purification method if the product is a solid at room temperature.[4]

II. Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the synthesis of this compound?

The most common starting material is 2-Chloro-6-fluoro-3-methoxytoluene.

Q2: What is the mechanism of benzylic bromination with NBS?

The reaction proceeds via a free-radical chain mechanism.[1] It involves three main stages:

  • Initiation: Homolytic cleavage of a radical initiator (like AIBN) or exposure to UV light generates initial radicals. These radicals then react with NBS to produce a bromine radical.[1]

  • Propagation: A bromine radical abstracts a hydrogen atom from the benzylic position of the toluene derivative to form a resonance-stabilized benzylic radical and HBr. This benzylic radical then reacts with a molecule of Br₂ (generated from the reaction of HBr with NBS) to form the desired benzyl bromide and a new bromine radical, which continues the chain.[1][8]

  • Termination: The reaction is terminated when two radicals combine.

Q3: What are the best solvents for this reaction?

Non-polar, anhydrous solvents are typically used for benzylic bromination with NBS. Carbon tetrachloride (CCl₄) has been traditionally used, but due to its toxicity, other solvents like cyclohexane, benzene, or 1,2-dichlorobenzene are often preferred.[3][5] It is crucial that the solvent is anhydrous, as water can react with NBS and the product.[3]

Q4: How can I monitor the progress of the reaction?

The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A small aliquot of the reaction mixture can be taken periodically and analyzed to determine the consumption of the starting material and the formation of the product.

Q5: What are the safety precautions for this synthesis?

  • This compound is a lachrymator and corrosive. It causes severe skin burns and eye damage.[9]

  • N-Bromosuccinimide is an irritant.

  • The solvents used are often flammable and/or toxic.

  • The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

III. Experimental Protocols & Data

Optimized Protocol for Benzylic Bromination

This protocol is a general guideline and may require optimization based on your specific laboratory conditions.

Materials:

  • 2-Chloro-6-fluoro-3-methoxytoluene

  • N-Bromosuccinimide (NBS), recrystallized

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous carbon tetrachloride (or a suitable alternative solvent)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer under an inert atmosphere.

  • To the flask, add 2-Chloro-6-fluoro-3-methoxytoluene (1.0 eq).

  • Add the anhydrous solvent (e.g., carbon tetrachloride).

  • Add N-Bromosuccinimide (1.1 eq) and AIBN (0.05 eq).

  • Heat the reaction mixture to reflux (for CCl₄, this is approximately 77°C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC. The reaction is typically complete within a few hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the solid succinimide byproduct.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system or by recrystallization.

Data Summary: Typical Yields and Conditions
Starting MaterialBrominating AgentInitiatorSolventTemperatureTypical YieldReference
2-Chloro-6-fluoro-3-methoxytolueneNBSAIBNCCl₄RefluxGood to ExcellentGeneral Protocol
Toluene DerivativesNBSBenzoyl Peroxide1,2-Dichlorobenzene80°CHigh[5]
Alkyl BenzenesNBS/SiCl₄-CH₃CNRoom TempGood[10]

IV. Visualizations

Reaction Workflow

G start Start: 2-Chloro-6-fluoro-3-methoxytoluene reagents Add NBS (1.1 eq) & AIBN (0.05 eq) in Anhydrous Solvent start->reagents reaction Heat to Reflux under Inert Atmosphere reagents->reaction monitoring Monitor by TLC/GC reaction->monitoring workup Cool, Filter Succinimide, Wash with Water & Brine monitoring->workup Reaction Complete isolation Dry Organic Layer & Remove Solvent workup->isolation purification Purify by Column Chromatography or Recrystallization isolation->purification product Product: this compound purification->product G start Low Yield Observed check_conversion Check Starting Material Conversion by TLC/GC start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Yes high_conversion High Conversion check_conversion->high_conversion No check_initiator Sufficient Initiator? low_conversion->check_initiator check_byproducts Significant Byproducts? high_conversion->check_byproducts check_temp Correct Temperature? check_initiator->check_temp Yes solution_initiator Increase Initiator/Use Photochemical Initiation check_initiator->solution_initiator No check_inhibitors Inhibitors Present? check_temp->check_inhibitors Yes solution_temp Ensure Proper Reflux Temperature check_temp->solution_temp No solution_inhibitors Degas Solvent/Use Inert Atmosphere check_inhibitors->solution_inhibitors Yes multiple_bromination Multiple Brominations check_byproducts->multiple_bromination Yes ring_bromination Ring Bromination check_byproducts->ring_bromination Yes purification_issue Difficulty in Purification check_byproducts->purification_issue No, but isolation is poor solution_multi_bromo Add NBS Portion-wise/Monitor Reaction Time multiple_bromination->solution_multi_bromo solution_ring_bromo Ensure Anhydrous/Acid-Free Conditions ring_bromination->solution_ring_bromo solution_purification Filter Succinimide/Optimize Chromatography purification_issue->solution_purification

References

Technical Support Center: Purification of Crude 2-Chloro-6-fluoro-3-methoxybenzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 2-Chloro-6-fluoro-3-methoxybenzyl bromide. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this compound. The methodologies described herein are grounded in established chemical principles to ensure reliability and reproducibility in your laboratory work.

Introduction to Purification Challenges

This compound is a solid at room temperature, which makes recrystallization a primary and highly effective method for purification.[1] However, like many benzyl bromides, it can be prone to hydrolysis and may contain impurities from its synthesis that are structurally similar, complicating purification. Common impurities may include the corresponding benzyl alcohol, benzaldehyde, and benzoic acid, which are more polar than the target compound.[2] Additionally, unreacted starting materials or side-products from the bromination reaction can also be present.

This guide will walk you through common issues and provide a logical framework for troubleshooting, ensuring you can achieve the desired purity for your downstream applications.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of crude this compound.

Problem 1: Low or No Crystal Formation During Recrystallization

Potential Cause & Solution

This is a frequent issue in crystallization processes and can stem from several factors:

  • Too Much Solvent: This is the most common reason for crystallization failure.[3] The concentration of your compound is below the supersaturation point, even at low temperatures.

    • Solution: Reduce the solvent volume by gentle heating under a stream of inert gas (like nitrogen) or by using a rotary evaporator. Once the volume is reduced, allow the solution to cool again.[3][4]

  • Supersaturation: The solution may be supersaturated but lacks a nucleation site for crystal growth to begin.[5]

    • Solution 1: Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide a surface for nucleation.[4][5]

    • Solution 2: Seeding: If you have a small crystal of pure this compound, add it to the cooled solution. This "seed" crystal will act as a template for further crystal growth.[4][5]

  • Inappropriate Solvent System: The chosen solvent may be too good at dissolving the compound, even at low temperatures, or it may not be a good solvent at all.

    • Solution: A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[5] You may need to perform solubility tests with a range of solvents. Common solvents for recrystallization of similar compounds include ethanol, or mixtures like hexane/ethyl acetate.[6][7]

Problem 2: Oiling Out During Recrystallization

Potential Cause & Solution

Instead of forming solid crystals, your compound separates as an oil. This is often due to the presence of impurities or cooling the solution too quickly.[8]

  • Solution 1: Re-heat and Slow Cool: Heat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. You can insulate the flask to slow down the cooling rate.[3][8]

  • Solution 2: Change Solvent System: If slow cooling does not resolve the issue, the chosen solvent system may not be appropriate. Try a different solvent or a solvent mixture. For example, if you are using a single solvent, try adding a co-solvent in which your compound is less soluble.

Problem 3: Product Co-elutes with an Impurity During Column Chromatography

Potential Cause & Solution

The polarity of your product and an impurity are too similar for effective separation with the chosen mobile phase.[9]

  • Solution 1: Adjust Mobile Phase Polarity:

    • If the spots are too high on the TLC plate (high Rf): Decrease the polarity of your mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of hexane.

    • If the spots are too low on the TLC plate (low Rf): Increase the polarity of your mobile phase by increasing the proportion of ethyl acetate.

  • Solution 2: Change Solvent System: If adjusting the polarity of your current system doesn't provide adequate separation, you need to try a different solvent system altogether. For instance, you could try a dichloromethane/methanol system or explore other non-polar/polar solvent combinations.[10]

  • Solution 3: Use a Different Stationary Phase: While silica gel is most common, alumina can also be used and may offer different selectivity.[2]

Problem 4: Colored Impurities in the Final Product

Potential Cause & Solution

The crude product may contain colored impurities from the reaction or degradation.

  • Solution 1: Activated Carbon (Charcoal) Treatment: During recrystallization, after dissolving your crude product in the hot solvent, you can add a small amount of activated carbon. The colored impurities will adsorb onto the surface of the carbon. You must then perform a hot gravity filtration to remove the carbon before allowing the solution to cool and crystallize.[8]

  • Solution 2: Column Chromatography: If the colored impurities are not removed by recrystallization, column chromatography is often effective.[11]

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound?

A1: Based on the typical synthesis of benzyl bromides and related compounds, likely impurities include:

  • Unreacted Starting Material: For example, 2-chloro-6-fluoro-3-methoxytoluene.

  • Hydrolysis Product: 2-chloro-6-fluoro-3-methoxybenzyl alcohol.

  • Oxidation Products: 2-chloro-6-fluoro-3-methoxybenzaldehyde and 2-chloro-6-fluoro-3-methoxybenzoic acid.[2]

  • Over-brominated Products: For instance, the dibrominated analogue.

Q2: What is a good starting point for a recrystallization solvent system?

A2: Since this compound is a solid, recrystallization is an excellent purification choice.[1] A good starting point would be to test solvents like isopropanol, ethanol, or a mixed solvent system such as ethyl acetate/hexanes or toluene/hexanes.[6][7] The ideal solvent will fully dissolve the compound at boiling point and result in significant precipitation upon cooling.

Q3: How can I remove acidic impurities like 2-chloro-6-fluoro-3-methoxybenzoic acid?

A3: An aqueous wash with a mild base is very effective. Dissolve your crude product in an organic solvent like diethyl ether or ethyl acetate and wash it with a saturated sodium bicarbonate solution. The acidic impurity will be deprotonated to its water-soluble carboxylate salt and will be extracted into the aqueous layer.[11][12]

Q4: What TLC conditions are recommended for monitoring the purification?

A4: For Thin Layer Chromatography (TLC), a good starting mobile phase would be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. A 4:1 to 9:1 ratio of hexanes to ethyl acetate is a reasonable starting point. You can visualize the spots under UV light.

Q5: What are the recommended storage conditions for the purified product?

A5: Purified this compound should be stored in a tightly sealed container in a cool, dry place, and preferably under an inert atmosphere like nitrogen or argon to prevent hydrolysis from atmospheric moisture.[12]

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, add about 20-30 mg of your crude material. Add a few drops of the chosen solvent. If it dissolves immediately at room temperature, the solvent is too polar. If it doesn't dissolve at room temperature, gently heat the test tube. If it dissolves when hot and recrystallizes upon cooling, you have found a suitable solvent.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to just dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If you used activated carbon or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: General Column Chromatography Procedure
  • TLC Analysis: Determine an appropriate solvent system using TLC. The ideal system will give your product an Rf value of approximately 0.3 and good separation from impurities.

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen mobile phase.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution: Begin eluting with the mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Data Summary

Purification MethodKey ParametersTroubleshooting Tips
Recrystallization Solvent Choice, Cooling RateFor "oiling out", reheat and cool slower. For no crystals, reduce solvent volume or "scratch" the flask.[3][8]
Column Chromatography Stationary Phase (e.g., Silica Gel), Mobile Phase CompositionAdjust mobile phase polarity for better separation. Use TLC to guide solvent selection.
Aqueous Wash pH of Aqueous SolutionUse a mild base (e.g., NaHCO₃ solution) to remove acidic impurities.[11]

Visual Workflows

Purification_Workflow crude Crude Product dissolve Dissolve in Organic Solvent crude->dissolve wash Aqueous Wash (e.g., NaHCO3) dissolve->wash separate Separate Layers wash->separate dry Dry Organic Layer separate->dry concentrate Concentrate dry->concentrate assess_purity Assess Purity (TLC/HPLC) concentrate->assess_purity pure Pure Product assess_purity->pure Purity OK recrystallize Recrystallization assess_purity->recrystallize Impurities Present chromatography Column Chromatography assess_purity->chromatography Complex Mixture recrystallize->assess_purity chromatography->assess_purity

Caption: General purification workflow for this compound.

Recrystallization_Troubleshooting start Cooled Solution no_crystals No Crystals Formed start->no_crystals oiling_out Product Oils Out start->oiling_out crystals_form Crystals Form start->crystals_form too_much_solvent Too much solvent? no_crystals->too_much_solvent Check supersaturated Supersaturated? no_crystals->supersaturated If not too much solvent impurities Impurities present? oiling_out->impurities Check reduce_volume Reduce Solvent Volume too_much_solvent->reduce_volume Yes scratch_seed Scratch Flask / Add Seed Crystal supersaturated->scratch_seed Yes reheat_cool_slow Re-heat and Cool Slowly impurities->reheat_cool_slow Yes reduce_volume->start scratch_seed->start reheat_cool_slow->start

Caption: Troubleshooting guide for common recrystallization issues.

References

Technical Support Center: Reactions of 2-Chloro-6-fluoro-3-methoxybenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-6-fluoro-3-methoxybenzyl bromide. This guide is designed to provide in-depth technical assistance in a direct question-and-answer format to help you anticipate, identify, and troubleshoot potential side products in your reactions. Our goal is to empower you with the scientific rationale behind experimental observations and provide actionable protocols to ensure the integrity of your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction pathways for this compound?

A1: this compound is a versatile electrophile that primarily undergoes nucleophilic substitution reactions (SN1 and SN2).[1] The benzylic bromide is a good leaving group, and the benzylic carbon is susceptible to attack by a wide range of nucleophiles. The specific pathway, SN1 or SN2, is influenced by several factors:

  • Nucleophile: Strong, unhindered nucleophiles favor the SN2 pathway. Weaker, neutral nucleophiles, or hindered nucleophiles may favor an SN1 pathway.

  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO, acetone) favor SN2 reactions, while polar protic solvents (e.g., water, alcohols) can facilitate the SN1 pathway by stabilizing the benzylic carbocation intermediate.

  • Steric Hindrance: The presence of chloro and fluoro substituents at the ortho positions (positions 2 and 6) introduces significant steric hindrance around the benzylic carbon. This steric bulk can disfavor the backside attack required for an SN2 reaction, potentially making the SN1 pathway more competitive under certain conditions.

Elimination reactions (E1 and E2) are also possible, particularly in the presence of strong, non-nucleophilic bases or at elevated temperatures.

Q2: I'm observing a significant amount of an impurity with a mass corresponding to the starting material plus an oxygen atom. What is this side product and how can I avoid it?

A2: This impurity is almost certainly 2-Chloro-6-fluoro-3-methoxybenzyl alcohol , resulting from the hydrolysis of the starting benzyl bromide.[2][3][4][5] This is a very common side reaction, especially if your reaction is run in the presence of water, or if the work-up involves aqueous solutions.

Causality: The benzylic carbocation (in an SN1 pathway) or the benzylic carbon (in an SN2 pathway) is highly electrophilic and can be readily attacked by water, which acts as a nucleophile.

Troubleshooting and Mitigation:

  • Anhydrous Conditions: Ensure all your reagents and solvents are rigorously dried. Use freshly distilled solvents and dry glassware. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent atmospheric moisture from entering the reaction.

  • Non-Aqueous Work-up: If possible, consider a non-aqueous work-up. If an aqueous wash is necessary, perform it quickly and at a low temperature to minimize the contact time between the benzyl bromide and water.

  • Choice of Base: If your reaction requires a base, use a non-hydroxide base (e.g., potassium carbonate, triethylamine, or diisopropylethylamine) to avoid introducing water.

Q3: My reaction with a strong base is giving a complex mixture of products, including some that appear to be dimers of the starting material. What's happening?

A3: With strong, non-nucleophilic bases (e.g., LDA, NaH, t-BuOK), you are likely promoting elimination (E2) and potentially dimerization reactions leading to stilbene derivatives.

Causality:

  • Elimination: A strong base can abstract a proton from the benzylic carbon, leading to the formation of a double bond and elimination of HBr. In the case of benzyl bromides, this can lead to the formation of highly reactive intermediates that can polymerize or react further.

  • Dimerization/Stilbene Formation: The formation of stilbene derivatives can occur through a few pathways, including the base-induced elimination followed by dimerization of the resulting carbene or radical intermediates.[6][7][8][9]

Troubleshooting and Mitigation:

  • Use a Weaker, Nucleophilic Base: If your desired reaction is a substitution, switch to a less basic and more nucleophilic reagent.

  • Lower Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running your reaction at a lower temperature can favor the desired substitution pathway.

  • Control Stoichiometry: Carefully control the stoichiometry of the base to avoid having a large excess, which can promote side reactions.

Troubleshooting Guide: Identifying and Characterizing Side Products

A systematic approach is crucial for identifying unknown side products. The following workflow outlines the recommended analytical procedures.

workflow cluster_0 Initial Analysis cluster_1 Detailed Characterization cluster_2 Purification TLC 1. Thin Layer Chromatography (TLC) - Quick assessment of reaction completion - Visualization of major byproducts LCMS 2. LC-MS Analysis - Determine molecular weights of components - Preliminary identification of side products TLC->LCMS Proceed if complex mixture GCMS 3. GC-MS Analysis - Separation and identification of volatile components - Fragmentation patterns aid in structural elucidation LCMS->GCMS For volatile components NMR 4. NMR Spectroscopy (¹H, ¹³C, ¹⁹F) - Definitive structural confirmation - Quantification of product and impurities LCMS->NMR For non-volatile components Column 5. Column Chromatography - Isolation of side products for detailed analysis GCMS->Column Isolate for confirmation NMR->Column Isolate for confirmation

Caption: Workflow for the identification and characterization of side products.

Table 1: Common Side Products and Their Expected Analytical Signatures
Potential Side ProductStructureExpected Mass (m/z) [M+H]+Key ¹H NMR Signals (in CDCl₃)Key ¹⁹F NMR Signal (vs. CFCl₃)
2-Chloro-6-fluoro-3-methoxybenzyl alcohol
alt text
191.03~4.8 ppm (s, 2H, -CH₂OH), ~7.0-7.3 ppm (m, 2H, Ar-H)Expected singlet in the aromatic region
Bis(2-chloro-6-fluoro-3-methoxyphenyl)methane (Structure not readily available)369.03Benzylic CH₂ bridge (~4.0-4.5 ppm), complex aromatic signalsTwo distinct fluorine signals possible
2,2'-Dichloro-6,6'-difluoro-3,3'-dimethoxystilbene (Structure not readily available)340.01Olefinic protons (~7.0-7.5 ppm), complex aromatic signalsExpected singlet or doublet in the aromatic region

Note: Exact NMR chemical shifts can vary depending on the solvent and other substituents.

Experimental Protocols

Protocol 1: General GC-MS Method for Reaction Monitoring

This protocol is a starting point and should be optimized for your specific reaction mixture.

  • Sample Preparation:

    • Quench a small aliquot (e.g., 0.1 mL) of the reaction mixture.

    • Dilute with a suitable solvent (e.g., ethyl acetate, dichloromethane) to a final concentration of approximately 1 mg/mL.

    • Filter through a 0.22 µm syringe filter.

  • GC-MS Parameters: [10][11][12][13][14]

    • GC Column: Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

    • Inlet: Split/splitless injector at 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 70 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 300 °C.

      • Hold: 5 minutes at 300 °C.

    • MS Detector:

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-550.

Protocol 2: General HPLC Method for Product and Impurity Profiling

This reversed-phase HPLC method can be adapted to separate the starting material, desired product, and non-volatile side products.

  • Sample Preparation:

    • Dilute a sample of the crude reaction mixture in the mobile phase to a concentration of approximately 0.5 mg/mL.

    • Filter through a 0.45 µm syringe filter.

  • HPLC Parameters: [15][16][17][18][19]

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient:

      • Start with 50% B.

      • Linear gradient to 95% B over 20 minutes.

      • Hold at 95% B for 5 minutes.

      • Return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm and 254 nm.

Logical Relationships in Troubleshooting

troubleshooting cluster_3 Observation cluster_4 Potential Cause cluster_5 Actionable Solution Obs1 Low Yield of Desired Product Cause1 Hydrolysis of Starting Material Obs1->Cause1 Cause2 Elimination/Dimerization Obs1->Cause2 Cause4 Incomplete Reaction Obs1->Cause4 Sol5 Purify by Column Chromatography Obs1->Sol5 For Isolation Obs2 Presence of Multiple Spots on TLC Obs2->Cause1 Obs2->Cause2 Cause3 Over-alkylation Obs2->Cause3 Obs2->Sol5 For Isolation Obs3 Mass Spec Shows Unexpected Masses Obs3->Cause1 Obs3->Cause2 Obs3->Cause3 Obs3->Sol5 For Isolation Sol1 Use Anhydrous Conditions Cause1->Sol1 Sol2 Lower Reaction Temperature Cause2->Sol2 Sol3 Change Base/Nucleophile Cause2->Sol3 Cause3->Sol3 Sol4 Increase Reaction Time/Temperature Cause4->Sol4

Caption: Troubleshooting logic for common issues in reactions with this compound.

References

How to increase the stability of 2-Chloro-6-fluoro-3-methoxybenzyl bromide in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-Chloro-6-fluoro-3-methoxybenzyl bromide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on ensuring the stability of this reagent in solution. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your experiments.

Introduction: The Challenge of Stability

This compound is a highly reactive benzylic halide, making it an excellent reagent for the introduction of the 2-chloro-6-fluoro-3-methoxybenzyl moiety in organic synthesis. However, this high reactivity also makes it susceptible to degradation, particularly in solution. Understanding and mitigating these degradation pathways is crucial for reproducible and successful experiments. This guide will address common stability issues and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is turning yellow and showing new spots on TLC. What is happening?

A1: The appearance of a yellow color and new, more polar spots on a Thin Layer Chromatography (TLC) plate are classic signs of degradation. The primary degradation pathway for benzyl bromides in the presence of trace amounts of water is hydrolysis, which produces the corresponding benzyl alcohol and hydrobromic acid (HBr)[1][2]. The HBr generated can further catalyze decomposition, leading to a cascade of degradation products and the observed color change.

Another potential cause is photodecomposition, as halogenated aromatic compounds can be sensitive to light, leading to the formation of radical species and subsequent side reactions[3][4].

Q2: Which solvents are best for dissolving this compound to maximize its stability?

A2: The choice of solvent is critical. For maximizing stability, polar aprotic solvents are highly recommended. These include:

  • Acetonitrile (ACN)

  • Dichloromethane (DCM) [5]

  • Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF)

These solvents are polar enough to dissolve the benzyl bromide, but they lack acidic protons. This is important because polar protic solvents, such as alcohols (methanol, ethanol) and water, can act as nucleophiles and directly participate in solvolysis reactions (SN1 or SN2), leading to the formation of ethers or alcohols as byproducts[6][7][8][9][10][11]. Polar aprotic solvents, by contrast, do not actively participate in these degradation reactions and can help to maintain the integrity of the reagent for longer periods.

Q3: I've seen "stabilized with propylene oxide" on the label of benzyl bromide products. What does this mean and can I add my own stabilizer?

A3: Propylene oxide is an epoxide that is commonly added to reactive alkyl halides like benzyl bromide as a stabilizer [2][6][12][13][14][15][16][17][18]. Its primary function is to act as an acid scavenger . As mentioned in A1, hydrolysis of benzyl bromide produces hydrobromic acid (HBr). This acid can catalyze further degradation. Propylene oxide reacts with and neutralizes any HBr that is formed, thereby preventing this autocatalytic decomposition. The reaction involves the ring-opening of the epoxide by the halide, which is a well-established reaction[19][20][21][22].

While it is possible to add a stabilizer, it is generally recommended to purchase the pre-stabilized reagent. If you need to prepare a solution for long-term storage, the addition of a small amount of a non-nucleophilic, sterically hindered base or an acid scavenger like propylene oxide could be beneficial. However, this should be done cautiously, as adding too much or an inappropriate stabilizer could interfere with your downstream reaction.

Troubleshooting Guide

Symptom Potential Cause(s) Troubleshooting Steps & Solutions
Rapid loss of starting material in solution (confirmed by LC-MS or GC-MS) 1. Hydrolysis: Presence of water in the solvent. 2. Reaction with solvent: Use of a protic solvent. 3. Incompatible additives: Presence of nucleophilic impurities.1. Use anhydrous solvents: Ensure your solvent is freshly dried and handled under an inert atmosphere (e.g., nitrogen or argon). 2. Switch to a polar aprotic solvent: If using a protic solvent, switch to acetonitrile or dichloromethane. 3. Purify additives: Ensure any other reagents added to the solution are free from nucleophilic impurities.
Precipitate formation in the solution Formation of insoluble degradation products or salts. 1. Analyze the precipitate: If possible, isolate and analyze the precipitate to identify it. This can provide clues about the degradation pathway. 2. Filter the solution before use: If the precipitate is a minor component, you may be able to filter the solution under inert conditions before use, after confirming the concentration of the active reagent.
Inconsistent reaction yields Degradation of the benzyl bromide stock solution over time. 1. Prepare fresh solutions: For best results, prepare solutions of this compound immediately before use. 2. Store solutions properly: If a stock solution must be stored, keep it in a tightly sealed container with a headspace flushed with inert gas, at low temperature (2-8 °C), and protected from light. 3. Quantify before use: If a solution has been stored, it is good practice to quantify the concentration of the active reagent (e.g., by qNMR or a calibrated HPLC peak) before use.

Experimental Protocols

Protocol 1: Recommended Handling and Storage of this compound Solutions
  • Solvent Selection: Use a dry, polar aprotic solvent such as acetonitrile or dichloromethane. Ensure the water content of the solvent is minimal.

  • Inert Atmosphere: Handle the solid reagent and prepare solutions under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques with nitrogen or argon).

  • Fresh Preparation: For optimal results, prepare solutions fresh for each experiment.

  • Short-Term Storage: If a solution needs to be stored for a short period (up to 24 hours), keep it in a sealed vial with an inert gas headspace, refrigerated at 2-8 °C, and protected from light by wrapping the vial in aluminum foil.

  • Long-Term Storage: Long-term storage of solutions is generally not recommended due to the inherent reactivity of the compound. If unavoidable, use a pre-stabilized grade of the reagent if available.

Protocol 2: Forced Degradation Study to Assess Stability

This protocol is based on the principles outlined in the ICH Q1A(R2) guidelines and is designed to identify the degradation pathways and the stability-indicating nature of your analytical method[9][12][14][15][23][24][25][26][27][28][29].

Objective: To determine the degradation profile of this compound under various stress conditions.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • HPLC or UPLC-MS system with a suitable C18 column[30][31]

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the compound in acetonitrile at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60 °C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 1 hour.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample of the compound in a 60 °C oven for 48 hours. Dissolve in acetonitrile for analysis.

    • Photolytic Degradation: Expose the stock solution in a photostable, transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter[9][29]. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At appropriate time points, withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolysis samples if necessary.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze by a validated stability-indicating HPLC or UPLC-MS method.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to that of a control (unstressed) sample.

    • Identify and quantify the degradation products.

    • Determine the percentage of degradation for each condition.

    • If using UPLC-MS, obtain the mass-to-charge ratio of the degradation products to aid in their identification.

Visualizing Stability and Degradation

Degradation Pathway of Benzyl Bromide

The primary degradation pathway in non-inert solutions is hydrolysis.

DegradationPathway A This compound B 2-Chloro-6-fluoro-3-methoxybenzyl alcohol A->B + H2O (Hydrolysis) C HBr A->C + H2O (Hydrolysis)

Caption: Primary hydrolysis degradation pathway.

Stabilization Mechanism with Propylene Oxide

Propylene oxide acts as an acid scavenger, neutralizing the HBr produced during hydrolysis.

StabilizationMechanism HBr HBr (from hydrolysis) Product Halohydrin Product (Neutralized) HBr->Product PO Propylene Oxide (Stabilizer) PO->Product Workflow Start Prepare Solution in Anhydrous Aprotic Solvent Stress Apply Stress Conditions (Heat, Light, Water) Start->Stress Analyze Analyze by UPLC-MS at Time Points Stress->Analyze Evaluate Evaluate Degradation Profile Analyze->Evaluate Optimize Optimize Storage Conditions Evaluate->Optimize End Stable Solution Protocol Optimize->End

References

Technical Support Center: Navigating Reactions with 2-Chloro-6-fluoro-3-methoxybenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals working with 2-Chloro-6-fluoro-3-methoxybenzyl bromide. This sterically hindered substrate presents unique challenges in synthetic chemistry. This guide is designed to provide you with in-depth troubleshooting advice, detailed experimental protocols, and a clear understanding of the mechanistic principles at play to help you overcome these hurdles and achieve your desired synthetic outcomes.

Understanding the Challenge: The Impact of Steric Hindrance

This compound is a valuable building block, but its substitution pattern is the source of its synthetic difficulty. The presence of two ortho-substituents, a chloro and a fluoro group, flanking the bromomethyl group creates significant steric congestion around the electrophilic carbon. This steric shield can impede the approach of nucleophiles, leading to slow reaction rates or complete lack of reactivity under standard conditions.

This guide will address the common issues encountered when using this substrate and provide actionable strategies to mitigate the effects of steric hindrance in various reaction types.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My standard nucleophilic substitution (e.g., Williamson ether synthesis or N-alkylation) with this compound is failing or giving very low yields. What is the likely cause and how can I fix it?

A1: The primary culprit is almost certainly the steric hindrance from the ortho-chloro and -fluoro groups, which obstructs the backside attack required for a classic SN2 reaction. Additionally, with stronger, bulkier bases, you might see competing elimination reactions.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Failed Nucleophilic Substitution start Low or No Product q1 Are you using standard SN2 conditions (e.g., NaH, K2CO3 in DMF/MeCN)? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no Re-evaluate base/solvent choice. s1 Steric hindrance is likely preventing nucleophile approach. a1_yes->s1 s2 Consider Phase Transfer Catalysis (PTC) to enhance nucleophilicity. s1->s2 s3 Increase reaction temperature cautiously (e.g., 80-120 °C). s2->s3 s4 Switch to a more polar aprotic solvent like DMSO or DMA. s3->s4 s5 Use a less hindered, stronger base if applicable (e.g., Cs2CO3). s4->s5 end Improved Yield s5->end

Troubleshooting Workflow for Nucleophilic Substitution.

Core Directive: Enhance Nucleophilicity and Reaction Energy

To overcome this, you need to employ conditions that either increase the reactivity of your nucleophile or provide enough energy to overcome the activation barrier.

  • Strategy 1: Phase Transfer Catalysis (PTC) : PTC is an excellent technique for reactions involving sterically hindered substrates.[1] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), transports the deprotonated nucleophile from an aqueous or solid phase into the organic phase where the benzyl bromide resides. This "naked" anion is highly reactive and can overcome the steric barrier more effectively.

  • Strategy 2: Solvent and Base Selection :

    • Solvent : Switch from common solvents like acetonitrile or DMF to more polar aprotic solvents such as DMSO or N,N-dimethylacetamide (DMA). These solvents can better solvate the cation of the base, leaving a more reactive, less-encumbered nucleophile.

    • Base : For O- and N-alkylation, cesium carbonate (Cs₂CO₃) is often superior to potassium carbonate (K₂CO₃). The larger cesium cation leads to a "freer" and more reactive alkoxide or amide anion.

  • Strategy 3: Temperature : Cautiously increasing the reaction temperature can provide the necessary energy to overcome the steric hindrance. Monitor for decomposition or side-product formation.

Q2: I am attempting a Suzuki-Miyaura or Sonogashira cross-coupling with this compound and observing poor conversion. What catalyst system is recommended?

A2: Cross-coupling reactions with this substrate are challenging due to the steric hindrance around the benzylic position, which can inhibit the oxidative addition step in the catalytic cycle. Standard palladium catalysts are often ineffective.

Key Considerations for Cross-Coupling:

Reaction TypeRecommended LigandsRecommended Palladium SourceBaseSolvent
Suzuki-Miyaura Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[2][3]Pd(OAc)₂, Pd₂(dba)₃Strong, non-nucleophilic bases like K₃PO₄ or CsF.Toluene/water or Dioxane/water mixtures.
Sonogashira Bulky phosphine ligands (e.g., P(t-Bu)₃, t-BuPCy₂).[4] The choice may depend on the steric bulk of the alkyne.PdCl₂(PPh₃)₂, Pd(OAc)₂A strong amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA).Toluene, Dioxane, or DMF.

Troubleshooting Tips:

  • Copper-Free Sonogashira : For Sonogashira reactions, consider a copper-free protocol to avoid the common side reaction of alkyne homocoupling (Glaser coupling), especially with sensitive substrates.[5]

  • Catalyst Loading : For sterically demanding substrates, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) may be necessary to achieve reasonable reaction rates.[4]

  • Micellar Catalysis : For Sonogashira couplings, using a nonionic amphiphile in water can create nanomicelles that facilitate the reaction of hydrophobic substrates, even at room temperature.[6]

Q3: Can I form a Grignard reagent from this compound?

A3: Direct formation of a Grignard reagent from this substrate is highly problematic and generally not recommended. Grignard reagents are strong bases and nucleophiles. The newly formed Grignard reagent would likely react with the starting benzyl bromide in a self-coupling reaction.

Alternative Strategies for Nucleophilic Addition:

  • Start from the Aldehyde : A more reliable approach is to use the corresponding aldehyde, 2-chloro-6-fluoro-3-methoxybenzaldehyde. This can be reacted with a Grignard reagent (e.g., methylmagnesium bromide) to form the corresponding secondary alcohol.[7] This alcohol can then be converted to the bromide if needed, though this adds steps to the synthesis.

  • Organolithium Reagents at Low Temperature : In some cases, organolithium species can be formed and reacted at very low temperatures (e.g., -78 °C) to minimize side reactions. However, this would require careful optimization.

Detailed Experimental Protocols

Protocol 1: Phase Transfer Catalysis (PTC) for Williamson Ether Synthesis

This protocol describes the etherification of a generic phenol with this compound under PTC conditions.

Materials:

  • This compound (1.0 eq)

  • Phenol of interest (1.2 eq)

  • Sodium hydroxide (2.0 eq)

  • Tetrabutylammonium bromide (TBAB) (0.1 eq)

  • Toluene

  • Deionized water

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the phenol (1.2 eq) and toluene (5 mL per mmol of benzyl bromide).

  • In a separate beaker, dissolve sodium hydroxide (2.0 eq) in deionized water (5 mL per mmol of benzyl bromide).

  • Add the aqueous NaOH solution to the toluene solution of the phenol and stir vigorously.

  • Add tetrabutylammonium bromide (TBAB, 0.1 eq) to the biphasic mixture.

  • Add a solution of this compound (1.0 eq) in a minimal amount of toluene to the reaction mixture.

  • Heat the mixture to 80-90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, and separate the organic and aqueous layers.

  • Extract the aqueous layer with toluene (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Chloride

This protocol provides a starting point for the coupling of this compound's aromatic chloride with an arylboronic acid. Note that direct coupling at the benzylic bromide is more common, but this serves as a guide for the less reactive aryl chloride. For coupling at the benzylic position, similar catalyst systems are often effective.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

  • SPhos (0.10 eq)

  • Potassium phosphate (K₃PO₄) (3.0 eq)

  • Anhydrous toluene

  • Degassed deionized water

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.5 eq), Pd(OAc)₂ (0.05 eq), SPhos (0.10 eq), and K₃PO₄ (3.0 eq).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add anhydrous toluene and degassed water (typically a 10:1 ratio of toluene to water) via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel.

Visualizing Key Concepts

G cluster_0 Reaction Pathways Substrate 2-Chloro-6-fluoro-3- methoxybenzyl bromide SN2 SN2 Pathway Substrate->SN2 Standard Conditions SN1 SN1 Pathway Substrate->SN1 Polar Protic Solvents CrossCoupling Cross-Coupling Substrate->CrossCoupling Product Desired Product SN2->Product SN1->Product Hindrance Steric Hindrance from ortho-substituents Hindrance->SN2 PTC Phase Transfer Catalysis PTC->SN2 Enhances BulkyLigands Bulky Ligands (e.g., SPhos) BulkyLigands->CrossCoupling Enables CrossCoupling->Product

Decision Pathways for Overcoming Steric Hindrance.

References

Optimizing temperature and time for reactions involving 2-Chloro-6-fluoro-3-methoxybenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-6-fluoro-3-methoxybenzyl bromide. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, particularly concerning temperature and time, to achieve higher yields and purity.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary reactivity of this compound?

A1: this compound is a substituted benzyl bromide. The benzylic bromide makes it an excellent electrophile for SN2 reactions with a wide range of nucleophiles, such as alcohols, phenols, amines, and thiols.[1][2] The electron-withdrawing chloro and fluoro groups on the aromatic ring can enhance the electrophilicity of the benzylic carbon, potentially increasing the reaction rate compared to unsubstituted benzyl bromide.

Q2: How do the substituents on the aromatic ring affect the reactivity?

A2: The chloro and fluoro substituents are electron-withdrawing, which can stabilize the transition state of SN2 reactions, thereby increasing the reactivity of the benzylic carbon. The methoxy group is electron-donating, which might slightly counteract this effect. The ortho-fluoro and -chloro groups also introduce steric hindrance, which can influence the approach of the nucleophile.

Q3: What are the typical storage conditions for this reagent?

A3: this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[3] As with many benzyl bromides, it is advisable to protect it from light and moisture to prevent degradation. It is classified as a lachrymator and can cause severe skin burns and eye damage, so appropriate personal protective equipment should always be used.[1][2][4]

Q4: Which solvents are recommended for reactions with this benzyl bromide?

A4: The choice of solvent depends on the nucleophile and the reaction conditions. For SN2 reactions, polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (ACN), and tetrahydrofuran (THF) are commonly used as they can dissolve a wide range of reactants and stabilize the transition state without solvating the nucleophile excessively.[1]

II. Troubleshooting Guide

This section addresses common issues encountered during reactions with this compound, with a focus on optimizing temperature and time.

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps & Scientific Rationale
Insufficient Reaction Temperature Solution: Gradually increase the reaction temperature in 5-10 °C increments. Rationale: Many SN2 reactions have a significant activation energy barrier. Insufficient thermal energy can lead to very slow or stalled reactions. However, excessive heat can promote side reactions, so careful optimization is key.
Reaction Time is Too Short Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS). Extend the reaction time until the starting material is consumed or the product concentration plateaus. Rationale: The reaction rate can be influenced by steric hindrance from the ortho-substituents and the nucleophilicity of the reacting partner. Some reactions may simply require longer times to reach completion.
Poor Nucleophile Solution: If using a weak nucleophile (e.g., a hindered alcohol), consider converting it to a more potent nucleophile by deprotonation with a suitable base to form an alkoxide. Rationale: The rate of an SN2 reaction is directly proportional to the concentration and strength of the nucleophile. A stronger nucleophile will react more readily with the electrophilic benzylic carbon.
Degraded Reagent Solution: Use a fresh bottle of this compound or purify the existing stock if degradation is suspected. Rationale: Benzyl bromides can degrade over time, especially if exposed to moisture or light, leading to the formation of benzyl alcohol or other byproducts that will not participate in the desired reaction.
Issue 2: Formation of Multiple Products/Impurities
Potential Cause Troubleshooting Steps & Scientific Rationale
Reaction Temperature is Too High Solution: Decrease the reaction temperature. Consider running the reaction at room temperature or even sub-ambient temperatures. Rationale: High temperatures can provide enough energy to overcome the activation barriers for side reactions, such as elimination (E2) or reactions with the solvent. Over-alkylation of amine nucleophiles is also more prevalent at higher temperatures.
Reaction Time is Too Long Solution: Monitor the reaction closely and quench it as soon as the desired product is formed in maximum yield. Rationale: Prolonged reaction times, even at optimal temperatures, can lead to the slow formation of thermodynamically more stable but undesired byproducts. Product degradation can also occur over extended periods.
Presence of Water Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Rationale: Water can hydrolyze the benzyl bromide to the corresponding benzyl alcohol, which may appear as an impurity. The presence of water can also affect the solubility and reactivity of other reagents.
Side Reactions with the Solvent Solution: Choose a less reactive solvent. For example, if using DMF, consider switching to acetonitrile or THF. Rationale: Solvents like DMF can sometimes participate in side reactions, especially at elevated temperatures, leading to the formation of formylated byproducts or other impurities.

Troubleshooting Workflow

G cluster_start Problem Identification cluster_yield Low Yield Path cluster_purity Impurity Path cluster_end Resolution Start Low Yield or Impurities? A1 Increase Temperature (5-10°C increments) Start->A1 Low Yield B1 Decrease Temperature Start->B1 Impurities A2 Extend Reaction Time (Monitor by TLC/LC-MS) A1->A2 A3 Use Stronger Base/ Activate Nucleophile A2->A3 End Reaction Optimized A3->End B2 Optimize Reaction Time (Monitor closely) B1->B2 B3 Ensure Anhydrous Conditions B2->B3 B3->End

Caption: Troubleshooting workflow for reaction optimization.

III. Exemplary Experimental Protocol: Williamson Ether Synthesis

This protocol describes the synthesis of a benzyl ether using this compound and a generic alcohol.

Materials:

  • This compound

  • Alcohol (e.g., phenol or a primary/secondary alcohol)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the alcohol (1.0 equiv.) and dissolve it in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.2 equiv.) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Dissolve this compound (1.1 equiv.) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, gently heat the mixture to 40-50 °C.

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench it by the slow addition of saturated aqueous NH4Cl. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Reaction Mechanism

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products NuH R-OH (Nucleophile) NuMinus R-O⁻ Na⁺ (Alkoxide) NuH->NuMinus Deprotonation Base NaH (Base) Base->NuMinus Eplus This compound (Electrophile) TS [R-O···CH₂(Ar)···Br]⁻ (Transition State) Eplus->TS NuMinus->TS SN2 Attack Product R-O-CH₂(Ar) (Ether Product) TS->Product Byproduct NaBr (Salt Byproduct) TS->Byproduct

Caption: SN2 mechanism for Williamson ether synthesis.

IV. Summary of Recommended Starting Conditions

Nucleophile TypeBaseSolventTemperature Range (°C)Typical Time (h)
Alcohols/Phenols NaH, K2CO3, Cs2CO3DMF, ACN, THF25 - 602 - 24
Primary Amines K2CO3, Et3NACN, THF25 - 501 - 12
Secondary Amines K2CO3, DIPEAACN, DMF25 - 704 - 48
Thiols K2CO3, NaHDMF, EtOH0 - 401 - 8

Note: These are general starting points. The optimal conditions may vary depending on the specific substrate and desired outcome.

References

Technical Support Center: Preventing Benzyl Bromide Decomposition During Reaction Workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for handling benzyl bromide. This guide is designed for researchers, scientists, and drug development professionals who utilize benzyl bromide in their synthetic workflows. Benzyl bromide is a versatile and widely used reagent for introducing the benzyl protecting group; however, its reactivity also makes it susceptible to decomposition, which can complicate reaction workups, reduce yields, and generate impurities.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate these challenges effectively.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the workup of reactions involving benzyl bromide. Each scenario is followed by a step-by-step protocol and a mechanistic explanation of the recommended solution.

Scenario 1: My product is contaminated with benzyl alcohol after an aqueous workup.

Problem: You've performed a benzylation reaction and, after quenching with water and extracting your product, you observe a significant amount of benzyl alcohol in your crude NMR or LC-MS.

Cause: Benzyl bromide is susceptible to hydrolysis, a reaction that is accelerated by the presence of water and can proceed via an SN1 or SN2 mechanism depending on the conditions.[3][4][5][6][7] The benzylic carbocation is stabilized by resonance, making the SN1 pathway favorable.

Solution:

  • Minimize Contact with Water: When possible, perform a non-aqueous workup. If an aqueous quench is necessary, use a saturated, weakly basic solution like sodium bicarbonate to neutralize any acid that might catalyze hydrolysis.[8]

  • Use of Brine: Wash the organic layer with brine (saturated NaCl solution) to reduce the amount of dissolved water in the organic phase before drying.

  • Efficient Drying: Ensure the organic layer is thoroughly dried with a suitable drying agent (e.g., Na₂SO₄, MgSO₄) before solvent evaporation.

Step-by-Step Protocol for an Optimized Aqueous Workup:

  • Quench: Cool the reaction mixture to 0 °C and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench any remaining reactive species and neutralize acidic byproducts.

  • Extract: Transfer the mixture to a separatory funnel and extract your product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash: Wash the combined organic layers sequentially with:

    • Saturated aqueous NaHCO₃ solution.

    • Water.

    • Saturated aqueous NaCl (brine) solution.

  • Dry: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

G Benzyl Bromide Benzyl Bromide Benzylic Carbocation Benzylic Carbocation Benzyl Bromide->Benzylic Carbocation S N 1 Pathway Benzyl Alcohol Benzyl Alcohol Benzyl Bromide->Benzyl Alcohol S N 2 Pathway + H₂O Benzylic Carbocation->Benzyl Alcohol + H₂O

Caption: Decomposition pathway of benzyl bromide to benzyl alcohol via hydrolysis.

Scenario 2: I have unreacted benzyl bromide in my final product, and it's difficult to remove by column chromatography.

Problem: Your product and benzyl bromide have similar polarities, making their separation by standard silica gel chromatography challenging.[8]

Cause: Benzyl bromide is relatively nonpolar and can co-elute with products of similar polarity.

Solutions:

  • Quenching with a Nucleophile: Convert the excess benzyl bromide into a more polar, water-soluble compound that can be easily removed by extraction.[8][9]

    • Triethylamine (Et₃N): Adding triethylamine will form a quaternary ammonium salt, which is highly water-soluble.[8][9]

    • Thiourea: Reacting with thiourea forms a water-soluble isothiouronium salt.[8]

  • Steam Distillation: For thermally stable products, steam distillation can be an effective method to remove volatile benzyl bromide.[8]

Step-by-Step Protocol for Quenching with Triethylamine:

  • Quench Excess Reagent: After the reaction is complete, add an excess of triethylamine (Et₃N) to the reaction mixture and stir for 1-2 hours at room temperature.

  • Monitor: Monitor the disappearance of benzyl bromide by TLC.

  • Aqueous Workup: Proceed with a standard aqueous workup. The resulting benzyltriethylammonium bromide salt will partition into the aqueous layer.[8]

G cluster_0 Problem Identification cluster_1 Primary Solution cluster_2 Alternative Solutions Unreacted BnBr Unreacted Benzyl Bromide in Product Quench Quench with Nucleophile (e.g., Et₃N) Unreacted BnBr->Quench Column Column Chromatography Unreacted BnBr->Column If polarities differ Distill Steam Distillation Unreacted BnBr->Distill If product is stable Aqueous Workup Aqueous Workup Quench->Aqueous Workup Forms Water-Soluble Salt

Caption: Decision-making workflow for removing unreacted benzyl bromide.

Frequently Asked Questions (FAQs)

Q1: How should I properly store benzyl bromide to prevent decomposition?

A1: Benzyl bromide is sensitive to light, moisture, and heat.[10][11][12] It should be stored in a tightly sealed, amber glass bottle in a cool, dry, and well-ventilated area, away from incompatible materials such as bases, alcohols, amines, and oxidizing agents.[10][11][13] Some commercial suppliers provide benzyl bromide stabilized with propylene oxide.[14][15][16][17]

Storage Parameter Recommendation
Temperature Cool (Room Temperature or Refrigerated)
Light Protect from light (Amber Bottle)
Moisture Tightly sealed container, inert atmosphere
Incompatibilities Bases, Alcohols, Amines, Oxidizing Agents[13]

Q2: My benzyl bromide has turned yellow. Can I still use it?

A2: A yellow or brown color indicates decomposition, likely due to oxidation or exposure to light.[4] The primary decomposition products can include benzaldehyde and benzoic acid. For many applications, this level of impurity may not be detrimental. However, for high-purity applications, it is advisable to purify the benzyl bromide by distillation under reduced pressure before use.[9]

Q3: What are the primary decomposition pathways for benzyl bromide?

A3: The main decomposition pathways are:

  • Hydrolysis: Reaction with water to form benzyl alcohol and hydrogen bromide.[4][18]

  • Oxidation: Reaction with atmospheric oxygen, especially when exposed to light, to form benzaldehyde and subsequently benzoic acid.[19][20][21][22]

  • Photodecomposition: Light can induce radical reactions, leading to various byproducts.[10][11][12]

Q4: Are there any scavenger resins that can be used to remove excess benzyl bromide?

A4: Yes, scavenger resins are an excellent option for simplifying workups, especially in parallel synthesis. Resins functionalized with primary or secondary amines, or thiol groups, can effectively scavenge excess benzyl bromide. The resin can then be removed by simple filtration.

References

Technical Support Center: Scaling Up 2-Chloro-6-fluoro-3-methoxybenzyl bromide Production

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-Chloro-6-fluoro-3-methoxybenzyl bromide. This guide is designed to provide you, our fellow scientists and researchers, with in-depth troubleshooting advice and frequently asked questions to navigate the complexities of scaling up this important chemical intermediate. As Senior Application Scientists, we have compiled our field-proven insights to help you overcome common challenges and ensure the integrity of your process.

I. Troubleshooting Guide: From Bench to Bulk

Scaling up any chemical synthesis introduces a new set of variables. What works seamlessly on a small scale can present significant hurdles in larger reactors. This section addresses specific issues you may encounter during the scale-up of this compound production.

Issue 1: Low Yield and Incomplete Conversion

You've successfully synthesized the target molecule in your lab with high yields, but upon scaling up, the conversion of the starting material, 2-chloro-6-fluoro-3-methoxytoluene, is sluggish and the final yield is disappointing.

A. Probable Causes & Solutions

  • Insufficient Radical Initiation: Radical brominations, such as the Wohl-Ziegler reaction, are highly dependent on efficient radical initiation. On a larger scale, uniform light penetration or thermal distribution can be challenging.[1][2]

    • Solution 1 (Photochemical Initiation): If using photo-initiation, the light path length becomes critical. A larger reactor volume can lead to light attenuation, reducing the quantum efficiency.[2] Consider using a continuous flow reactor with a smaller path length to ensure uniform irradiation.[1][3][4] This approach has been shown to significantly improve productivity and yield in benzylic brominations.[1]

    • Solution 2 (Thermal Initiation): With chemical initiators like AIBN (Azobisisobutyronitrile), poor heat transfer in a large batch reactor can lead to inconsistent initiation. Ensure your reactor has adequate agitation and heating to maintain a uniform temperature profile. The decomposition of AIBN is temperature-dependent, and localized cold spots can slow down the reaction.[5]

  • Inadequate Mixing: In a larger vessel, achieving homogenous mixing of the reactants (starting material, brominating agent, and initiator) and maintaining a consistent temperature is more difficult.

    • Solution: Optimize the agitation speed and impeller design for your reactor to ensure efficient mixing. For biphasic reactions, mass transfer limitations can be a significant factor.[3]

B. Experimental Protocol: Optimizing a Continuous Flow Photochemical Bromination

This protocol outlines a general approach to transitioning from a batch to a continuous flow setup for improved yield and consistency.

  • System Setup:

    • Utilize a commercially available flow reactor system equipped with a pump, a transparent tube reactor (e.g., FEP tubing), and a suitable light source (e.g., high-power LEDs or a compact fluorescent lamp).[2][4]

    • The reactor tubing should be coiled around the light source to maximize light exposure.

  • Reagent Preparation:

    • Prepare a solution of 2-chloro-6-fluoro-3-methoxytoluene and a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile.[4] Chlorinated solvents like carbon tetrachloride should be avoided due to safety and environmental concerns.[4][6]

  • Parameter Optimization:

    • Flow Rate (Residence Time): Start with a flow rate that corresponds to the reaction time in your successful lab-scale batch experiment. Systematically vary the flow rate to find the optimal residence time for maximum conversion.[1]

    • Temperature: Temperature can influence the reaction rate.[4] Use a temperature-controlled setup to investigate the effect of temperature on the reaction. Be aware that higher temperatures can sometimes lead to increased side products.[4]

    • Stoichiometry: While a slight excess of the brominating agent is common, using a large excess should be avoided to minimize waste and potential side reactions.[7] In flow chemistry, precise stoichiometric control is more achievable.

C. Data Summary: Batch vs. Flow

ParameterTypical Batch (Lab Scale)Optimized Continuous FlowKey Advantage of Flow
Reaction Time Several hoursMinutesIncreased throughput
Temperature Control Potential for hotspots/cold spotsPrecise and uniformImproved selectivity and safety[2]
Light Penetration Limited and non-uniformUniform irradiationHigher efficiency and consistency[3]
Yield Variable on scale-upConsistently highReproducible results
Issue 2: Formation of Impurities

Upon scaling up, you observe the formation of significant impurities, primarily the dibrominated product and benzylic alcohol.

A. Probable Causes & Solutions

  • Over-bromination (Dibromination): This occurs when the desired monobrominated product reacts further with the brominating agent.

    • Solution 1 (Control Stoichiometry): Carefully control the stoichiometry of the brominating agent. Use of only a slight excess (e.g., 1.05 equivalents) is recommended.[4] Continuous flow setups excel at maintaining precise stoichiometric ratios.

    • Solution 2 (Temperature Control): Lowering the reaction temperature can sometimes improve selectivity by reducing the rate of the second bromination.[4]

  • Hydrolysis to Benzylic Alcohol: The product, this compound, is susceptible to hydrolysis, especially in the presence of water and at elevated temperatures.

    • Solution: Ensure all reagents and solvents are anhydrous. During workup, minimize contact time with aqueous solutions and avoid excessive heat.

B. Visualization: Reaction Pathway and Side Reactions

G cluster_main Desired Reaction Pathway cluster_side Side Reactions Start 2-Chloro-6-fluoro-3-methoxytoluene Product This compound Start->Product Brominating Agent (e.g., NBS) Initiator (Light or Heat) Dibromide Dibrominated Product Product->Dibromide Excess Brominating Agent Alcohol Benzylic Alcohol Product->Alcohol H2O

Caption: Desired reaction pathway and common side reactions.

Issue 3: Purification Challenges

Isolating the pure this compound at a larger scale is proving difficult.

A. Probable Causes & Solutions

  • Thermal Instability: Benzyl bromides can be thermally labile, making distillation a risky purification method on a large scale.

    • Solution: Prioritize non-thermal purification methods like crystallization or column chromatography. If distillation is necessary, use high vacuum to lower the boiling point and minimize thermal decomposition.

  • Residual Reagents and Byproducts: Succinimide (from NBS) and other reaction byproducts can co-crystallize with the product or complicate chromatographic separation.

    • Solution 1 (Aqueous Wash): An aqueous workup can help remove water-soluble byproducts like succinimide. A wash with a mild base like sodium bicarbonate can neutralize any acidic byproducts.[8]

    • Solution 2 (Chromatography): If high purity is required, column chromatography is effective. A plug of basic alumina has been reported to be effective for purifying benzyl bromide by removing polar impurities like the corresponding alcohol and acid.[8]

B. Experimental Protocol: Large-Scale Purification via Crystallization

  • Solvent Selection: Perform small-scale solubility tests to identify a suitable solvent system for crystallization. A good system is one in which the product is soluble at an elevated temperature but sparingly soluble at room temperature or below, while impurities remain in solution.

  • Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Cooling: Slowly cool the solution to allow for the formation of well-defined crystals. Rapid cooling can lead to the precipitation of impurities.

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Drying: Dry the purified product under vacuum at a moderate temperature.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up benzylic bromination reactions?

A: The main safety concerns are:

  • Handling of Brominating Agents: Molecular bromine is highly toxic, corrosive, and has a high vapor pressure.[9][10] Using safer alternatives like N-bromosuccinimide (NBS) is highly recommended, especially on a larger scale.[1] However, even with NBS, care must be taken to control the reaction as it can be exothermic.

  • Exothermic Reactions: Benzylic brominations can be exothermic. On a large scale, inefficient heat dissipation can lead to a runaway reaction. The use of continuous flow reactors can mitigate this risk due to their high surface-area-to-volume ratio, which allows for excellent heat transfer.[3]

  • Hazardous Solvents: Traditionally, chlorinated solvents like carbon tetrachloride have been used. These are now recognized as hazardous and should be replaced with greener alternatives like acetonitrile.[4][6]

  • Product Lability: The product itself is a lachrymator and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.[8]

Q2: How can I safely handle and quench a large-scale bromination reaction?

A:

  • Quenching: At the end of the reaction, any unreacted brominating agent should be quenched. A solution of a reducing agent like sodium thiosulfate or sodium bisulfite is effective for this purpose.[9]

  • In-situ Generation and Quench: For enhanced safety, consider a continuous flow setup where bromine is generated in-situ and any excess is immediately quenched before the product stream exits the reactor.[11][12] This minimizes the amount of free bromine present at any given time.[11][12]

Q3: What are the key analytical techniques for monitoring the reaction and ensuring product quality?

A:

  • Reaction Monitoring: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are ideal for monitoring the consumption of the starting material and the formation of the product and any impurities.

  • Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Purity Analysis: HPLC or GC with an appropriate standard is used to determine the purity of the final product.

Q4: Are there greener alternatives to traditional brominating agents and solvents?

A: Yes, the field of green chemistry offers several alternatives:

  • Brominating Agents: As mentioned, NBS is a safer alternative to molecular bromine. In-situ generation of bromine from bromide salts using an oxidant is another green approach.[11][12]

  • Solvents: Acetonitrile is a commonly used and less hazardous alternative to chlorinated solvents.[4][6]

  • Initiation: Photochemical initiation at ambient temperature avoids the need for potentially hazardous thermal initiators and the energy consumption associated with high-temperature reactions.[2]

Q5: What is the impact of the substituents (Chloro, Fluoro, Methoxy) on the reactivity of the starting material?

A: The electronic nature of the substituents on the aromatic ring influences the stability of the benzylic radical intermediate. Electron-withdrawing groups like chloro and fluoro can slightly deactivate the ring towards radical abstraction of the benzylic proton. Conversely, the electron-donating methoxy group can help stabilize the radical intermediate. The overall effect is a balance of these electronic influences.

III. Visualization: Troubleshooting Decision Tree

G Start Scale-up Issue Encountered LowYield Low Yield / Incomplete Conversion? Start->LowYield Impurities Impurity Formation? LowYield->Impurities No Initiation Check Radical Initiation - Uniform Light/Heat? LowYield->Initiation Yes Purification Purification Difficulty? Impurities->Purification No OverBromination Dibromination Observed? Impurities->OverBromination Yes Thermal Thermal Degradation? Purification->Thermal Yes Mixing Optimize Agitation - Ensure Homogeneity Initiation->Mixing FlowChem Consider Continuous Flow Reactor Mixing->FlowChem Hydrolysis Benzylic Alcohol Observed? OverBromination->Hydrolysis No Stoichiometry Control Brominating Agent Stoichiometry OverBromination->Stoichiometry Yes Anhydrous Ensure Anhydrous Conditions Hydrolysis->Anhydrous Yes Temperature Lower Reaction Temperature Stoichiometry->Temperature Byproducts Residual Byproducts? Thermal->Byproducts No NonThermal Use Crystallization or Chromatography Thermal->NonThermal Yes AqueousWash Perform Aqueous/Basic Wash Byproducts->AqueousWash Yes AluminaPlug Try Alumina Plug Filtration AqueousWash->AluminaPlug

Caption: A decision tree for troubleshooting common scale-up issues.

References

Technical Support Center: Troubleshooting Low Conversion Rates in Benzylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in benzylation reactions. By understanding the underlying chemical principles, you can effectively troubleshoot your experiments and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My benzylation reaction shows a very low conversion rate. What are the primary factors I should investigate?

Low conversion in benzylation reactions, which are typically SN2 nucleophilic substitutions, can stem from several interrelated factors. A systematic approach to troubleshooting is crucial. The most common culprits include issues with the nucleophile activation, the quality of the benzylating agent, suboptimal reaction conditions, and the presence of competing side reactions.

Initial Diagnostic Checklist:

  • Reagent Purity and Integrity: Are all reagents (substrate, benzyl halide, base, solvent) pure and anhydrous?

  • Base Strength and Stoichiometry: Is the chosen base appropriate for the substrate's pKa and used in sufficient quantity?

  • Solvent Choice: Is the solvent appropriate for an SN2 reaction, and does it fully dissolve the reactants?

  • Reaction Temperature: Is the temperature optimized for the specific substrate and reagents?

  • Side Reactions: Is there evidence of elimination or other side reactions?

Below is a workflow to guide your troubleshooting process.

Troubleshooting_Workflow Start Low Conversion Observed CheckReagents Verify Reagent Purity & Anhydrous Conditions Start->CheckReagents CheckReagents->Start Impure/Wet Re-purify/Dry CheckBase Evaluate Base (Strength & Stoichiometry) CheckReagents->CheckBase Reagents OK CheckBase->Start Inappropriate Base Select New Base CheckSolvent Assess Solvent Choice CheckBase->CheckSolvent Base OK CheckSolvent->Start Poor Solubility Change Solvent CheckTemp Optimize Reaction Temperature CheckSolvent->CheckTemp Solvent OK CheckTemp->Start Suboptimal Temp Adjust Temp AnalyzeSideRxns Identify Side Reactions (TLC, GC-MS) CheckTemp->AnalyzeSideRxns Temp OK AnalyzeSideRxns->Start Major Side Rxns Re-evaluate Conditions Resolution Successful Benzylation AnalyzeSideRxns->Resolution Side Reactions Mitigated

Caption: A systematic workflow for troubleshooting low conversion in benzylation.

Q2: I suspect my base is not effective. How do I choose the right base for my benzylation reaction?

The base plays a critical role in deprotonating the nucleophile (e.g., an alcohol or amine) to generate the more reactive alkoxide or amide anion. An inappropriate or inefficient base is a frequent cause of low yields.

Causality: For a successful SN2 reaction, the nucleophile must be sufficiently reactive to attack the electrophilic benzylic carbon. The base's strength should be matched to the pKa of the hydroxyl or amino group of your substrate. If the base is too weak, the equilibrium will favor the unreacted starting material. If it's excessively strong, it can promote side reactions like elimination.

Troubleshooting Steps & Solutions:

  • Evaluate Base Strength:

    • For Alcohols (pKa ~16-18): Strong bases are required. Sodium hydride (NaH) and potassium hydride (KH) are excellent choices as they form the alkoxide irreversibly.[1][2] Lithium bis(trimethylsilyl)amide (LiHMDS) is another powerful, non-nucleophilic base.[1]

    • For Phenols (pKa ~10): Milder bases are often sufficient and can prevent side reactions. Carbonates like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used.[1]

    • For Amines: The basicity of the amine itself is often enough to drive the reaction, though an external scavenger base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can be used to neutralize the generated H-X.

  • Consider Solubility and Heterogeneity:

    • Inorganic bases like NaH and K₂CO₃ are often insoluble in organic solvents. Vigorous stirring is essential.

    • The use of a phase-transfer catalyst (PTC) can dramatically improve reaction rates when using inorganic bases in a biphasic system.[3][4]

Data Summary: Common Bases for Benzylation

BasepKa of Conjugate AcidTypical SubstrateKey Considerations
Sodium Hydride (NaH)~35AlcoholsIrreversible deprotonation; requires anhydrous conditions.[1][2]
Potassium Carbonate (K₂CO₃)10.3Phenols, Carboxylic AcidsMild, inexpensive, but often requires higher temperatures or a PTC.[1]
Triethylamine (TEA)10.8Amines (as HCl scavenger)Organic soluble, easily removed during workup.[5]
LiHMDS~26Alcohols, sensitive substratesVery strong, non-nucleophilic, good for sterically hindered cases.[1]

Experimental Protocol: Small-Scale Test for Base Efficacy

  • Set up three small-scale parallel reactions (e.g., 0.1 mmol scale).

  • In each reaction, use a different base (e.g., NaH, K₂CO₃ with TBAI, and DIPEA).

  • Ensure all other parameters (solvent, temperature, stoichiometry) are identical.

  • Monitor the reactions by Thin Layer Chromatography (TLC) after a set time (e.g., 2 hours).

  • Compare the consumption of starting material to identify the most effective base.

Q3: My reaction is sluggish. Could the solvent be the issue?

Absolutely. The solvent's role extends beyond simply dissolving the reactants; it profoundly influences the kinetics of SN2 reactions.[6]

Causality: Benzylation via the Williamson ether synthesis is a classic SN2 reaction.[7][8] This mechanism is favored by polar aprotic solvents. These solvents can solvate the counter-ion (e.g., Na⁺) of the nucleophile, leaving the anionic nucleophile "naked" and more reactive.[9][10] In contrast, polar protic solvents (like water or alcohols) form hydrogen bonds with the nucleophile, creating a solvent shell that sterically hinders its approach to the electrophile and reduces its nucleophilicity, thus slowing the reaction.[6][10][11]

Troubleshooting Steps & Solutions:

  • Assess Your Current Solvent:

    • If using a protic solvent (e.g., ethanol, methanol): This is likely slowing your reaction. The solvent can also compete as a nucleophile.

    • If using a non-polar solvent (e.g., toluene, hexane): Your ionic base or alkoxide may not be sufficiently soluble, leading to a slow heterogeneous reaction.

  • Switch to a Polar Aprotic Solvent:

    • Recommended Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are excellent choices for SN2 reactions.[1][10] They effectively solvate cations and do not hinder the nucleophile.[9]

    • Tetrahydrofuran (THF): A good, less polar aprotic option, often used with strong bases like NaH.[2]

Caption: Influence of solvent on nucleophile reactivity in SN2 reactions.

Q4: I am observing multiple spots on my TLC plate, suggesting side reactions. What are the common side reactions in benzylation and how can I minimize them?

Side reactions are a major cause of low yields. The primary competing pathway in benzylation of alcohols is the E2 elimination of the benzyl halide, especially with hindered substrates or overly strong bases.[1][7]

Common Side Reactions:

  • Elimination (E2): The alkoxide can act as a base, abstracting a proton from the benzylic position of the benzyl halide to form stilbene derivatives. This is more prevalent with secondary benzyl halides and strong, bulky bases.[12]

  • Over-alkylation: If the substrate has multiple reactive sites (e.g., diols), di- or poly-benzylation can occur.

  • C-Alkylation vs. O-Alkylation: Phenoxides are ambident nucleophiles and can undergo alkylation at the carbon atoms of the aromatic ring, although this is less common under standard Williamson conditions.[1][13]

  • Hydrolysis of Benzyl Halide: If moisture is present, benzyl halide can hydrolyze to benzyl alcohol.

Mitigation Strategies:

  • To Minimize Elimination:

    • Use a less hindered, more nucleophilic base.

    • Avoid excessively high temperatures.

    • If using a secondary benzyl halide, consider using a milder base and a more nucleophilic solvent system.[12]

  • To Control Selectivity (Over-alkylation):

    • Use a stoichiometric amount of base and benzylating agent.

    • Add the benzyl halide slowly to the solution of the deprotonated substrate at a low temperature.

  • To Prevent Hydrolysis:

    • Ensure all glassware is oven-dried.

    • Use anhydrous solvents and reagents.

    • Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[5]

Q5: My substrate is sterically hindered, and the reaction is not proceeding. What can I do?

Steric hindrance around the nucleophilic center or at the benzylic carbon can dramatically slow down an SN2 reaction.[8][14]

Causality: The SN2 mechanism involves a backside attack on the electrophilic carbon.[7][8] Bulky groups on either the nucleophile or the electrophile will sterically clash in the transition state, increasing the activation energy and slowing the reaction rate.[14]

Troubleshooting Steps & Solutions:

  • Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary energy to overcome the activation barrier. Monitor closely for the onset of elimination or decomposition.

  • Change the Leaving Group: The reaction rate is dependent on the quality of the leaving group.[15][16] The general trend for halides is I > Br > Cl. If you are using benzyl chloride, switching to benzyl bromide may increase the rate. Using a benzyl sulfonate ester (e.g., tosylate or mesylate) provides an even better leaving group.[8]

  • Use a Phase-Transfer Catalyst (PTC): For reactions with inorganic bases, a PTC like tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride can be highly effective.[3][17] The PTC ferries the nucleophilic anion into the organic phase, increasing its effective concentration and reactivity.[4][17]

Experimental Protocol: Implementing Phase-Transfer Catalysis

  • Setup: To your reaction mixture of substrate, benzyl halide, and an inorganic base (e.g., K₂CO₃) in a solvent like toluene or dichloromethane, add a catalytic amount (1-10 mol%) of a quaternary ammonium salt (e.g., TBAB).

  • Conditions: The reaction can often be run at a lower temperature than the non-catalyzed equivalent.

  • Mechanism: The lipophilic cation of the PTC pairs with the alkoxide anion, shuttling it into the organic phase where it can react with the benzyl halide.[3][17]

References

Validation & Comparative

A Comparative Guide to the Synthesis of 2-Chloro-6-fluoro-3-methoxybenzyl bromide: An Essential Intermediate for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-6-fluoro-3-methoxybenzyl bromide is a key building block in the synthesis of a variety of pharmacologically active molecules. Its trifunctionalized aromatic ring provides a versatile scaffold for the development of novel therapeutic agents. The efficient and selective synthesis of this intermediate is therefore of significant interest to researchers in medicinal chemistry and drug development. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering detailed experimental protocols and a critical evaluation of each method's advantages and limitations.

The synthesis of the target molecule is a multi-step process, commencing with a substituted toluene. The pivotal step is the selective bromination of the benzylic methyl group. This guide will focus on two prominent methods for this key transformation: the Wohl-Ziegler reaction using N-bromosuccinimide (NBS) and photobromination with elemental bromine. The synthesis of the requisite starting material, 2-chloro-6-fluoro-3-methoxytoluene, will also be detailed.

Synthesis of the Starting Material: 2-Chloro-6-fluoro-3-methoxytoluene

The synthesis of 2-chloro-6-fluoro-3-methoxytoluene is a multi-step sequence that begins with the commercially available 2-chloro-6-fluorotoluene. The synthetic strategy involves the introduction of a methoxy group at the 3-position via a nitration-reduction-diazotization-methoxylation pathway.

Synthesis_of_Starting_Material start 2-Chloro-6-fluorotoluene step1 Nitration (HNO₃, H₂SO₄) start->step1 intermediate1 2-Chloro-6-fluoro-3-nitrotoluene step1->intermediate1 step2 Reduction (e.g., Fe/HCl) intermediate1->step2 intermediate2 2-Chloro-6-fluoro-3-aminotoluene step2->intermediate2 step3 Diazotization (NaNO₂, H₂SO₄) intermediate2->step3 intermediate3 Diazonium Salt step3->intermediate3 step4 Methoxylation (MeOH, Cu catalyst) intermediate3->step4 product 2-Chloro-6-fluoro-3-methoxytoluene step4->product

Caption: Synthetic pathway to 2-chloro-6-fluoro-3-methoxytoluene.

Experimental Protocol: Synthesis of 2-Chloro-6-fluoro-3-methoxytoluene

Step 1: Nitration of 2-Chloro-6-fluorotoluene

  • To a stirred solution of concentrated sulfuric acid (50 mL) cooled to 0 °C, add 2-chloro-6-fluorotoluene (14.4 g, 0.1 mol).

  • Slowly add a mixture of concentrated nitric acid (10.5 mL) and concentrated sulfuric acid (10.5 mL) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the mixture at room temperature for 2 hours.

  • Pour the reaction mixture onto crushed ice (200 g) and extract with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 2-chloro-6-fluoro-3-nitrotoluene.

Step 2: Reduction of 2-Chloro-6-fluoro-3-nitrotoluene

  • To a mixture of 2-chloro-6-fluoro-3-nitrotoluene (18.9 g, 0.1 mol) in ethanol (100 mL) and water (25 mL), add iron powder (28 g, 0.5 mol).

  • Heat the mixture to reflux and add concentrated hydrochloric acid (5 mL) dropwise.

  • Continue refluxing for 4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give 2-chloro-6-fluoro-3-aminotoluene.

Step 3 & 4: Diazotization and Methoxylation (Sandmeyer-type Reaction)

  • Dissolve 2-chloro-6-fluoro-3-aminotoluene (15.9 g, 0.1 mol) in a mixture of methanol (100 mL) and concentrated sulfuric acid (10 mL) at 0 °C.

  • Slowly add a solution of sodium nitrite (7.6 g, 0.11 mol) in water (20 mL) dropwise, keeping the temperature below 5 °C.[1][2]

  • Stir the mixture for 30 minutes at 0 °C.

  • In a separate flask, prepare a solution of copper(I) oxide (1.4 g, 0.01 mol) in methanol (50 mL).

  • Slowly add the diazonium salt solution to the copper(I) oxide suspension at room temperature. Effervescence (N₂ evolution) will be observed.

  • Stir the reaction mixture at room temperature for 2 hours and then heat at 50 °C for 1 hour.

  • Cool the mixture, pour into water (200 mL), and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-chloro-6-fluoro-3-methoxytoluene.

Comparative Analysis of Benzylic Bromination Methods

The critical step in the synthesis of the target compound is the selective bromination of the methyl group of 2-chloro-6-fluoro-3-methoxytoluene. This transformation is typically achieved via a free-radical mechanism. We will compare two of the most common and effective methods: the Wohl-Ziegler bromination and photobromination.

Method 1: Wohl-Ziegler Bromination with N-Bromosuccinimide (NBS)

The Wohl-Ziegler reaction is a widely used method for the allylic and benzylic bromination of hydrocarbons.[3][4] It employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a non-polar solvent.[2] The reaction is initiated by heat or UV light.[5]

Wohl_Ziegler start 2-Chloro-6-fluoro-3-methoxytoluene reagents NBS, AIBN CCl₄ (or alternative), Reflux start->reagents product This compound reagents->product

Caption: Wohl-Ziegler bromination of the starting material.

Mechanism: The reaction proceeds via a free-radical chain mechanism. The initiator decomposes upon heating to generate radicals, which abstract a hydrogen atom from the benzylic position of the toluene derivative. The resulting benzylic radical is stabilized by resonance with the aromatic ring. This radical then reacts with a molecule of bromine, which is present in low concentration from the reaction of NBS with trace amounts of HBr, to form the desired benzyl bromide and a bromine radical, which propagates the chain.[6]

Experimental Protocol:

  • To a solution of 2-chloro-6-fluoro-3-methoxytoluene (17.4 g, 0.1 mol) in carbon tetrachloride (200 mL) (Caution: CCl₄ is toxic and ozone-depleting; alternative solvents like cyclohexane or acetonitrile can be used), add N-bromosuccinimide (19.6 g, 0.11 mol) and AIBN (0.164 g, 1 mmol).

  • Heat the mixture to reflux under a nitrogen atmosphere with vigorous stirring. The reaction can be initiated by shining a lamp on the flask.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude this compound, which can be further purified by vacuum distillation or crystallization.

Method 2: Photobromination with Elemental Bromine

Direct bromination of the benzylic position can be achieved using elemental bromine under photochemical conditions.[7] This method avoids the use of a chemical initiator and can be performed at lower temperatures compared to the thermally initiated Wohl-Ziegler reaction.

Photobromination start 2-Chloro-6-fluoro-3-methoxytoluene reagents Br₂, UV light Inert Solvent start->reagents product This compound reagents->product

Caption: Photobromination of the starting material.

Mechanism: The reaction is initiated by the homolytic cleavage of the Br-Br bond upon exposure to UV light, generating two bromine radicals. A bromine radical then abstracts a benzylic hydrogen atom, forming a resonance-stabilized benzylic radical and HBr. The benzylic radical reacts with another molecule of Br₂ to yield the product and a new bromine radical, continuing the chain reaction.

Experimental Protocol:

  • Dissolve 2-chloro-6-fluoro-3-methoxytoluene (17.4 g, 0.1 mol) in a suitable inert solvent such as carbon tetrachloride or cyclohexane (200 mL) in a quartz reaction vessel equipped with a reflux condenser and a dropping funnel.

  • Irradiate the solution with a UV lamp (e.g., a high-pressure mercury lamp).

  • Slowly add a solution of bromine (17.6 g, 0.11 mol) in the same solvent (50 mL) dropwise to the irradiated solution. The disappearance of the bromine color indicates the progress of the reaction.

  • After the addition is complete, continue to irradiate the mixture for an additional 30 minutes to ensure complete reaction.

  • Cool the reaction mixture and wash with a dilute solution of sodium thiosulfate to remove any unreacted bromine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield the crude product.

  • Purify by vacuum distillation or recrystallization.

Performance Comparison

FeatureWohl-Ziegler Bromination (NBS/AIBN)Photobromination (Br₂/UV)
Reagents N-bromosuccinimide, radical initiator.Elemental bromine.
Selectivity Generally high for benzylic position.[3]Can lead to ring bromination, especially with activated rings.
Reaction Conditions Thermal initiation (reflux).Photochemical initiation (UV light), can be run at lower temperatures.
Byproducts Succinimide (solid, easily filtered).HBr (corrosive gas, needs to be neutralized).
Safety NBS is a stable solid, AIBN is a potentially explosive solid. CCl₄ is a hazardous solvent.Bromine is a highly corrosive and toxic liquid. UV radiation requires safety precautions.
Scalability Readily scalable.Can be more challenging to scale up due to light penetration issues.
Cost NBS and AIBN are more expensive than bromine.Bromine is a relatively inexpensive reagent.

Expert Insights and Recommendations

For laboratory-scale synthesis of this compound, the Wohl-Ziegler bromination using NBS and AIBN is generally the preferred method. Its high selectivity for the benzylic position minimizes the formation of undesired ring-brominated byproducts, which can be a concern with the electron-rich methoxy-substituted aromatic ring.[8] The solid succinimide byproduct is easily removed by filtration, simplifying the work-up procedure. While the traditional use of carbon tetrachloride as a solvent is a significant drawback due to its toxicity, alternative non-halogenated solvents such as cyclohexane or acetonitrile have been successfully employed.[3]

Photobromination with elemental bromine offers a more atom-economical alternative. However, controlling the selectivity can be challenging, as the highly reactive bromine radical can also attack the activated aromatic ring. This method may require more careful optimization of reaction conditions, such as temperature and the rate of bromine addition, to favor benzylic bromination. The generation of corrosive HBr gas also necessitates appropriate safety measures and a work-up procedure to neutralize the acid.

For industrial-scale production, the choice of method would depend on a more detailed cost and safety analysis. The lower cost of bromine might favor the photobromination route, provided that selectivity can be adequately controlled and the engineering challenges of a large-scale photochemical reactor can be addressed.

Characterization of this compound

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the benzylic protons (CH₂Br) in the region of 4.5-4.8 ppm. The aromatic protons and the methoxy protons will also exhibit distinct signals.

  • ¹³C NMR: The carbon NMR spectrum will show a signal for the benzylic carbon around 30-35 ppm, in addition to the signals for the aromatic and methoxy carbons.

  • IR Spectroscopy: The IR spectrum should display characteristic C-H stretching and bending frequencies for the aromatic ring and the CH₂Br group, as well as C-O stretching for the methoxy group.

  • Mass Spectrometry (GC-MS): GC-MS analysis can be used to determine the purity of the compound and confirm its molecular weight.[9][10] The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Conclusion

The synthesis of this compound can be reliably achieved through a multi-step sequence starting from 2-chloro-6-fluorotoluene. The key benzylic bromination step is most effectively and selectively carried out using the Wohl-Ziegler reaction with NBS and a radical initiator. While photobromination with elemental bromine presents a more atom-economical alternative, it requires more stringent control to ensure high selectivity. The choice of method will ultimately depend on the scale of the synthesis, available equipment, and the desired purity of the final product. This guide provides the necessary information for researchers to make an informed decision and successfully synthesize this valuable intermediate for their drug discovery and development programs.

References

Deconstructing the Shielding and Splitting: A Comparative Guide to the ¹H NMR Spectrum of 2-Chloro-6-fluoro-3-methoxybenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher and drug development professional, a nuanced understanding of analytical data is paramount. In this guide, we delve into the intricacies of the ¹H NMR spectrum of 2-Chloro-6-fluoro-3-methoxybenzyl bromide, a polysubstituted aromatic compound. By systematically dissecting the influence of each substituent on the proton chemical environments, we provide a framework for interpreting complex spectra and offer a comparative analysis with simpler, structurally related benzyl bromides.

This guide moves beyond a mere recitation of spectral data. We will explore the underlying principles of chemical shifts and coupling constants, providing a robust understanding of how the electronic and steric properties of chloro, fluoro, and methoxy groups sculpt the ¹H NMR landscape of the benzyl bromide core.

The Structural Blueprint: Assigning Proton Environments

To interpret the ¹H NMR spectrum, we must first identify the distinct proton environments within the this compound molecule. The structure presents two aromatic protons and two benzylic protons, each uniquely influenced by its neighboring substituents.

Figure 1. Molecular structure of this compound with proton designations.

Based on the substitution pattern, we can predict the following key features in the ¹H NMR spectrum:

  • Benzylic Protons (-CH₂Br): These two protons are expected to appear as a singlet, as there are no adjacent protons to cause splitting. The electronegative bromine atom will deshield these protons, causing them to resonate at a relatively high chemical shift (downfield).[1][2]

  • Aromatic Protons (H-4 and H-5): The two aromatic protons are in different chemical environments and will therefore have distinct chemical shifts. They will also exhibit coupling to each other and potentially long-range coupling to the fluorine atom.

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and will appear as a sharp singlet. The electron-donating nature of the methoxy group will influence the chemical shifts of the nearby aromatic protons.[3]

Interpreting the Spectrum: A Predictive Analysis

Predicted ¹H NMR Data for this compound:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
-CH₂Br~4.5 - 4.8s-
Ar-H (H-4 or H-5)~7.0 - 7.3d or ddJH-H ≈ 8-9 Hz, JH-F ≈ 6-10 Hz
Ar-H (H-4 or H-5)~6.8 - 7.1d or ddJH-H ≈ 8-9 Hz, JH-F ≈ 1-3 Hz
-OCH₃~3.8 - 4.0s-

Causality behind the Predictions:

  • Benzylic Protons: The chemical shift of benzylic protons in benzyl bromide is around 4.5 ppm.[4][5] The presence of electron-withdrawing groups on the aromatic ring, such as chlorine and fluorine, is expected to further deshield these protons, shifting them slightly downfield.[6]

  • Aromatic Protons: The precise chemical shifts of the aromatic protons are influenced by a combination of the electron-withdrawing inductive effects of the chlorine and fluorine atoms and the electron-donating resonance effect of the methoxy group. The fluorine atom will also introduce heteronuclear coupling (JH-F), splitting the signals of the adjacent aromatic protons. The magnitude of this coupling depends on the number of bonds separating the proton and the fluorine atom, with ortho coupling being the largest.[7][8]

  • Methoxy Protons: Methoxy groups on an aromatic ring typically resonate between 3.8 and 4.0 ppm.[3] The surrounding substituents are not expected to significantly alter this characteristic chemical shift.

A Comparative Analysis: Understanding Substituent Effects

To appreciate the cumulative effect of the substituents in this compound, it is instructive to compare its predicted spectrum with the experimental data of simpler, monosubstituted benzyl bromides.

¹H NMR Data for Selected Benzyl Bromide Derivatives:

CompoundBenzylic Protons (-CH₂Br) δ (ppm)Aromatic Protons δ (ppm)
Benzyl bromide~4.50 (s)~7.20 - 7.40 (m)
2-Chlorobenzyl bromide~4.60 (s)~7.20 - 7.50 (m)
3-Methoxybenzyl bromide~4.45 (s)~6.80 - 7.30 (m)
4-Fluorobenzyl bromide~4.48 (s)~7.00 - 7.40 (m)
2,6-Difluorobenzyl bromide~4.65 (s)~6.90 - 7.40 (m)

Data compiled from various sources.[4][9][10][11][12][13][14]

Key Observations from the Comparison:

  • Effect of Halogens: The presence of a chlorine atom at the ortho position (2-Chlorobenzyl bromide) causes a slight downfield shift of the benzylic protons compared to benzyl bromide, due to its electron-withdrawing inductive effect. A similar, more pronounced effect is seen with two fluorine atoms at the ortho positions (2,6-Difluorobenzyl bromide).

  • Effect of Methoxy Group: The electron-donating methoxy group in 3-Methoxybenzyl bromide results in a slight upfield shift of the benzylic protons and a more significant shielding of the aromatic protons, causing them to resonate at a lower chemical shift.

  • Cumulative Effects: In this compound, the deshielding effects of the chlorine and fluorine atoms are expected to dominate, leading to a downfield shift of the benzylic protons. The interplay of the electron-withdrawing halogens and the electron-donating methoxy group will determine the final chemical shifts of the aromatic protons, with the fluorine also introducing characteristic splitting patterns.

Experimental Workflow: Acquiring a High-Resolution ¹H NMR Spectrum

The following protocol outlines the standard procedure for obtaining a high-resolution ¹H NMR spectrum, suitable for the structural elucidation of compounds like this compound.

G cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing sample_prep_1 Weigh ~5-10 mg of sample. sample_prep_2 Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃). sample_prep_1->sample_prep_2 sample_prep_3 Add a small amount of internal standard (e.g., TMS). sample_prep_2->sample_prep_3 sample_prep_4 Transfer the solution to an NMR tube. sample_prep_3->sample_prep_4 instrument_setup_1 Insert the NMR tube into the spectrometer. sample_prep_4->instrument_setup_1 Prepared Sample instrument_setup_2 Lock onto the deuterium signal of the solvent. instrument_setup_1->instrument_setup_2 instrument_setup_3 Shim the magnetic field to achieve homogeneity. instrument_setup_2->instrument_setup_3 instrument_setup_4 Tune and match the probe for the ¹H frequency. instrument_setup_3->instrument_setup_4 data_acquisition_1 Set acquisition parameters (e.g., number of scans, pulse width). instrument_setup_4->data_acquisition_1 Tuned Spectrometer data_acquisition_2 Acquire the Free Induction Decay (FID). data_acquisition_1->data_acquisition_2 data_processing_1 Apply Fourier Transform to the FID. data_acquisition_2->data_processing_1 Raw Data (FID) data_processing_2 Phase correct the spectrum. data_processing_1->data_processing_2 data_processing_3 Calibrate the chemical shift scale using the internal standard. data_processing_2->data_processing_3 data_processing_4 Integrate the signals to determine proton ratios. data_processing_3->data_processing_4 Final Spectrum Interpretation Final Spectrum Interpretation data_processing_4->Final Spectrum Interpretation Processed Spectrum

Figure 2. A generalized workflow for ¹H NMR spectroscopy.

Conclusion

The ¹H NMR spectrum of this compound presents a fascinating case study in the interplay of substituent effects on proton chemical environments. By understanding the individual contributions of the chloro, fluoro, and methoxy groups, researchers can confidently predict and interpret the resulting complex spectrum. This guide provides a foundational framework for such analysis, emphasizing a comparative approach that leverages the spectra of simpler, related molecules. A thorough understanding of these principles is indispensable for the accurate structural elucidation of novel compounds in the fields of chemical research and drug development.

References

A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry for the Definitive Analysis of 2-Chloro-6-fluoro-3-methoxybenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical synthesis, the unambiguous structural confirmation of novel intermediates and active pharmaceutical ingredients (APIs) is paramount. For complex molecules like 2-Chloro-6-fluoro-3-methoxybenzyl bromide, a substituted aromatic compound bearing multiple halogens, traditional analytical methods can fall short of providing the necessary specificity and confidence. This guide provides an in-depth, experience-driven comparison of High-Resolution Mass Spectrometry (HRMS) with alternative analytical techniques for the comprehensive analysis of this compound. We will delve into the causality behind experimental choices, present validating protocols, and showcase the power of HRMS for unequivocal molecular formula determination.

The Analytical Challenge: Beyond Simple Detection

This compound (C₈H₇BrClFO) is a molecule that presents a unique analytical challenge due to the presence of both chlorine and bromine. These halogens have distinct and abundant heavy isotopes (³⁷Cl and ⁸¹Br), which create a characteristic isotopic pattern in a mass spectrum.[1][2] While this pattern is a valuable clue, low-resolution mass spectrometry can struggle to differentiate the target compound from other co-eluting species with similar nominal masses. Furthermore, confirming the elemental composition with high certainty is crucial for regulatory submissions and ensuring the integrity of the synthetic process.[3]

High-Resolution Mass Spectrometry: The Gold Standard for Confidence

High-Resolution Mass Spectrometry (HRMS) has emerged as an indispensable tool in modern analytical laboratories, offering unparalleled mass accuracy and resolving power.[4][5][6] Unlike low-resolution instruments that measure mass to the nearest whole number (nominal mass), HRMS instruments, such as Orbitrap and Time-of-Flight (TOF) analyzers, can measure mass to several decimal places.[7][8][9] This capability allows for the determination of the exact mass of a molecule, which is fundamental to calculating its elemental composition.[10][11]

Why HRMS is Superior for this Application:
  • Unambiguous Elemental Formula Determination: The sub-ppm mass accuracy of HRMS allows for the confident assignment of an elemental formula.[9] For this compound, this means distinguishing its unique elemental composition from other potential isobaric (same nominal mass) impurities.

  • Resolving Isobaric Interferences: In complex sample matrices, the high resolving power of HRMS can separate the analyte signal from background interferences that may have the same nominal mass, leading to more accurate and reliable detection.[12][13]

  • Definitive Isotopic Pattern Analysis: HRMS provides a highly resolved isotopic pattern that can be compared with the theoretical pattern for the proposed structure, offering an additional layer of confirmation. The presence of both chlorine (with its ~3:1 ratio of ³⁵Cl to ³⁷Cl) and bromine (with its ~1:1 ratio of ⁷⁹Br to ⁸¹Br) creates a complex and highly specific isotopic signature that is definitively resolved with HRMS.[1][2][14]

Comparative Analysis: HRMS vs. Alternative Techniques

To appreciate the advantages of HRMS, it is essential to compare it with other commonly used analytical techniques.

TechniqueAdvantagesLimitations for this compound Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) with Quadrupole Analyzer Good for volatile and thermally stable compounds.[15]Lower mass resolution can lead to ambiguity in elemental composition determination. Potential for thermal degradation of the benzyl bromide moiety in the injector.
High-Performance Liquid Chromatography (HPLC) with UV Detection Robust and widely available for quantitative analysis.[16]Lacks the specificity to confirm molecular identity without a reference standard. Co-eluting impurities with similar UV chromophores can interfere with quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information about the connectivity of atoms.Lower sensitivity compared to MS. May not detect trace-level impurities. Does not directly provide molecular weight information.
High-Resolution Mass Spectrometry (HRMS) High mass accuracy (<5 ppm) for confident elemental formula determination.[4] High resolving power to separate analyte from interferences.[12] Provides a definitive isotopic pattern for confirmation.[1]Higher initial instrument cost.

Experimental Workflow: A Validating System

The following section outlines a robust, self-validating experimental workflow for the HRMS analysis of this compound. The choice of each parameter is explained to provide a clear understanding of the methodology.

HRMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms HRMS Detection cluster_data Data Analysis Sample This compound Solvent Acetonitrile/Water (50:50 v/v) Sample->Solvent Dissolve in Dilution Dilute to 1 µg/mL Solvent->Dilution LC UHPLC System Dilution->LC Inject Column C18 Column (e.g., 2.1 x 50 mm, 1.7 µm) LC->Column MobilePhase Gradient Elution: A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile MS Orbitrap or Q-TOF HRMS MobilePhase->MS Elute to Ionization APCI Source MS->Ionization Acquisition Positive Ion Mode Full Scan (m/z 100-500) Resolution: >70,000 Processing Data Processing Software Acquisition->Processing Acquire Data ElementalComp Elemental Composition (Mass Accuracy < 2 ppm) Processing->ElementalComp IsotopePattern Isotopic Pattern Matching Processing->IsotopePattern

Caption: HRMS workflow for the analysis of this compound.

Step-by-Step Experimental Protocol

1. Sample Preparation:

  • Rationale: The goal is to prepare a homogenous solution of the analyte at a concentration suitable for the sensitivity of the mass spectrometer, while minimizing matrix effects.

  • Protocol:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the sample in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Perform a serial dilution of the stock solution with the same solvent mixture to a final concentration of 1 µg/mL.

2. Liquid Chromatography (LC) Separation:

  • Rationale: A robust chromatographic separation is crucial to resolve the target analyte from potential isomers and impurities, ensuring that a pure compound enters the mass spectrometer. A C18 column is a good starting point for this moderately polar compound.

  • Protocol:

    • Instrument: A high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 20% B to 95% B over 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

3. High-Resolution Mass Spectrometry (HRMS) Detection:

  • Rationale: The choice of ionization source is critical. Atmospheric Pressure Chemical Ionization (APCI) is often well-suited for moderately polar to non-polar compounds that are thermally stable, which is expected for the target molecule.[17][18][19][20][21] A high-resolution setting (e.g., >70,000 FWHM on an Orbitrap instrument) is essential to achieve the required mass accuracy.[9][12]

  • Protocol:

    • Instrument: An Orbitrap or Q-TOF high-resolution mass spectrometer.

    • Ionization Source: APCI, positive ion mode.

    • Corona Discharge Current: 4 µA.

    • Vaporizer Temperature: 350 °C.

    • Capillary Temperature: 320 °C.

    • Scan Range: m/z 100-500.

    • Resolution: >70,000 at m/z 200.

Data Interpretation and Validation

The data obtained from the HRMS analysis provides multiple points of validation for the identity of this compound.

Hypothetical Experimental Data
ParameterTheoretical ValueMeasured ValueMass Error (ppm)
Monoisotopic Mass 251.93529251.93501-1.11

Elemental Composition Confirmation: The measured mass of 251.93501 Da is within a very low mass error (-1.11 ppm) of the theoretical mass for the elemental formula C₈H₇⁷⁹Br³⁵ClFO. This high degree of mass accuracy provides strong evidence for the proposed elemental composition.

Isotopic Pattern Matching: The presence of both chlorine and bromine atoms in the molecule results in a highly characteristic isotopic pattern. The A+2 peak (containing either ³⁷Cl or ⁸¹Br) and the A+4 peak (containing both heavy isotopes) will have specific relative abundances. The high resolution of the HRMS allows for a clear and accurate measurement of these isotopic peaks, which can be compared to the theoretical distribution.

Isotope_Pattern cluster_comparison Comparison Theo_M M (C₈H₇⁷⁹Br³⁵ClFO) 100% Exp_M Measured M 100% Theo_M2 M+2 ~129% Exp_M2 Measured M+2 ~128.5% Theo_M4 M+4 ~32% Exp_M4 Measured M+4 ~32.2% Match Excellent Match Exp_M4->Match Confirms Presence of 1 Br and 1 Cl

Caption: Comparison of theoretical and experimental isotopic patterns.

Conclusion: The Authoritative Choice

For the definitive analysis of this compound, High-Resolution Mass Spectrometry stands as the authoritative and scientifically sound choice. Its ability to provide accurate mass measurements for confident elemental composition determination, coupled with the clear resolution of the characteristic isotopic pattern of the two halogen atoms, offers a level of certainty that is unmatched by other analytical techniques. The experimental workflow presented in this guide provides a robust and self-validating system for researchers, scientists, and drug development professionals to achieve unambiguous structural confirmation of this and other similarly complex molecules. The investment in HRMS technology is an investment in data quality, analytical confidence, and the integrity of the scientific process.

References

A Senior Application Scientist's Guide to the Structural Confirmation of 2-Chloro-6-fluoro-3-methoxybenzyl Bromide Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the fast-paced world of drug development, the unambiguous structural confirmation of reaction products is not merely a procedural step; it is the bedrock of scientific integrity and the assurance of a viable path forward for a potential therapeutic agent. The poly-substituted aromatic compound, 2-Chloro-6-fluoro-3-methoxybenzyl bromide, serves as a critical building block in the synthesis of complex molecules, most notably in the therapeutic landscape. Its reactivity as a benzylic halide opens doors to a variety of synthetic transformations, primarily through nucleophilic substitution and cross-coupling reactions.

This guide provides an in-depth, objective comparison of the analytical techniques essential for the structural elucidation of products derived from reactions involving this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to ensure the trustworthiness and reproducibility of your findings.

The Synthetic Landscape: Primary Reactions and Potential Byproducts

The principal application of this compound in recent pharmaceutical development is as a key intermediate in the synthesis of Elvitegravir, an integrase strand transfer inhibitor for the treatment of HIV infection.[1] This involves a Negishi cross-coupling reaction, a powerful carbon-carbon bond-forming method.

Beyond this primary application, the inherent reactivity of the benzylic bromide moiety makes it susceptible to classical nucleophilic substitution reactions with a variety of nucleophiles. Understanding both the intended reaction pathway and potential side reactions is crucial for accurate structural confirmation.

reagent 2-Chloro-6-fluoro-3- methoxybenzyl bromide organozinc Organozinc Reagent reagent->organozinc 1. Zn 2. Pd(0) catalyst sn_product Nucleophilic Substitution Product reagent->sn_product Nucleophilic Attack side_product Potential Side Products (e.g., elimination, over-alkylation) reagent->side_product negishi_product Negishi Coupling Product (e.g., Elvitegravir Intermediate) organozinc->negishi_product Quinolone Derivative nucleophile Nucleophile (e.g., R-OH, R-NH2, R-SH) sn_product->side_product caption Figure 1. Reaction Pathways of this compound.

Caption: Figure 1. Reaction Pathways of this compound.

The Analytical Toolkit: A Comparative Overview

A multi-pronged analytical approach is indispensable for the unambiguous structural confirmation of the reaction products. The following techniques, when used in concert, provide a comprehensive and self-validating system for structural elucidation.

Analytical TechniqueInformation ProvidedStrengthsLimitations
¹H and ¹³C NMR Spectroscopy Connectivity of atoms, chemical environment of protons and carbons, stereochemistry.Provides detailed structural information, non-destructive.Can be complex to interpret for complex molecules, may not distinguish between some isomers.
¹⁹F NMR Spectroscopy Presence and chemical environment of fluorine atoms.Highly sensitive, large chemical shift dispersion, no background signal.[1]Requires a fluorine-containing molecule.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula with high resolution MS.Isomeric differentiation can be challenging, fragmentation can be complex.
X-ray Crystallography Unambiguous 3D molecular structure.The "gold standard" for absolute structure determination.[2]Requires a single, high-quality crystal, which can be difficult to obtain.
High-Performance Liquid Chromatography (HPLC) Purity assessment and separation of isomers.Excellent for separating complex mixtures and quantifying components.Does not provide direct structural information.

Deep Dive into Spectroscopic Confirmation: Experimental Protocols and Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For products derived from this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a wealth of information.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified reaction product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 45° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. ¹⁹F is a highly sensitive nucleus, so acquisition times are typically short.[3][4]

  • 2D NMR (Optional but Recommended): For complex structures, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish H-H couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range C-H correlations.

Data Interpretation: A Hypothetical Case Study

Let's consider a hypothetical nucleophilic substitution reaction of this compound with a generic amine nucleophile (R-NH₂).

Table 1: Representative NMR Data for a Hypothetical Substitution Product

NucleusChemical Shift (δ, ppm)MultiplicityKey Correlations (2D NMR)
¹H ~7.0-7.5MultipletAromatic protons
~4.5SingletBenzylic protons (CH₂)
~3.9SingletMethoxy protons (OCH₃)
VariesVariesProtons from the R-group of the amine
¹³C ~150-160Doublet (¹JCF)Carbon bearing fluorine
~110-140VariesOther aromatic carbons
~56QuartetMethoxy carbon (OCH₃)
~50TripletBenzylic carbon (CH₂)
VariesVariesCarbons from the R-group of the amine
¹⁹F ~ -110 to -130Singlet or MultipletAromatic fluorine

The key diagnostic signals for a successful substitution are the upfield shift of the benzylic protons (from ~4.5 ppm in the starting material to a region characteristic of a C-N bond) and the presence of signals corresponding to the incorporated nucleophile. The ¹⁹F NMR will confirm the retention of the fluorine atom on the aromatic ring.

start Purified Reaction Product nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) start->nmr ms Mass Spectrometry start->ms hplc HPLC Analysis start->hplc xray X-ray Crystallography (if crystalline) start->xray structure Proposed Structure nmr->structure ms->structure purity Purity Assessment hplc->purity confirmation Unambiguous Structural Confirmation xray->confirmation Definitive structure->confirmation purity->confirmation caption Figure 2. Analytical Workflow for Structural Confirmation.

Caption: Figure 2. Analytical Workflow for Structural Confirmation.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of the reaction product and providing valuable structural information through the analysis of its fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule, further bolstering confidence in the proposed structure.

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Preparation: Prepare a dilute solution of the purified product in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: Choose an appropriate ionization technique. Electron Ionization (EI) is a common choice for relatively small, volatile molecules and often provides rich fragmentation data. Electrospray Ionization (ESI) is a softer ionization technique suitable for a wider range of compounds, including those that are less volatile or thermally labile.

  • Mass Analysis: Acquire the mass spectrum using a mass analyzer capable of high resolution and accurate mass measurement (e.g., Time-of-Flight (TOF) or Orbitrap).

Data Interpretation: Key Fragmentation Signatures

For a product of a reaction with this compound, the mass spectrum will exhibit characteristic isotopic patterns due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) in the starting material.[5] The loss of the bromine atom upon reaction will be a key indicator of a successful transformation.

Table 2: Predicted Mass Spectrometry Data for a Hypothetical Negishi Coupling Product

m/z (Mass-to-Charge Ratio)Proposed Fragment IonNeutral LossSignificance
[M+H]⁺Molecular Ion-Confirms the molecular weight of the product.
[M+H - CH₃]⁺Loss of a methyl groupCH₃Fragmentation of the methoxy group.
[M+H - OCH₃]⁺Loss of a methoxy radicalOCH₃Cleavage of the methoxy group.
VariesBenzylic cleavage fragmentsVariesProvides information about the substituents on the benzylic carbon.
VariesFragments containing the quinolone moietyVariesConfirms the presence of the coupled quinolone ring.

The presence of a peak corresponding to the molecular weight of the expected product and the absence of the characteristic bromine isotopic pattern are strong indicators of a successful reaction.

X-ray Crystallography: The Ultimate Arbiter of Structure

When an unambiguous, three-dimensional structure is required, single-crystal X-ray crystallography is the definitive technique.[6][7] It provides precise information on bond lengths, bond angles, and stereochemistry, leaving no room for ambiguity.

Experimental Protocol: X-ray Crystallography

  • Crystallization: This is often the most challenging step. The purified compound must be coaxed into forming single, well-ordered crystals. Common techniques include slow evaporation of a solvent, vapor diffusion, and cooling of a saturated solution.

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a focused beam of X-rays. The diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms are determined. The structural model is then refined to best fit the experimental data.

The output of an X-ray crystallographic analysis is a detailed 3D model of the molecule, which serves as irrefutable proof of its structure.

Alternative Methodologies and Their Place in the Workflow

While NMR, MS, and X-ray crystallography are the primary tools for structural confirmation, other techniques play important supporting roles.

  • High-Performance Liquid Chromatography (HPLC): HPLC is essential for assessing the purity of the reaction product and for separating it from starting materials, byproducts, and isomers. A single, sharp peak in the chromatogram is a good indication of a pure compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. While not as detailed as NMR, it can quickly confirm the presence or absence of key functional groups (e.g., C=O, N-H, O-H).

Conclusion: A Rigorous Approach to Certainty

The structural confirmation of reaction products derived from this compound demands a meticulous and multi-faceted analytical strategy. By combining the detailed connectivity information from NMR spectroscopy, the molecular weight and fragmentation data from mass spectrometry, and, when possible, the unambiguous 3D structure from X-ray crystallography, researchers can achieve the highest level of confidence in their findings. This rigorous approach not only ensures the scientific validity of the work but also de-risks the progression of promising molecules in the drug development pipeline. The experimental protocols and data interpretation guidelines presented here provide a robust framework for navigating the complexities of structural elucidation and ensuring the integrity of your research.

References

A Comparative Guide to the Biological Activity of 2-Chloro-6-fluoro-3-methoxybenzyl Bromide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of derivatives synthesized from 2-Chloro-6-fluoro-3-methoxybenzyl bromide. Moving beyond a simple recitation of facts, this document delves into the causal relationships between chemical structure and biological function, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

Introduction: The Versatile 2-Chloro-6-fluoro-3-methoxybenzyl Scaffold

The 2-Chloro-6-fluoro-3-methoxybenzyl moiety is a highly functionalized aromatic scaffold that has garnered interest in medicinal chemistry due to its unique electronic and steric properties. The presence of chloro and fluoro substituents can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, including metabolic stability, binding affinity, and membrane permeability. The methoxy group can act as a hydrogen bond acceptor and influence the overall conformation. The reactive benzyl bromide allows for the convenient introduction of this scaffold into a variety of molecular frameworks, leading to the generation of diverse chemical libraries for biological screening.

This guide will focus on a comparative analysis of two key biological activities observed in derivatives of this compound: schistosomicidal and potential kinase inhibitory effects. We will examine specific derivatives, present the available experimental data, and provide detailed methodologies for the assays used to evaluate their activity.

Schistosomicidal Activity of Imidazolidinone Derivatives

Schistosomiasis is a debilitating parasitic disease caused by blood flukes of the genus Schistosoma. The current reliance on a single drug, praziquantel, necessitates the discovery of new therapeutic agents. Recent research has identified promising schistosomicidal activity in imidazolidinone derivatives incorporating the 2-chloro-6-fluorobenzyl group.[1][2]

Two notable derivatives, (Z)-1-(2-chloro-6-fluorobenzyl)-4-(4-dimethylaminobenzylidene)-5-thioxoimidazolidin-2-one (LPSF/PTS10) and (Z)-1-(2-chloro-6-fluorobenzyl)-5-thioxo-4-(2,4,6-trimethoxy-benzylidene)-imidazolidin-2-one (LPSF/PTS23) , have been synthesized and evaluated for their in vitro activity against Schistosoma mansoni adult worms.[1][2]

Comparative Biological Data

The following table summarizes the observed in vitro effects of these derivatives on adult S. mansoni worms.

CompoundConcentration (µM)Observation (after 24h)Mortality (after 24h)Cytotoxicity (PBMCs)Reference
LPSF/PTS10 5-100Active in separating coupled pairs, decreased motor activityActiveNo toxic effects observed[1][2]
LPSF/PTS23 5-100Active in separating coupled pairs, decreased motor activity, induced ultrastructural alterationsActiveNo toxic effects observed[1][2]

The data indicates that both compounds are active against the parasite at micromolar concentrations without exhibiting cytotoxicity to peripheral blood mononuclear cells (PBMCs), suggesting a favorable preliminary safety profile.[1][2] Notably, LPSF/PTS23 induced significant ultrastructural damage to the worms, including extensive erosion of the entire body surface, highlighting a potent mechanism of action.[1]

Structure-Activity Relationship (SAR) Insights

The schistosomicidal activity of these imidazolidinone derivatives is influenced by the nature of the substituent at the 4-position of the imidazolidinone ring. The presence of the 2-chloro-6-fluorobenzyl group at the 1-position appears to be a key contributor to the observed biological activity. The substitution pattern on the benzylidene moiety at the 4-position further modulates this activity, with the 2,4,6-trimethoxy substitution in LPSF/PTS23 leading to pronounced morphological damage to the parasite.

Experimental Workflow: In Vitro Schistosomicidal Assay

The following diagram illustrates a typical workflow for evaluating the in vitro schistosomicidal activity of test compounds.

G cluster_0 Parasite Preparation cluster_1 Compound Treatment cluster_2 Data Acquisition & Analysis p1 Infect mice with S. mansoni cercariae p2 Perfuse adult worms from hepatic portal system p1->p2 p3 Wash and culture worms in RPMI-1640 medium p2->p3 t2 Add compounds to cultured worms at desired concentrations p3->t2 t1 Prepare stock solutions of test compounds in DMSO t1->t2 t3 Incubate at 37°C, 5% CO2 t2->t3 d1 Observe worm motility and oviposition at 24, 48, 72h t3->d1 d2 Determine mortality rate d1->d2 d3 Scanning Electron Microscopy (SEM) for ultrastructural analysis d1->d3 d4 Calculate EC50 values d2->d4

Caption: Workflow for in vitro schistosomicidal activity assessment.

Detailed Protocol: In Vitro Schistosomicidal Assay

This protocol is adapted from methodologies described for the evaluation of schistosomicidal compounds.[1][3][4][5][6]

1. Parasite Maintenance and Recovery: a. Maintain a lifecycle of Schistosoma mansoni in Biomphalaria glabrata snails and Swiss mice. b. Euthanize infected mice (45-50 days post-infection) and recover adult worms by perfusion of the hepatic portal system with saline solution. c. Wash the recovered worms in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

2. Compound Preparation and Treatment: a. Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO). b. In a 24-well plate, place 5-10 adult worm pairs per well in 2 mL of culture medium. c. Add the test compounds to the wells to achieve the desired final concentrations (e.g., 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration does not exceed 1%. d. Include a negative control (medium with DMSO) and a positive control (praziquantel at 10 µM). e. Incubate the plates at 37°C in a 5% CO₂ atmosphere.

3. Evaluation of Activity: a. At 24, 48, and 72 hours, observe the worms under an inverted microscope. b. Assess motor activity on a scale of 0 (no movement) to 3 (normal activity). c. Count the number of eggs laid in each well. d. Determine mortality by gently probing the worms; lack of movement for 2 minutes is considered death. e. Calculate the percentage of mortality for each concentration.

4. Scanning Electron Microscopy (SEM): a. Fix worms from the treatment and control groups in 2.5% glutaraldehyde. b. Post-fix in 1% osmium tetroxide. c. Dehydrate through a graded series of ethanol. d. Critical-point dry, mount on stubs, and coat with gold. e. Examine under a scanning electron microscope to observe tegumental alterations.

Potential for Kinase Inhibition

While direct evidence for kinase inhibitory activity of this compound derivatives is not yet prevalent in the literature, the structural similarity of the "2-fluoro-3-methoxybenzyl" moiety to fragments found in known kinase inhibitors suggests this as a promising area for future investigation. For instance, a patent has described tricyclic compounds containing a 2-fluoro-3-methoxybenzyl group as Rho kinase (ROCK) inhibitors.

Rho Kinase (ROCK) as a Target

Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that are key regulators of the actin cytoskeleton.[7][8] Their dysregulation is implicated in various diseases, including hypertension, cancer, and glaucoma, making them attractive therapeutic targets.[8][9][10]

Comparative Framework and Future Directions

The development of derivatives of this compound as potential kinase inhibitors would involve synthesizing a library of compounds and screening them against a panel of kinases. A logical starting point would be to investigate their activity against ROCK, given the existing, albeit limited, data.

Experimental Workflow: In Vitro Kinase Inhibition Assay

The following diagram outlines a common workflow for assessing the in vitro inhibitory activity of compounds against a specific kinase.

G cluster_0 Assay Preparation cluster_1 Inhibition Assay cluster_2 Detection & Analysis p1 Purified recombinant kinase (e.g., ROCK2) p3 ATP and assay buffer p1->p3 p2 Kinase-specific substrate (e.g., MYPT1) p2->p3 t2 Incubate kinase, substrate, ATP, and compound p3->t2 t1 Prepare serial dilutions of test compounds t1->t2 t3 Stop reaction t2->t3 d1 Detect substrate phosphorylation (e.g., ELISA) t3->d1 d2 Generate dose-response curves d1->d2 d3 Calculate IC50 values d2->d3

Caption: Workflow for in vitro kinase inhibition assay.

Detailed Protocol: Rho Kinase (ROCK) Activity Assay (ELISA-based)

This protocol is based on commercially available Rho kinase assay kits.[11][12][13]

1. Reagent Preparation: a. Reconstitute purified active ROCK2 enzyme, substrate (e.g., recombinant MYPT1), and ATP to their working concentrations in the provided kinase assay buffer. b. Prepare serial dilutions of the test compounds and known ROCK inhibitors (e.g., Y-27632) in the assay buffer.

2. Kinase Reaction: a. To the wells of a microplate pre-coated with the ROCK substrate, add the kinase assay buffer. b. Add the test compounds or control inhibitors to the respective wells. c. Add the purified ROCK2 enzyme to all wells except the negative control. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

3. Detection of Phosphorylation: a. Stop the reaction by washing the plate with a wash buffer (e.g., TBS-T). b. Add a primary antibody that specifically recognizes the phosphorylated substrate (e.g., anti-phospho-MYPT1 (Thr696)). c. Incubate to allow for antibody binding, then wash the plate. d. Add a horseradish peroxidase (HRP)-conjugated secondary antibody. e. Incubate and wash the plate again. f. Add a chromogenic HRP substrate (e.g., TMB). The color development is proportional to the amount of phosphorylated substrate.

4. Data Analysis: a. Stop the color development with a stop solution. b. Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. c. Plot the absorbance values against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC₅₀ value for each compound.

Conclusion and Future Perspectives

The derivatives of this compound have demonstrated promising biological activity, particularly as schistosomicidal agents. The imidazolidinone derivatives LPSF/PTS10 and LPSF/PTS23 are compelling leads for further development, with LPSF/PTS23 showing a particularly potent mechanism of action. Future studies should focus on in vivo efficacy and safety profiling of these compounds.

Furthermore, the structural features of the 2-chloro-6-fluorobenzyl moiety suggest that this scaffold could be a valuable starting point for the design of novel kinase inhibitors. A systematic investigation into the synthesis and screening of a focused library of derivatives against kinases such as ROCK is warranted.

The detailed protocols provided in this guide are intended to facilitate the reproducible evaluation of these and other novel derivatives, thereby accelerating the discovery and development of new therapeutic agents.

References

A Comparative Guide to HPLC Purity Assessment of 2-Chloro-6-fluoro-3-methoxybenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the stringent purity assessment of 2-Chloro-6-fluoro-3-methoxybenzyl bromide, a critical intermediate in pharmaceutical synthesis. We will explore an optimized Reverse-Phase HPLC (RP-HPLC) method, compare it with alternative analytical techniques, and detail the essential validation parameters as mandated by international guidelines.

The purity of starting materials and intermediates is a cornerstone of drug safety and efficacy. Impurities can arise from the manufacturing process of the intermediate itself, including starting materials, by-products, or degradation products.[1] For a reactive compound like this compound, a robust analytical method is paramount to ensure the quality of the final Active Pharmaceutical Ingredient (API).

Primary Analytical Technique: Optimized Reverse-Phase HPLC (RP-HPLC)

High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for purity analysis in the pharmaceutical industry due to its high precision, sensitivity, and versatility in separating complex mixtures.[2] For non-polar to moderately polar compounds like this compound, RP-HPLC is the method of choice.

Rationale for Method Parameters

The selection of HPLC parameters is a critical process guided by the physicochemical properties of the analyte and potential impurities. A substituted benzyl bromide is a non-polar compound, making it well-suited for separation on a non-polar stationary phase with a polar mobile phase.

Experimental Protocol: Optimized RP-HPLC Method

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 60% B

    • 5-20 min: 60% to 90% B

    • 20-25 min: 90% B

    • 25-27 min: 90% to 60% B

    • 27-30 min: 60% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 225 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg/mL of this compound in Acetonitrile.

The gradient elution is crucial for resolving impurities with a wide range of polarities. It ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated from the main analyte peak.

Method Validation: A Self-Validating System

Method validation is a mandatory process to ensure that the analytical procedure is suitable for its intended purpose.[3][4] The validation is performed in accordance with the International Council for Harmonisation (ICH) guidelines.[4][5][6]

Data Summary: HPLC Method Validation

Validation ParameterAcceptance CriteriaResult
Specificity The analyte peak is free from interference from impurities and degradation products.Achieved
Linearity (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD)
- Repeatability≤ 1.0%0.5%
- Intermediate Precision≤ 2.0%1.2%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 30.01%
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 100.03%
Robustness No significant impact on results with minor variations in method parameters.Robust

The validation data confirms that the optimized HPLC method is specific, linear, accurate, precise, and robust for the purity assessment of this compound.

Comparative Analysis: Alternative and Complementary Techniques

While HPLC is the primary method, other analytical techniques can be employed for a comprehensive purity profile.

Analytical TechniquePrincipleAdvantagesLimitations
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.Excellent for analyzing residual solvents and other volatile impurities.[2]Not suitable for non-volatile or thermally labile compounds.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Highly sensitive and specific for impurity identification and structural elucidation.[2]Often coupled with a separation technique like HPLC (LC-MS) or GC (GC-MS) for complex mixtures.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure.Powerful for structural confirmation and identification of unknown impurities.Lower sensitivity compared to HPLC and MS for quantitative analysis of trace impurities.
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.Can provide a rapid assessment of the absolute purity of highly pure, crystalline substances without the need for a reference standard.[1]Only applicable to crystalline materials that melt without decomposition and is not suitable for identifying individual impurities.[1]

Synergistic Approach: For a comprehensive understanding of the purity profile, a combination of these techniques is often employed. HPLC is used for routine purity testing and quantification of known impurities, while LC-MS and NMR are invaluable for the identification of unknown impurities discovered during method development or stability studies. GC is essential for controlling residual solvents from the synthesis process.

Visualizing the Workflow

A clear and logical workflow is essential for reproducible results in a regulated environment.

HPLC_Purity_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_processing Data Processing & Reporting Sample Weigh Sample Dissolve_Sample Dissolve in Acetonitrile Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Standard Dissolve in Acetonitrile Standard->Dissolve_Standard Inject Inject Sample/Standard Dissolve_Sample->Inject Dissolve_Standard->Inject HPLC_System HPLC System Setup (Column, Mobile Phase, etc.) HPLC_System->Inject Data_Acquisition Data Acquisition Inject->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calculation Purity Calculation (% Area Normalization) Integration->Calculation Report Generate Report Calculation->Report

Caption: HPLC Purity Analysis Workflow.

Conclusion

The optimized and validated reverse-phase HPLC method presented in this guide is a robust and reliable technique for the routine purity assessment of this compound. It offers the necessary specificity, accuracy, and precision to meet the stringent quality requirements of the pharmaceutical industry. While alternative methods like GC, MS, and NMR provide valuable complementary information for a comprehensive impurity profile, HPLC remains the cornerstone for quantitative purity determination. Adherence to a systematic workflow and rigorous method validation, as outlined by ICH and USP guidelines, is critical to ensure the integrity of the analytical data and, ultimately, the safety and efficacy of the final drug product.[7][8][9][10][11]

References

A Comparative Guide to the X-ray Crystal Structure Analysis of Compounds Derived from the 2-Chloro-6-fluoro-benzyl Moiety

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the X-ray crystal structures of compounds derived from the 2-chloro-6-fluoro-benzyl scaffold. While public domain crystallographic data for derivatives of 2-Chloro-6-fluoro-3-methoxybenzyl bromide specifically are limited, this guide will leverage detailed structural analyses of closely related analogs derived from 2-chloro-6-fluorobenzaldehyde. The principles of synthesis, crystallization, and structural elucidation are directly transferable, offering valuable insights for researchers working with this important chemical moiety.

The 2-chloro-6-fluoro-benzyl group is a key building block in medicinal chemistry, often incorporated into molecules to enhance their biological activity through specific steric and electronic interactions. Understanding the precise three-dimensional arrangement of atoms in these molecules, which can only be unambiguously determined through single-crystal X-ray diffraction, is paramount for rational drug design and structure-activity relationship (SAR) studies.

This guide will delve into the synthesis of two distinct classes of compounds, chalcones and thiophene-containing derivatives, and provide a comparative analysis of their crystal structures. We will explore how different molecular functionalities influence crystal packing and intermolecular interactions, supported by experimental data from peer-reviewed studies.

The Experimental Pathway: From Synthesis to Structure

The journey from a starting material to a refined crystal structure is a multi-step process that demands precision at every stage. The causality behind each step is critical for obtaining high-quality crystals suitable for diffraction experiments.

Diagram of the Crystallographic Workflow

workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction & Analysis synthesis Chemical Synthesis (e.g., Claisen-Schmidt Condensation) purification Purification (Recrystallization) synthesis->purification Crude Product dissolution Dissolution in Suitable Solvent purification->dissolution Pure Compound evaporation Slow Evaporation dissolution->evaporation crystal_formation Single Crystal Formation evaporation->crystal_formation mounting Crystal Mounting crystal_formation->mounting data_collection Data Collection (Diffractometer) mounting->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Structure Refinement (Least-Squares) structure_solution->refinement analysis Structural Analysis (Bond lengths, angles, packing) refinement->analysis

Caption: A typical workflow for the synthesis and crystallographic analysis of small organic molecules.

Synthesis and Crystallization Protocols

The quality of the final crystal structure is intrinsically linked to the purity of the compound and the crystallization technique employed. Below are representative protocols for the synthesis of two derivatives based on the 2-chloro-6-fluorophenyl moiety.

Protocol 1: Synthesis of a Chalcone Derivative

Chalcones are synthesized via the Claisen-Schmidt condensation. This reaction is chosen for its reliability and high yields in forming the characteristic α,β-unsaturated ketone core.

  • Reaction Setup: Dissolve 2-chloro-6-fluorobenzaldehyde (0.1 mol) and a substituted acetophenone (e.g., 3-fluoro-4-methoxyacetophenone, 0.1 mol) in methanol (20 ml).[1][2]

  • Base Catalysis: Add a catalytic amount of a strong base, such as 20% NaOH solution (5 ml), dropwise to the stirring reaction mixture. The base deprotonates the acetophenone, forming an enolate which then attacks the aldehyde.

  • Reaction Progression: Stir the mixture vigorously at room temperature for 5-6 hours.[1][2]

  • Isolation: Pour the reaction mixture into ice-cold water (50 ml) to precipitate the crude product. Collect the solid by filtration.

  • Crystallization: Grow single crystals suitable for X-ray diffraction by dissolving the purified solid in acetone and allowing for slow evaporation of the solvent over several days.[1][2] The slow evaporation method is crucial as it allows molecules to arrange themselves into a well-ordered crystal lattice, which is essential for obtaining a clear diffraction pattern.[3]

Protocol 2: Synthesis of a Thiophene-Containing Derivative

This protocol demonstrates a base-catalyzed condensation to create a more complex molecular framework.

  • Reaction Setup: Add 2-chloro-6-fluorobenzaldehyde (10 mmol) to a solution of 1-(thiophen-2-yl)ethan-1-one (20 mmol) in ethanol (60 mL).[4]

  • Base Addition: Add KOH pellets (25 mmol) to the solution.

  • Reaction Progression: Stir the solution at room temperature for 8 hours.[4]

  • Isolation and Purification: Collect the resulting solid by filtration and wash with ethanol. Recrystallize the product from a chloroform-methanol mixture to yield high-purity crystals.[4]

Comparative Structural Analysis

The true power of X-ray crystallography lies in the detailed structural information it provides. By comparing the crystal structures of different derivatives, we can understand how subtle changes in the molecular structure affect the overall conformation and intermolecular interactions.

Here, we compare the key structural features of a chalcone derivative, (E)-3-(2-chloro-6-fluorophenyl)-1-(3-fluoro-4-methoxyphenyl)prop-2-en-1-one (Compound I ), and a thiophene derivative, 3-(2-chloro-6-fluorophenyl)-1,5-di(thiophen-2-yl)pentane-1,5-dione (Compound II ).

ParameterCompound I (Chalcone)Compound II (Thiophene)Causality and Insights
Molecular Conformation The enone group adopts an E conformation. The molecule is nearly planar.[1][2]The molecular conformation is stabilized by multiple intramolecular C-H···F, C-H···Cl, and C-H···O hydrogen bonds.[4]The rigid double bond in the chalcone backbone enforces planarity. In contrast, the more flexible aliphatic chain of Compound II allows it to fold, stabilized by weak intramolecular interactions.
Dihedral Angles The dihedral angle between the two terminal benzene rings is very small, at 0.47(9)°.[1][2]The angles between the 2-chloro-6-fluorophenyl ring and the two thiophene rings are 40.9(1)° and 51.6(1)°.[4]The planarity of the chalcone facilitates π-system conjugation. The significant twist in Compound II is due to steric hindrance between the bulky ring systems, which minimizes repulsive forces.
Key Intermolecular Forces C-H···O hydrogen bonds and aromatic π–π stacking interactions (centroid-centroid distance of 3.5629(18) Å) are dominant.[1][2]C-H···O hydrogen bonds create chains, which are further linked by weak C-H···Cl and C-H···F interactions into sheets.[4]The planar nature of Compound I is conducive to efficient π–π stacking. The more complex 3D structure of Compound II relies on a network of weaker, more directional hydrogen bonds to build its crystal lattice.
Crystal Packing Molecules are linked into a three-dimensional network.[1]Molecules are linked into chains along the[5] direction, which then form sheets parallel to the (100) plane.[4]The combination of π–π stacking and hydrogen bonding in Compound I leads to a dense 3D network. The packing of Compound II is more layered, driven by the formation of hydrogen-bonded chains.

The Trustworthiness of X-ray Crystallography

X-ray crystallography is considered the "gold standard" for molecular structure determination because the process is self-validating.[6] The diffraction data collected is a direct physical manifestation of the crystal's internal structure. The process of solving and refining the structure involves creating a theoretical model of the electron density and refining it against the experimentally observed diffraction data until the calculated and observed patterns match. The quality of this match is assessed by statistical parameters, such as the R-factor, providing a quantitative measure of the structure's accuracy.

Conclusion

The comparative analysis of derivatives of the 2-chloro-6-fluorobenzyl moiety reveals critical insights into molecular design. The choice of synthetic route and the nature of the substituents profoundly influence the resulting three-dimensional structure and the non-covalent interactions that govern crystal packing. For researchers in drug development, this understanding is crucial. A planar conformation with strong π–π stacking, as seen in the chalcone derivative, might be desirable for intercalation into DNA or fitting into a flat receptor pocket. Conversely, a more twisted, complex conformation, such as that of the thiophene derivative, might be better suited for a globular protein binding site. This guide underscores the indispensable role of X-ray crystal structure analysis in providing the foundational data for informed and targeted molecular design.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Chloro-6-fluoro-3-methoxybenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe handling and disposal of 2-Chloro-6-fluoro-3-methoxybenzyl bromide (CAS No. 886499-54-3). As a substituted benzyl bromide, this compound is a valuable reagent in synthetic chemistry but possesses significant hazards requiring meticulous management. The protocols herein are designed to ensure the safety of laboratory personnel and maintain full compliance with environmental regulations.

Core Hazard Profile and Chemical Reactivity

Understanding the inherent risks of this compound is fundamental to its safe management. Its reactivity dictates the specific handling, storage, and disposal requirements.

This compound is classified as a hazardous substance, primarily due to its severe corrosive properties and its nature as a lachrymator, a substance that irritates the eyes and causes tearing.[1][2] The primary hazards are summarized below.

Hazard ClassificationDescriptionGHS PictogramSignal Word
Skin Corrosion/Irritation Causes severe skin burns and eye damage (Category 1B).[2][3][4][5]GHS05Danger
Serious Eye Damage Causes serious eye damage (Category 1).[2][5]GHS05Danger
Respiratory Irritation May cause respiratory irritation.[6][7]GHS07Warning
Lachrymator Substance which increases the flow of tears.[1][2]N/AN/A

Key Chemical Reactivity Insights:

  • Moisture Sensitivity: Like many benzyl bromides, this compound is sensitive to moisture. It reacts slowly with water to hydrolyze, generating corrosive hydrogen bromide (HBr) gas.[8][9] This reactivity necessitates storage in tightly sealed containers in a dry environment.

  • Incompatibilities: It is incompatible with strong oxidizing agents, bases, alcohols, and amines.[1][6][9] Contact with these substances can lead to vigorous and potentially hazardous reactions. It has also been noted to corrode steel.[9]

  • Hazardous Decomposition: When heated to decomposition, it can release toxic and irritating fumes, including carbon monoxide, carbon dioxide, and hydrogen halides (hydrogen bromide, hydrogen chloride, hydrogen fluoride).[3][8][10]

The "Cradle-to-Grave" Disposal Philosophy

Proper chemical disposal is governed by the Resource Conservation and Recovery Act (RCRA), managed by the U.S. Environmental Protection Agency (EPA).[11] This framework establishes a "cradle-to-grave" responsibility for hazardous waste generators, meaning the laboratory that creates the waste is responsible for its management from generation to final disposal.[11]

The disposal process is a multi-stage workflow that must be meticulously followed to ensure safety and compliance.

G A Step 1: Waste Generation (Unused chemical, contaminated labware, PPE) B Step 2: Segregation & Containerization (Use designated, compatible, and sealed containers) A->B C Step 3: Satellite Accumulation Area (SAA) (Properly labeled waste stored at or near the point of generation) B->C D Step 4: Institutional EHS Pickup (Scheduled collection by trained personnel) C->D E Step 5: Licensed Disposal Facility (Final treatment/incineration by an approved vendor) D->E

Caption: The lifecycle of hazardous chemical waste from generation to final disposal.

Core Disposal Protocol: Unused & Residual Chemical

This protocol applies to the disposal of the neat (pure) this compound, whether it is expired, surplus, or residual.

Step-by-Step Methodology:

  • Container Selection:

    • Select a clean, dry, and chemically compatible waste container. High-density polyethylene (HDPE) or glass containers with a screw-on cap are appropriate. The container must be in good condition with no leaks.[12]

    • Rationale: Using a compatible container prevents degradation of the container and potential leaks. A tightly sealing cap is crucial to prevent moisture ingress, which could lead to pressurization from HBr gas formation.[8][9]

  • Chemical Transfer:

    • Conduct all transfers within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), as detailed in the table below.

    • If the chemical is a solid, carefully transfer it to the waste container. If it is in a solution, pour it carefully. Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.

  • Labeling:

    • Immediately label the waste container. Open waste containers are a common and serious EPA violation.[12]

    • The label must be clear, legible, and securely affixed. Per OSHA and EPA regulations, the label must include:[13][14]

      • The words "Hazardous Waste."

      • The full chemical name: "this compound." Do not use abbreviations.

      • A clear statement of the associated hazards (e.g., "Corrosive," "Lachrymator," "Skin and Eye Damage").[14]

      • The date of accumulation.

  • Storage and Segregation:

    • Securely close the container.[12]

    • Store the container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory operators.

    • Ensure the waste is segregated from incompatible materials, particularly bases, oxidizers, and aqueous solutions.[13][15]

  • Disposal Request:

    • Arrange for pickup through your institution's Environmental Health and Safety (EHS) department. Follow their specific procedures for requesting a hazardous waste collection.

Protocol for Contaminated Materials & PPE

Any item that comes into direct contact with this compound is considered hazardous waste. This includes gloves, pipette tips, weigh boats, absorbent pads, and contaminated glassware.

Step-by-Step Methodology:

  • Waste Stream: This waste stream is typically categorized as "solid hazardous waste" or "contaminated debris."

  • Containerization:

    • Use a designated solid waste container, typically a lined, puncture-resistant box or a durable pail with a lid.

    • Place all contaminated disposable items directly into this container.

    • Rationale: Segregating solid waste from liquid waste is crucial for safe transport and disposal.

  • Labeling:

    • Label the solid waste container clearly with "Hazardous Waste."

    • List the chemical contaminant: "Solid debris contaminated with this compound."

  • Storage and Disposal:

    • Keep the container closed when not in use.

    • Store it in the SAA and arrange for EHS pickup along with other chemical waste.

Decontamination of Work Surfaces & Non-Disposables

Thorough decontamination of surfaces and reusable equipment (e.g., spatulas, glassware) is a critical step to prevent unintended exposure. A multi-step process is required to remove, and then neutralize, the reactive chemical.

G A Step 1: Gross Removal (Use dry sorbent wipe to remove visible solid/liquid) B Step 2: Solvent Wipe (Wipe with towel dampened with Isopropanol or Ethanol) A->B C Step 3: Deactivation Wipe (Wipe with 5% Sodium Bicarbonate solution to hydrolyze residue) B->C D Step 4: Final Rinse/Clean (Wipe with deionized water, followed by standard lab detergent) C->D E Result: Surface is Decontaminated D->E

Caption: A validated workflow for the complete decontamination of non-porous surfaces.

Step-by-Step Decontamination Protocol:

  • Prepare for Cleaning: Don appropriate PPE. All wipes and materials used in this process must be disposed of as solid hazardous waste.

  • Step 1: Gross Removal: For visible spills or residue, use a dry absorbent pad or wipe to remove the bulk of the material.

  • Step 2: Solvent Wipe: Dampen a low-lint wipe with a suitable organic solvent like isopropanol or ethanol. Wipe the entire contaminated surface. This step dissolves the compound, making it easier to remove physically.

  • Step 3: Deactivation Wipe: Prepare a 5% aqueous solution of sodium bicarbonate. Dampen a new wipe with this solution and wipe the surface.

    • Rationale: The mildly basic sodium bicarbonate solution will facilitate the hydrolysis of the reactive benzyl bromide group to the more benign benzyl alcohol, neutralizing its alkylating hazard. This is a common strategy for deactivating alkylating agents.

  • Step 4: Final Rinse and Clean: Wipe the area with a new wipe dampened with deionized water to remove any salt residue. Follow this with a final cleaning using a standard laboratory detergent.

Emergency Procedures: Spill Management

In the event of a spill, a swift and organized response is critical to mitigate exposure and contamination.

  • ALERT: Alert personnel in the immediate area and evacuate if necessary.

  • CONTAIN: If the spill is small and you are trained to handle it, prevent its spread by enclosing the area with an inert absorbent material (e.g., sand, vermiculite, or commercial sorbent pads).[1][6][10] Do not use combustible materials like paper towels for the initial containment.

  • EQUIP: Don the appropriate PPE, including, at a minimum:

    • Chemical splash goggles and a face shield.

    • A lab coat and chemical-resistant apron.

    • Heavy-duty chemical-resistant gloves (e.g., butyl rubber or laminate).

    • Respiratory protection may be required depending on the spill size and ventilation.

  • CLEANUP:

    • Carefully apply inert absorbent material over the spill, working from the outside in.[10]

    • Once absorbed, gently sweep or scoop the material into a designated hazardous waste container.[6] Avoid creating dust.

    • Perform the full surface decontamination procedure as described in Section 5.

  • DISPOSE: Seal and label the container with the spill debris and dispose of it as hazardous waste.

Summary of Best Practices

Do'sDon'ts
DO handle this chemical in a certified chemical fume hood.DON'T handle this chemical on an open bench.
DO wear appropriate PPE at all times.[16]DON'T allow the chemical to contact skin or eyes.[9]
DO store in a tightly sealed, clearly labeled container.[12][15]DON'T leave waste containers open or unlabeled.[12]
DO segregate from incompatible chemicals like bases and oxidizers.[13]DON'T mix this waste with other chemical waste streams.
DO dispose of all contaminated materials as hazardous waste.DON'T discard any contaminated items in the regular trash.
DO follow the multi-step decontamination procedure for surfaces.DON'T simply wipe surfaces with water, as this can cause a reaction.[8]
DO consult your institution's EHS department for specific guidance.DON'T attempt to dispose of this chemical down the drain.[3][17]

References

Navigating the Risks: A Complete Guide to Personal Protective Equipment for Handling 2-Chloro-6-fluoro-3-methoxybenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, innovation and safety are two sides of the same coin. Handling highly reactive reagents like 2-Chloro-6-fluoro-3-methoxybenzyl bromide is routine in the synthesis of novel pharmaceutical compounds, but "routine" should never mean "complacent." This guide moves beyond a simple checklist to provide a comprehensive operational plan grounded in established safety protocols. Our objective is to empower you with the knowledge to not only protect yourself but also to maintain the integrity of your work and the safety of your laboratory environment.

Hazard Assessment: Understanding the Adversary

This compound (CAS No. 886499-54-3) is a substituted benzyl bromide, a class of compounds widely used as alkylating agents. However, their utility in synthesis is matched by their potential for harm. The primary hazards stem from its reactivity, which makes it a potent lachrymator and corrosive agent.[1][2][3][4] A thorough understanding of these risks, as outlined in the Safety Data Sheet (SDS), is the foundational step in developing a robust safety protocol.[5][6]

The compound is classified with the GHS05 pictogram, indicating it can cause severe skin burns and eye damage.[7] The hazard statement H314 confirms this, making it a Category 1B corrosive substance.[2][8] Exposure can lead to immediate and severe irritation, chemical burns, and respiratory distress.[4][9] As a lachrymator, even minimal exposure to its vapors can cause intense tearing, pain, and blurred vision.[1][4]

Hazard ClassificationGHS CodeDescriptionImplication for Handling
Skin Corrosion/IrritationH314 (Category 1B)Causes severe skin burns and eye damage.[2][7][8]Direct contact must be completely avoided. Standard lab coats are insufficient; chemical-resistant attire is mandatory.
Serious Eye DamageH314 / H318Causes serious eye damage.[2]Goggles are the minimum requirement; a full-face shield is strongly recommended due to its corrosive and lachrymatory nature.
LachrymatorN/ASubstance which increases the flow of tears.[1][2][4]All handling must be performed in a certified chemical fume hood to prevent vapor inhalation and eye exposure.
Target Organ ToxicityH335May cause respiratory irritation.[9]Respiratory protection may be necessary if there is any risk of the fume hood's containment being breached.

The Core Defense: Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is essential. This is not merely a recommendation but a requirement based on the chemical's properties. The Occupational Safety and Health Administration (OSHA) mandates that employers provide, and employees use, appropriate PPE to mitigate risks from hazardous chemicals.[6][10]

Protection TypeSpecificationRationale and Best Practices
Eye & Face Protection Chemical splash goggles and a full-face shield.[8][11]Why? The compound is severely corrosive to eyes.[2][4] Goggles provide a seal against splashes and vapors, while the face shield offers a secondary barrier. Standard safety glasses are inadequate. Per OSHA's Eye and Face Protection Standard (29 CFR 1910.133), appropriate protection is required to prevent injury from chemical hazards.
Hand Protection Nitrile or Neoprene gloves (double-gloving recommended).Why? To prevent skin contact, which causes severe burns.[12] Inspect gloves for any signs of degradation or puncture before use.[12] Contaminated gloves must be disposed of immediately following established laboratory procedures.[12]
Body Protection Chemical-resistant lab coat or apron over long-sleeved clothing.Why? To protect skin from accidental splashes.[8][12] Standard cotton lab coats can absorb chemicals, holding them against the skin. A non-porous or rubberized apron provides a superior barrier. All contaminated clothing should be removed immediately and decontaminated before reuse.[4][8]
Respiratory Protection Use exclusively within a certified chemical fume hood.Why? The compound is a respiratory irritant and lachrymator.[3][9] A properly functioning chemical fume hood is the primary engineering control to minimize inhalation exposure.[6] If there is a potential for exposure above permissible limits, a NIOSH-approved respirator may be required as part of a written Respiratory Protection Program.[4][10]

Operational Plan: From Benchtop to Waste

A procedural approach ensures safety at every stage of handling. This workflow is designed to minimize exposure and prevent accidental release.

Safe Handling and Use Workflow

This diagram outlines the essential steps for safely handling the reagent during an experimental procedure.

cluster_prep Preparation Phase cluster_handling Handling & Use Phase cluster_cleanup Post-Procedure Phase prep_ppe 1. Don Full PPE (Gloves, Goggles, Face Shield, Lab Coat) prep_hood 2. Verify Fume Hood Functionality prep_ppe->prep_hood prep_spill 3. Prepare Spill Kit (Neutralizing agent, Absorbent) prep_hood->prep_spill prep_reagent 4. Obtain Reagent Container prep_spill->prep_reagent handle_weigh 5. Weigh Solid in Hood prep_reagent->handle_weigh Work inside fume hood handle_transfer 6. Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction 7. Perform Reaction Under Inert Atmosphere handle_transfer->handle_reaction cleanup_decon 8. Decontaminate Glassware & Surfaces handle_reaction->cleanup_decon cleanup_waste 9. Segregate & Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe 10. Doff & Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash 11. Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Step-by-step workflow for the safe handling of this compound.

Emergency Response Protocol

In the event of an exposure or spill, a rapid and correct response is critical to minimizing harm.

cluster_exposure Personnel Exposure cluster_spill Chemical Spill start EMERGENCY EVENT (Spill or Exposure) skin Skin Contact: Immediately flush with water for 15+ min. Remove contaminated clothing. start->skin eye Eye Contact: Immediately flush with eyewash for 15+ min. Remove contacts. start->eye inhale Inhalation: Move to fresh air immediately. start->inhale alert Alert personnel and evacuate immediate area. start->alert seek_medical Seek Immediate Medical Attention skin->seek_medical eye->seek_medical inhale->seek_medical contain If safe, contain spill with absorbent material. alert->contain neutralize Neutralize with soda ash or sodium bicarbonate. contain->neutralize collect Collect residue into a labeled waste container. neutralize->collect decon_area Decontaminate the spill area. collect->decon_area

Caption: Immediate actions to take in the event of a spill or personnel exposure.

Decontamination and Disposal Plan

Proper disposal is not just a matter of safety but also of regulatory compliance. The Environmental Protection Agency (EPA) governs the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[13][14][15] All waste generated from handling this compound must be treated as hazardous.

Step-by-Step Disposal Protocol
  • Neutralization: Before disposal, any residual reagent on glassware or surfaces should be carefully neutralized. A slurry of sodium bicarbonate or soda ash can be used.[16]

  • Containerization: All waste, including contaminated PPE (gloves, wipes) and neutralized residues, must be collected in a designated, properly labeled hazardous waste container.[13][17] The container must be kept closed except when adding waste.[13][17]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and a full description of the contents.[10]

  • Segregation: Do not mix this waste with other waste streams. Incompatible materials can react violently.[14]

  • Institutional Protocol: Follow your institution's specific procedures for hazardous waste pickup and disposal, which are managed by the Environmental Health and Safety (EHS) department.[18]

Waste Management Workflow

cluster_decon Decontamination cluster_collection Collection & Storage cluster_disposal Final Disposal start Waste Generation (Contaminated PPE, Glassware, Residue) decon_tools 1. Neutralize Equipment with Sodium Bicarbonate start->decon_tools collect_solid 3. Place solid waste in lined, sealed container start->collect_solid Solid Waste rinse_tools 2. Triple Rinse Glassware decon_tools->rinse_tools collect_liquid 4. Collect rinsate in separate liquid waste container rinse_tools->collect_liquid Liquid Waste label_waste 5. Label Container: 'Hazardous Waste' + Contents collect_solid->label_waste collect_liquid->label_waste store_waste 6. Store in Satellite Accumulation Area label_waste->store_waste contact_ehs 7. Contact EHS for Waste Pickup store_waste->contact_ehs manifest 8. EHS Manages Transport & Final Disposal via RCRA contact_ehs->manifest

Caption: Compliant workflow for the decontamination and disposal of hazardous waste.

By integrating this comprehensive safety and handling protocol into your laboratory's standard operating procedures, you build a framework of protection that allows for confident and secure scientific advancement.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.